molecular formula C44H59ClN4O14S2 B10818676 SPP-DM1

SPP-DM1

Cat. No.: B10818676
M. Wt: 967.5 g/mol
InChI Key: ZMOVORWFEGTIJA-IHRHAHBSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SPP-DM1 is a useful research compound. Its molecular formula is C44H59ClN4O14S2 and its molecular weight is 967.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C44H59ClN4O14S2

Molecular Weight

967.5 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-[[3-[[1-[[(16Z,18Z)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]disulfanyl]pentanoate

InChI

InChI=1S/C44H59ClN4O14S2/c1-24-11-10-12-32(59-9)44(57)23-31(60-42(56)46-44)26(3)40-43(5,62-40)33(22-37(53)48(7)29-20-28(19-24)21-30(58-8)39(29)45)61-41(55)27(4)47(6)34(50)17-18-64-65-25(2)13-16-38(54)63-49-35(51)14-15-36(49)52/h10-12,20-21,25-27,31-33,40,57H,13-19,22-23H2,1-9H3,(H,46,56)/b12-10-,24-11-

InChI Key

ZMOVORWFEGTIJA-IHRHAHBSSA-N

Isomeric SMILES

CC1C2CC(C(/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)\C)OC)(NC(=O)O2)O

Canonical SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSSC(C)CCC(=O)ON5C(=O)CCC5=O)C)C)OC)(NC(=O)O2)O

Origin of Product

United States

Foundational & Exploratory

SPP-DM1: A Technical Guide to Structure, Chemical Properties, and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SPP-DM1, a key drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted cancer therapy. We will delve into its chemical structure, physicochemical properties, mechanism of action, and the experimental protocols for its conjugation to antibodies.

Core Structure and Chemical Identity

This compound is a drug-linker conjugate comprised of two critical components: the SPP linker and the cytotoxic payload, DM1.[1] This system is engineered for conditional release of the potent microtubule-disrupting agent, DM1, within the target tumor cells.[1]

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) Linker: This is a heterobifunctional crosslinker. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on a monoclonal antibody, to form a stable amide bond.[1] The other end contains a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1.[1] This disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm.[1]

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine): DM1 is a derivative of the natural anti-mitotic agent maytansine.[1] It exerts its cytotoxic effects by binding to tubulin and inhibiting the assembly of microtubules, which is essential for cell division.[1] This disruption of microtubule dynamics leads to mitotic arrest and ultimately apoptosis of the cancer cell.[1] DM1 is chemically modified to include a thiol group, enabling its conjugation to the SPP linker.[1]

The chemical structure of the this compound conjugate is illustrated below:

G cluster_Ab Antibody cluster_SPP SPP Linker cluster_DM1 DM1 Payload Ab Antibody (Lysine Residue) Amide Amide Bond -NH-CO- Ab->Amide Spacer Pentanoate Spacer Amide->Spacer Disulfide Disulfide Bond -S-S- Spacer->Disulfide DM1 DM1 (Maytansinoid) Disulfide->DM1

Figure 1: Chemical structure of the this compound linker conjugate.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C44H59ClN4O14S2[2]
Molecular Weight 967.5 g/mol [2]
Monoisotopic Mass 966.3157726 Da[2]
CAS Number 452072-20-7[2][3][4][5]

Mechanism of Action and Bystander Effect

The therapeutic efficacy of an this compound based ADC is contingent on a series of events that ensure targeted cell killing while minimizing systemic toxicity.[1]

  • Circulation and Targeting: The ADC circulates in the bloodstream, and the monoclonal antibody component specifically binds to its target antigen on the surface of cancer cells.[6]

  • Internalization: The ADC-antigen complex is then internalized into the tumor cell, typically via endocytosis, and trafficked to lysosomes.[6]

  • Payload Release: Inside the lysosome, the antibody is degraded, and the SPP linker's disulfide bond is cleaved within the reducing intracellular environment, releasing the active DM1 payload.[1][6]

  • Microtubule Disruption: Free DM1 binds to the tips of microtubules, suppressing their dynamics.[6][7] This action leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[1][6]

A key feature of ADCs utilizing cleavable linkers like SPP is the potential for a bystander effect .[6] Once released, the uncharged and more membrane-permeable DM1 can diffuse out of the targeted antigen-positive cell and into the tumor microenvironment.[6] There, it can be taken up by neighboring antigen-negative cancer cells, inducing the same cytotoxic effect.[6] This mechanism can help overcome tumor heterogeneity and enhance the overall therapeutic efficacy of the conjugate.[6]

The signaling pathway for the mechanism of action of an this compound ADC is depicted below:

G cluster_extracellular Tumor Microenvironment cluster_intracellular Intracellular Space (Antigen-Positive Cell) ADC This compound ADC TumorCell Antigen-Positive Tumor Cell ADC->TumorCell Binding & Internalization Lysosome Lysosome BystanderCell Antigen-Negative Bystander Cell Apoptosis G2/M Arrest & Apoptosis BystanderCell->Apoptosis Induces DM1_release DM1 Release (Linker Cleavage) Lysosome->DM1_release Microtubule Microtubule Disruption DM1_release->Microtubule DM1_diffusion DM1 Diffusion DM1_release->DM1_diffusion Microtubule->Apoptosis DM1_diffusion->BystanderCell Uptake

Figure 2: Mechanism of action of this compound ADC including the bystander effect.

Experimental Protocols: Synthesis of an this compound ADC

This section provides a generalized methodology for the synthesis of an this compound ADC. Specific reaction conditions may need to be optimized for different antibodies.[1]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffers (e.g., borate (B1201080) buffer, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A chromatography)

Workflow for this compound ADC Synthesis:

The key steps in the synthesis and purification of an this compound ADC are outlined in the diagram below.

G Start Start with Monoclonal Antibody Add_SPP Addition of SPP Linker (reacts with lysine residues) Start->Add_SPP Purify_Linker Purification to Remove Excess Linker Add_SPP->Purify_Linker Conjugate_DM1 Conjugation with DM1 (disulfide exchange) Purify_Linker->Conjugate_DM1 Purify_ADC Purification of ADC (e.g., SEC) Conjugate_DM1->Purify_ADC Characterize Characterization of ADC (DAR, purity, etc.) Purify_ADC->Characterize End Final this compound ADC Characterize->End

Figure 3: Workflow for the synthesis of an this compound ADC.

Detailed Methodology:

  • Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in a reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5).[1]

  • Linker Preparation: Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.[1]

  • Linker-Antibody Reaction: Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.[1] Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[1]

  • Purification: Remove the excess linker and by-products using a suitable purification method such as size-exclusion chromatography (SEC).

  • DM1 Conjugation: Add DM1 to the purified linker-modified antibody. The reaction proceeds via disulfide exchange.

  • Final Purification: Purify the final this compound ADC using a method like SEC to remove any unconjugated DM1 and other impurities.

  • Characterization:

    • Drug-to-Antibody Ratio (DAR): Determine the average number of DM1 molecules conjugated per antibody using techniques like UV-Vis spectroscopy or mass spectrometry.

    • Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using SEC-HPLC.[1]

    • In vitro Assays: Confirm that the conjugation process has not compromised the antibody's binding to its target antigen and evaluate the ADC's potency in relevant cancer cell lines.[1]

In Vivo Stability

The stability of the linker is crucial for the efficacy and safety of an ADC. While direct half-life data for an this compound ADC was not available in the provided search results, a relevant comparison can be made with T-DM1, which utilizes a non-cleavable SMCC linker.

ADCSpeciesHalf-life (days)Linker Type
T-DM1Rat4.56 ± 1.11Non-cleavable (SMCC)

Note: This data provides a general reference for the stability of a DM1-containing ADC in vivo.[1]

Conclusion

The this compound drug-linker system offers a robust and effective platform for the development of next-generation antibody-drug conjugates.[1] Its cleavable disulfide bond facilitates the targeted intracellular release of the potent cytotoxic agent DM1, leading to significant anti-tumor activity.[1] The potential for a bystander effect further enhances its therapeutic promise by addressing tumor heterogeneity.[6] A thorough understanding of its chemical properties, mechanism of action, and the associated experimental protocols is paramount for researchers and drug developers in the field of targeted cancer therapy.[1]

References

The Core Cytotoxicity Mechanism of DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DM1, a thiol-containing maytansinoid, is a potent cytotoxic agent utilized as a payload in antibody-drug conjugates (ADCs).[1][2] Its development was aimed at overcoming the systemic toxicity of its parent compound, maytansine, by enabling targeted delivery to cancer cells via monoclonal antibodies.[2][3] This technical guide provides an in-depth exploration of the core mechanisms by which DM1 exerts its cytotoxic effects, detailed experimental protocols for assessing its activity, and quantitative data to support its characterization.

Primary Mechanism of Action: Microtubule Disruption

The principal mechanism of DM1-induced cytotoxicity is the disruption of microtubule dynamics, which are critical for various cellular functions, most notably mitotic spindle formation and cell division.[2][4]

DM1 exerts its effects through the following steps:

  • Binding to Tubulin: DM1 binds to β-tubulin at the vinca (B1221190) alkaloid binding site, inhibiting the assembly of tubulin dimers into microtubules.[1][5][6]

  • Suppression of Microtubule Dynamics: At sub-nanomolar concentrations, DM1 suppresses the dynamic instability of microtubules.[3] This involves the inhibition of both microtubule growth (polymerization) and shortening (depolymerization), leading to the stabilization of microtubules.[3][5] This contrasts with agents that solely promote polymerization or depolymerization.

  • Mitotic Arrest: The suppression of microtubule dynamics disrupts the formation and function of the mitotic spindle, a crucial apparatus for chromosome segregation during mitosis.[3][7] This leads to an arrest of the cell cycle in the G2/M phase.[3][8][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, ultimately leading to programmed cell death.[8][9] This is often characterized by the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP).[9][10] In some cases, prolonged treatment can also lead to mitotic catastrophe, a form of cell death characterized by aberrant mitotic figures and the formation of giant, multinucleated cells.[8]

Secondary Mechanism: HER2-Independent Cytotoxicity via CKAP5

In the context of the ADC ado-trastuzumab emtansine (T-DM1), a secondary, HER2-independent mechanism of cytotoxicity has been identified, which is particularly relevant to understanding off-target toxicities.[11][12]

This mechanism involves the following:

  • Binding to CKAP5: The DM1 payload of T-DM1 can bind to the cytoskeleton-associated protein 5 (CKAP5) on the cell surface of normal cells, such as hepatocytes, where HER2 expression may be low or absent.[11][12][13]

  • Membrane Damage and Calcium Influx: This interaction leads to cell membrane damage and an influx of calcium into the cell.[11][14]

  • Microtubule Disorganization and Apoptosis: The increased intracellular calcium concentration causes a disorganized microtubule network and induces apoptosis.[11][14]

Quantitative Data on DM1 Cytotoxicity

The potency of DM1 and its conjugates is typically assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.

CompoundCell LineAssayIC50Reference
S-methyl DM1MCF7Mitotic Arrest330 pM[3]
S-methyl DM1MCF7Cell Cycle Arrest (G2/M)340 pM[3]
T-DM1MDA-MB-361MTT Cytotoxicity0.23 nmol/L[15]
T-DM1T-DM1 Resistant MDA-MB-361 (TR)MTT Cytotoxicity1.95 nmol/L[15]
T-DM1T-DM1 Resistant MDA-MB-361 (TCR)MTT Cytotoxicity1.35 nmol/L[15]
Free DM1MDA-MB-361MTT Cytotoxicity1.68 nmol/L[15]
Free DM1T-DM1 Resistant MDA-MB-361 (TR)MTT Cytotoxicity4.40 nmol/L[15]
Free DM1T-DM1 Resistant MDA-MB-361 (TCR)MTT Cytotoxicity3.52 nmol/L[15]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is fundamental for characterizing the direct effect of DM1 on microtubule dynamics.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in fluorescence of a reporter molecule that binds to polymerized microtubules.[16][17]

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Fluorescent reporter (e.g., DAPI)

  • DM1 or other test compounds

  • Known microtubule inhibitor (e.g., Nocodazole) and stabilizer (e.g., Paclitaxel) as controls

  • 96-well, black, half-area microplate

  • Temperature-controlled fluorescence plate reader

Procedure:

  • Prepare a 2x tubulin polymerization mix on ice containing tubulin (e.g., 4 mg/mL), General Tubulin Buffer, GTP (to a final concentration of 1 mM), glycerol (to a final concentration of 10%), and the fluorescent reporter.

  • Prepare 2x solutions of DM1 and control compounds in General Tubulin Buffer.

  • Add 25 µL of the 2x compound solutions to the appropriate wells of the 96-well plate.

  • To initiate the reaction, add 25 µL of the 2x tubulin polymerization mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60-90 minutes.

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. The effect of DM1 can be quantified by comparing the initial rate of polymerization, the maximum polymer mass, and the lag time to the vehicle control.

Cell Viability (Cytotoxicity) Assay

This assay determines the concentration-dependent effect of DM1 on the viability of cancer cell lines. The MTT assay is a common colorimetric method.[18][19][20]

Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[21][22]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • DM1 or ADC-DM1

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of DM1 or ADC-DM1 in complete medium.

  • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the drug).

  • Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression and to quantify the percentage of cells in each phase (G1, S, and G2/M).[23][24]

Principle: Propidium iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA.[23] By staining fixed and permeabilized cells with PI, the DNA content can be measured by flow cytometry, allowing for the discrimination of cells in different phases of the cell cycle.

Materials:

  • Cells treated with DM1 or vehicle control

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol (B145695)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Harvest cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.

Data Analysis: Generate a histogram of PI fluorescence intensity. Use cell cycle analysis software to model the G1, S, and G2/M populations and calculate the percentage of cells in each phase. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.

Apoptosis Assay by Annexin V/PI Staining

This assay is used to detect and quantify apoptosis induced by DM1.[25]

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a membrane-impermeant dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[25]

Materials:

  • Cells treated with DM1 or vehicle control

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • 1x Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with DM1 for the desired time. Include untreated and positive controls.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Add 400 µL of 1x Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis: Generate a dot plot of PI versus Annexin V-FITC fluorescence. The cell populations can be distinguished as follows:

  • Annexin V-negative / PI-negative: Live cells

  • Annexin V-positive / PI-negative: Early apoptotic cells

  • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

  • Annexin V-negative / PI-positive: Necrotic cells

Visualizations

DM1_Mechanism_of_Action cluster_0 Extracellular cluster_1 Intracellular ADC_DM1 ADC-DM1 Internalization Receptor-Mediated Endocytosis ADC_DM1->Internalization Binding to Tumor Antigen Lysosome Lysosomal Degradation Internalization->Lysosome Free_DM1 Free DM1 Lysosome->Free_DM1 Payload Release Tubulin Tubulin Dimers Free_DM1->Tubulin Binds Microtubule_Suppression Suppression of Microtubule Dynamics Tubulin->Microtubule_Suppression Mitotic_Arrest G2/M Phase Arrest Microtubule_Suppression->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Primary cytotoxicity mechanism of an ADC-DM1 conjugate.

Cytotoxicity_Assay_Workflow Seed_Cells 1. Seed Cells in 96-well Plate Treat_Cells 2. Treat with Serial Dilutions of DM1 Seed_Cells->Treat_Cells Incubate 3. Incubate for 72-120 hours Treat_Cells->Incubate Add_MTT 4. Add MTT Reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 6. Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance 7. Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 8. Calculate % Viability and IC50 Read_Absorbance->Analyze_Data

Caption: Experimental workflow for an in vitro cytotoxicity (MTT) assay.

Logical_Relationship_DM1_Cytotoxicity DM1_Binds_Tubulin DM1 Binds to Tubulin Microtubule_Dysfunction Microtubule Dynamics Suppressed DM1_Binds_Tubulin->Microtubule_Dysfunction Spindle_Failure Mitotic Spindle Failure Microtubule_Dysfunction->Spindle_Failure Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Spindle_Failure->Cell_Cycle_Arrest Apoptosis_Induction Apoptosis Induction Cell_Cycle_Arrest->Apoptosis_Induction Cell_Death Cell Death Apoptosis_Induction->Cell_Death

Caption: Logical cascade of events in DM1-induced cytotoxicity.

References

SPP-DM1 in HER2-positive cancer research

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to SPP-DM1 in HER2-Positive Cancer Research

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2)-positive breast cancer, which accounts for 15-20% of all breast cancers, is characterized by the amplification of the HER2 gene, leading to protein overexpression and aggressive tumor growth.[1][2] While targeted therapies like trastuzumab have improved outcomes, resistance remains a significant clinical challenge.[3][4] Antibody-Drug Conjugates (ADCs) represent a powerful therapeutic strategy designed to overcome these limitations by selectively delivering highly potent cytotoxic agents to cancer cells, thereby enhancing efficacy and minimizing systemic toxicity.[1][5]

This guide provides a comprehensive technical overview of this compound, an ADC developed for HER2-positive cancer research. This compound consists of a HER2-targeting monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker.[1] We will explore its structure, mechanism of action, preclinical data, and detailed experimental protocols relevant to its evaluation.

Core Components and Structure of this compound

The this compound conjugate is a complex molecule engineered with three critical components: a monoclonal antibody, a linker, and a cytotoxic payload.

  • Monoclonal Antibody (mAb) : Typically trastuzumab, a humanized IgG1 antibody that binds with high affinity to the extracellular domain of the HER2 receptor.[6][7] This component provides the targeting specificity for HER2-overexpressing cancer cells.

  • Cytotoxic Payload (DM1) : A derivative of maytansine, DM1 is a highly potent microtubule-targeting agent.[3][8] It is approximately 100 times more potent than vincristine.[3] By inhibiting tubulin polymerization, DM1 induces cell cycle arrest and apoptosis.[1][6]

  • Linker (SPP) : The SPP linker is a cleavable linker designed to be stable in systemic circulation but is cleaved within the lysosomal environment of the target cell to release the DM1 payload.[1] This controlled release is crucial for the targeted cytotoxic effect.

G cluster_ADC This compound Antibody-Drug Conjugate Antibody Anti-HER2 mAb (e.g., Trastuzumab) Linker SPP Linker (Cleavable) Antibody->Linker Payload DM1 Payload (Maytansinoid) Linker->Payload

Caption: Structural components of the this compound ADC.

Mechanism of Action

The therapeutic action of this compound is a multi-step process predicated on the specific targeting of HER2-overexpressing cells.[1]

  • Binding : The antibody component of this compound selectively binds to the HER2 receptor on the surface of cancer cells.[1]

  • Internalization : Following binding, the entire ADC-receptor complex is internalized into the cell through receptor-mediated endocytosis.[1][2]

  • Lysosomal Trafficking and Payload Release : The complex is trafficked to the lysosome. Inside the acidic environment of the lysosome, the cleavable SPP linker is broken down, releasing the active DM1 payload into the cytoplasm.[1][9][10]

  • Cytotoxicity : The freed DM1 agent binds to tubulin, potently suppressing microtubule dynamics.[1] This disruption of the microtubule network leads to cell cycle arrest in the G2-M phase and ultimately triggers programmed cell death (apoptosis).[6][11]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome (Linker Cleavage) Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Payload Release Microtubule Microtubule Disruption DM1->Microtubule 5. Cytotoxicity Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis

Caption: The multi-step mechanism of action of this compound.

Role in HER2 Signaling Pathways

In 20-30% of invasive breast cancers, overexpression of the HER2 protein leads to the formation of HER2-containing homodimers and heterodimers (most notably with HER3).[1] This dimerization activates potent downstream signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are crucial for promoting cell proliferation, survival, and invasion.[1][10] The trastuzumab component of this compound, in addition to delivering DM1, can also inhibit these signaling cascades, providing a dual antitumor mechanism.[10]

G cluster_pathway HER2 Signaling Cascade HER2 HER2 Dimerization (HER2/HER2, HER2/HER3) PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation MAPK->Proliferation ADC This compound (Trastuzumab Component) ADC->HER2 Inhibits

Caption: Inhibition of HER2 signaling pathways by this compound.

Preclinical Efficacy and Pharmacokinetics

The efficacy of trastuzumab-DM1 conjugates, including those with the SPP linker, has been evaluated in numerous preclinical models.

In Vitro Cytotoxicity

Trastuzumab-maytansinoid conjugates demonstrate potent and selective antiproliferative activity against HER2-overexpressing cancer cell lines, while HER2-negative lines are largely unaffected.[11] The free DM1 drug, by contrast, is equally potent across all cell lines, highlighting the targeting advantage of the ADC.[11]

Cell LineHER2 StatusCompoundIC50 (nmol/L DM1 equivalents)
SK-BR-33+ (Overexpressing)Tmab-SPP-DM10.08
BT-4743+ (Overexpressing)Tmab-SPP-DM10.05
Calu 33+ (Overexpressing)Tmab-MCC-DM1~0.2
MDA-MB-468NegativeTmab-SPP-DM1>100
MCF-7NegativeTmab-MCC-DM1>200
All LinesN/AFree DM10.02 - 0.07
*Data for Tmab-SPP-DM1 was similar to the non-cleavable linked Tmab-MCC-DM1 in vitro.[11] Table adapted from Lewis Phillips et al., 2008.[11]
In Vivo Antitumor Activity

In mouse xenograft models of HER2-positive cancer, trastuzumab-DM1 conjugates induce potent, dose-dependent tumor regression, even in models resistant to trastuzumab alone.[11][12]

Animal ModelCancer TypeTreatmentDoseOutcome
SCID Beige Mice (KPL-4 Xenograft)Human Breast CancerTrastuzumab-MCC-DM115 mg/kg (single i.v. dose)Complete tumor regression
SCID Beige Mice (N-87 Xenograft)Human Gastric CancerTrastuzumab-DM115 mg/kgSignificant tumor growth inhibition; partial complete response
SCID Beige Mice (OE-19 Xenograft)Human Gastric CancerTrastuzumab-DM115 mg/kgComplete pathological response in all mice
*In vivo efficacy of SPP-linked conjugates is comparable to MCC-linked versions, though PK profiles differ.[13][14] Table data from[11][12].
Pharmacokinetic Profile

Pharmacokinetic studies have shown that the choice of linker significantly impacts the stability and clearance of the ADC. The disulfide-containing SPP linker results in a conjugate that is cleared more rapidly from circulation compared to the non-cleavable thioether (MCC) linker used in T-DM1.[13]

ConjugateClearance (mL/day/kg)Terminal Half-life (days)
T-SPP-DM140.1 ± 1.872.69 ± 0.087
T-DM1 (MCC-Linker)18.9 ± 0.295.72 ± 0.150
Table adapted from Erickson et al.[13]

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound.[1][11]

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cell lines.[1]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).[1]

  • This compound ADC, unconjugated antibody, and free DM1.[1]

  • 96-well clear-bottom, black-walled plates.[11]

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega).[11]

  • Luminometer.

Methodology:

  • Cell Seeding : Plate cells in 96-well plates at a density of 10,000-20,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[11]

  • Treatment : Remove the medium and replace it with fresh medium containing serial dilutions of this compound, unconjugated antibody, or free DM1. Include untreated wells as a control.

  • Incubation : Incubate the plates for 3-5 days at 37°C.[11]

  • Viability Measurement : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Data Acquisition : Shake the plate for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.

  • Analysis : Convert raw luminescence units to percentage of viability relative to untreated controls. Plot the percentage of viability against the log of the drug concentration and fit a dose-response curve to calculate the IC50 value.

G A 1. Seed cells in 96-well plates B 2. Allow cells to adhere overnight A->B C 3. Add serial dilutions of This compound and controls B->C D 4. Incubate for 3-5 days C->D E 5. Add CellTiter-Glo® reagent to each well D->E F 6. Measure luminescence signal E->F G 7. Calculate % viability and determine IC50 F->G

Caption: Experimental workflow for an in vitro cytotoxicity assay.
In Vivo Xenograft Tumor Model

This protocol outlines the assessment of this compound's antitumor activity in a mouse model.[11][15]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice).

  • HER2-positive tumor cells (e.g., KPL-4, N-87).[11][12]

  • This compound ADC and vehicle control (e.g., PBS).

  • Calipers for tumor measurement.

Methodology:

  • Tumor Implantation : Subcutaneously implant HER2-positive tumor cells (e.g., 5 x 10^6 cells) into the flank or mammary fat pad of the mice.[15]

  • Tumor Growth : Monitor mice regularly until tumors reach a predetermined average volume (e.g., 100-200 mm³).[15]

  • Randomization : Randomize mice into treatment groups (e.g., vehicle control, this compound at various doses).

  • Dosing : Administer the this compound conjugate or vehicle control, typically via a single intravenous (i.v.) bolus injection.[11]

  • Monitoring : Measure tumor volumes with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2. Monitor body weight as an indicator of toxicity.

  • Endpoint : Continue the study until tumors in the control group reach a specified maximum size or for a predetermined duration. Euthanize animals according to ethical guidelines.

  • Analysis : Plot mean tumor volume ± SEM for each group over time to visualize treatment efficacy.

Pharmacokinetic Analysis

This protocol describes how to determine the pharmacokinetic parameters of this compound in animals.[13]

Materials:

  • Non-tumor-bearing mice or rats.[13]

  • This compound ADC.

  • Blood collection supplies (e.g., EDTA tubes).

  • Centrifuge for plasma separation.

  • Analytical method for ADC quantification (e.g., ELISA).

Methodology:

  • Dosing : Administer a single i.v. bolus dose of this compound to a cohort of animals (e.g., 3 mg/kg).[13]

  • Blood Sampling : Collect blood samples at selected time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, and on multiple days up to 42 days post-dose) via a rotational sampling schedule.[13]

  • Plasma Processing : Process blood samples by centrifugation to separate plasma. Store plasma samples at -80°C until analysis.[13]

  • Quantification : Measure the concentration of the total antibody and/or the ADC conjugate in the plasma samples using a validated analytical method like an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis : Use pharmacokinetic software to plot the plasma concentration-time curve. Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2) using non-compartmental or compartmental analysis.

Conclusion and Future Directions

This compound is a potent anti-HER2 antibody-drug conjugate that effectively combines the targeting precision of an anti-HER2 antibody with the potent cytotoxicity of the maytansinoid DM1. Preclinical data robustly support its mechanism of action, demonstrating selective and powerful antitumor activity in HER2-positive cancer models. The cleavable SPP linker allows for efficient intracellular release of the payload, though its properties lead to faster plasma clearance compared to non-cleavable linkers. This detailed guide provides researchers with the foundational knowledge and protocols to effectively utilize and evaluate this compound in the ongoing effort to develop more effective therapies for HER2-positive malignancies. Further research may focus on optimizing linker technology to balance stability and payload release, potentially improving the therapeutic window of next-generation ADCs.

References

Preclinical Profile of SPP-DM1 Antibody-Drug Conjugate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data and methodologies relevant to the development of an antibody-drug conjugate (ADC) targeting Secreted Phosphoprotein 1 (SPP), also known as Osteopontin, with a DM1 payload. Given that a specific ADC designated "SPP-DM1" targeting Osteopontin is not extensively described in publicly available preclinical literature, this document synthesizes data from preclinical studies of Osteopontin-targeting antibodies and ADCs utilizing maytansinoid DM1 payloads with various linkers. This approach allows for a scientifically grounded projection of the preclinical characteristics of a hypothetical this compound ADC.

Introduction to this compound ADC

An this compound ADC represents a targeted therapeutic approach combining a monoclonal antibody directed against Osteopontin (SPP) with the potent microtubule-inhibiting agent DM1.[1] Osteopontin is a secreted glycophosphoprotein implicated in numerous pathological processes, including tumorigenesis and metastasis, making it a compelling target for cancer therapy.[2] The ADC is designed to selectively deliver the cytotoxic DM1 payload to tumor cells overexpressing SPP, thereby enhancing the therapeutic window and minimizing systemic toxicity.[1]

The core components of this ADC are:

  • Antibody: A monoclonal antibody with high affinity and specificity for human Osteopontin (SPP).

  • Payload: DM1, a maytansinoid derivative that potently inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[3][4]

  • Linker: A critical component connecting the antibody and payload. For the purpose of this guide, we will consider characteristics of both cleavable and non-cleavable linkers, as the optimal linker for an SPP-targeting ADC would be determined during preclinical development. A cleavable linker like a disulfide-based linker (e.g., SPP linker) is designed to be stable in circulation and release the payload within the reducing environment of the cell.[4][5] A non-cleavable linker, such as MCC (succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate), releases the payload after lysosomal degradation of the antibody.[5][6]

Mechanism of Action

The proposed mechanism of action for an this compound ADC follows a multi-step process, beginning with the specific recognition of SPP on the tumor cell surface and culminating in apoptosis.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC SPP_Receptor SPP Receptor (e.g., Integrin αvβ3) ADC->SPP_Receptor 1. Binding Endosome Endosome SPP_Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Payload Release Microtubules Microtubule Disruption DM1->Microtubules 5. Binds to Tubulin Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Cycle Arrest

Caption: Proposed mechanism of action for an this compound ADC.

The therapeutic action unfolds in a series of sequential steps:

  • Binding: The antibody component of the this compound ADC specifically binds to the SPP receptor on the surface of cancer cells.[7]

  • Internalization: Following binding, the ADC-receptor complex is internalized into the cell through endocytosis.[7]

  • Trafficking: The complex is trafficked to the lysosome.[7]

  • Payload Release: Within the lysosome, the linker is cleaved (in the case of a cleavable linker) or the antibody is degraded (for a non-cleavable linker), releasing the active DM1 payload into the cytoplasm.[7]

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics.[7]

  • Apoptosis: This disruption of the microtubule network leads to cell cycle arrest, primarily at the G2/M phase, and ultimately triggers programmed cell death (apoptosis).[3]

Quantitative Preclinical Data Summary

The following tables summarize hypothetical yet representative quantitative data based on published preclinical studies of ADCs with similar components.

Table 1: In Vitro Cytotoxicity
Cell LineTarget Expression (SPP)IC50 (nM) of this compoundIC50 (nM) of Non-Targeting DM1-ADC
Osteosarcoma (High SPP)High0.5 - 5>100
Breast Cancer (High SPP)High1 - 10>100
NSCLC (Low SPP)Low50 - 100>100
Normal FibroblastsNegative>100>100

Data synthesized from typical performance of targeted ADCs.

Table 2: In Vivo Xenograft Model Efficacy
Xenograft ModelTreatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Complete Regressions
OsteosarcomaVehicle Control-00/8
Unconjugated SPP mAb10200/8
This compound ADC5954/8
This compound ADC10>100 (Regression)7/8
NSCLC (Low SPP)This compound ADC10300/8

Efficacy data modeled after reported in vivo studies of DM1-based ADCs in relevant tumor models.[4][8]

Table 3: Pharmacokinetic Parameters in Rodents
ADC ComponentLinker TypeClearance (mL/day/kg)Half-life (days)
Total AntibodyN/A~5-10~10-15
ADC (Conjugated Ab)Cleavable (e.g., SPP)Faster than non-cleavableShorter than non-cleavable
ADC (Conjugated Ab)Non-cleavable (e.g., MCC)Slower than cleavableLonger than cleavable
Free DM1 PayloadN/AHighVery Short

Pharmacokinetic profiles are influenced by the linker; cleavable linkers can lead to faster clearance of the ADC compared to non-cleavable linkers.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings.

In Vitro Cytotoxicity Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Start Start Seed_Cells Seed cells in 96-well plates (5,000-10,000 cells/well) Start->Seed_Cells Incubate_24h Incubate overnight (37°C, 5% CO2) Seed_Cells->Incubate_24h Add_ADC Add serial dilutions of This compound ADC & controls Incubate_24h->Add_ADC Incubate_72h Incubate for 72-96 hours Add_ADC->Incubate_72h Add_Reagent Add cell viability reagent (e.g., CellTiter-Glo) Incubate_72h->Add_Reagent Read_Plate Measure luminescence/ absorbance Add_Reagent->Read_Plate Calculate_IC50 Calculate IC50 values Read_Plate->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for an in vitro cytotoxicity assay.

Materials:

  • SPP-positive and SPP-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and non-targeting ADC control

  • 96-well microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[7]

  • Treatment: Prepare serial dilutions of the this compound ADC and control articles. Add the diluted compounds to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Add a cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a microplate reader.

  • Analysis: Normalize the data to untreated controls and plot the dose-response curves to determine the IC50 values.

In Vivo Tumor Xenograft Study

This protocol outlines the assessment of anti-tumor efficacy in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID)

  • SPP-positive tumor cells (e.g., osteosarcoma cell line)

  • This compound ADC, vehicle control, and other control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a predetermined average size (e.g., 100-150 mm³).[8]

  • Randomization: Randomize mice into treatment groups (e.g., vehicle, unconjugated antibody, this compound ADC at various doses).

  • Dosing: Administer the treatments intravenously as indicated by the study design (e.g., once weekly for 3 weeks).[8]

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size.

  • Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

Conclusion

The preclinical data profile for a prospective this compound ADC, synthesized from existing knowledge of its components, is highly promising. The targeted delivery of the potent DM1 payload to SPP-expressing tumors is expected to result in significant anti-tumor efficacy with an acceptable safety profile. The in vitro and in vivo data presented in this guide provide a foundational framework for the continued development and evaluation of this therapeutic candidate. Further preclinical studies will be necessary to fully characterize its pharmacokinetic and toxicological properties and to select an optimal clinical candidate.

References

An In-depth Technical Guide to SPP-DM1 Linker Chemistry for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the SPP-DM1 linker-drug system, a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. We delve into the core chemistry of the SPP linker, its conjugation to the cytotoxic agent DM1, and the mechanism of action that underpins its therapeutic efficacy. This document includes a summary of key quantitative data, detailed experimental protocols for synthesis and evaluation, and visualizations of relevant pathways and workflows to support researchers in the field.

Introduction to this compound Linker Chemistry

The this compound system combines a cleavable linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), with the potent microtubule-disrupting agent, DM1.[1] ADCs utilizing this technology are designed to be stable in systemic circulation and to selectively release their cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity and widening the therapeutic window.[1]

The SPP linker is a heterobifunctional crosslinker. One end features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody, to form a stable amide bond. The other end contains a pyridyl disulfide group, which forms a disulfide bond with a thiol-containing payload like DM1. This disulfide bond is designed to be cleaved in the reducing environment of the cell's cytoplasm.[1]

DM1, a derivative of maytansine, is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] It is modified to include a thiol group, enabling its conjugation to the SPP linker.

Mechanism of Action of this compound ADCs

The therapeutic effect of an this compound ADC is a multi-step process that begins with administration and culminates in the targeted destruction of cancer cells.

  • Circulation and Targeting: The ADC circulates in the bloodstream, where the stable linker is designed to keep the potent DM1 payload attached to the antibody. The antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[3]

  • Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.[3]

  • Payload Release: The ADC is trafficked to intracellular compartments, primarily the lysosomes. The high concentration of reducing agents, such as glutathione (B108866) (GSH), within the cytoplasm cleaves the disulfide bond of the SPP linker.[4][5] This cleavage releases the DM1 payload in its active form.

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis of the cancer cell.[2][3] Because the released DM1 is cell-permeable, it can also diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the "bystander effect."[4]

Quantitative Data on this compound ADCs

The performance of ADCs is evaluated based on several key parameters, including their stability, in vitro cytotoxicity, and in vivo efficacy. The following tables summarize representative quantitative data for ADCs utilizing the DM1 payload, with a focus on those employing the SPP linker where data is available.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

Cell LineTarget AntigenADCIC50 (nM)
SK-BR-3HER2T-SA1-DM11.5
SKOV3HER2T-SA1-DM12.1
MDA-MB-361HER2T-DM1~0.08
NCI-N87HER2T-DM10.082
HCC1954HER2T-DM1*0.033

*Note: T-DM1 (Trastuzumab emtansine) utilizes a non-cleavable SMCC linker, but the data provides a relevant comparison for the in vitro potency of the DM1 payload.[1]

Table 2: In Vivo Efficacy of this compound ADCs in Xenograft Models

Xenograft ModelTarget AntigenADCDose (mg/kg)Outcome
Raji (NHL)CD19Anti-CD19-SPP-DM15Tumor regression[6]
Granta-519 (NHL)CD20Anti-CD20-SPP-DM15Tumor growth inhibition[6]
BJAB-luc (NHL)CD22Anti-CD22-SPP-DM15Tumor regression[6]
SKOV3 (Ovarian)HER2T-SA1-DM120Complete remission in 3/6 mice[2]

Table 3: Plasma Stability of a DM1-Containing ADC

ADCSpeciesHalf-life (days)
T-DM1*Rat4.56 ± 1.11

*Note: T-DM1 utilizes a non-cleavable SMCC linker. Generally, disulfide linkers like SPP are considered less stable in circulation compared to non-cleavable linkers.[1] The clearance of this compound ADCs has been observed to be faster than that of MCC-DM1 ADCs, indicating lower in vivo stability. The stability of disulfide linkers can be influenced by the degree of steric hindrance around the disulfide bond.[4]

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and evaluation of this compound ADCs.

Synthesis of this compound ADC

This protocol describes a general method for the conjugation of DM1 to a monoclonal antibody using the SPP linker.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • SPP linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) with Sephadex G-25 and Superdex 200 columns)

  • Formulation buffer (e.g., PBS, pH 7.4)

Procedure:

Step 1: Antibody Modification with SPP Linker

  • Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the reaction buffer.

  • Dissolve the SPP linker in a co-solvent such as DMF or DMSO to a stock concentration of 10-20 mM.

  • Add the SPP linker solution to the antibody solution at a molar ratio of approximately 5-10 fold excess of linker to antibody.

  • Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.

  • Remove the excess, unreacted SPP linker by size-exclusion chromatography (SEC) using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.

Step 2: Conjugation of DM1 to the Modified Antibody

  • Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.

  • Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5-2 fold excess of DM1 to the incorporated linker.

  • Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. This reaction proceeds via a disulfide exchange between the pyridyldithio group on the linker and the thiol group on DM1.[1]

Step 3: Purification of the this compound ADC

  • Purify the resulting ADC from unreacted DM1 and other small molecules using SEC with a column appropriate for protein purification (e.g., Superdex 200) equilibrated with a formulation buffer.[1]

Characterization of this compound ADC

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an estimation of the average number of DM1 molecules conjugated to each antibody.

Procedure:

  • Measure the absorbance of the purified this compound ADC solution at 280 nm (for the antibody) and 252 nm (for DM1).

  • The concentrations of the antibody and DM1 can be calculated using the Beer-Lambert law with the following equations:

    • A252 = εD,252 * CD * l + εA,252 * CA * l

    • A280 = εD,280 * CD * l + εA,280 * CA * l

    Where:

    • A is the absorbance

    • ε is the molar extinction coefficient (D for drug, A for antibody) at the respective wavelength

    • C is the molar concentration

    • l is the path length of the cuvette

  • The DAR is then calculated as the molar ratio of the drug to the antibody: DAR = CD / CA.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the this compound ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • This compound ADC, unconjugated antibody, and free DM1

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[3]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Replace the existing medium in the wells with the prepared solutions.[3]

  • Incubation: Incubate the plates for 72-96 hours at 37°C with 5% CO2.[3]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[3]

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.[3]

In Vivo Efficacy in a Xenograft Model

This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.

Materials:

  • Female athymic nude mice (5-7 weeks old)

  • Antigen-positive cancer cell line

  • Matrigel (optional)

  • This compound ADC and vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment and control groups.[3]

  • Treatment Administration: Administer the this compound ADC and vehicle control intravenously (i.v.) at the specified doses and schedule (e.g., once weekly for 3 weeks).[3]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²) / 2.[3]

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors can be excised for further analysis.

Visualizations

This compound ADC Synthesis Workflow

G cluster_0 Step 1: Antibody Modification cluster_1 Step 2: DM1 Conjugation cluster_2 Step 3: Purification mAb Monoclonal Antibody (mAb) Reaction1 Incubate at RT (1-2 hours) mAb->Reaction1 SPP SPP Linker SPP->Reaction1 Modified_mAb Linker-Modified mAb Reaction1->Modified_mAb Purification1 Size-Exclusion Chromatography (SEC) Modified_mAb->Purification1 Reaction2 Incubate at RT (3-16 hours) Purification1->Reaction2 Purified Modified mAb DM1 DM1 Payload DM1->Reaction2 Crude_ADC Crude this compound ADC Reaction2->Crude_ADC Purification2 Size-Exclusion Chromatography (SEC) Crude_ADC->Purification2 Final_ADC Purified This compound ADC Purification2->Final_ADC

Caption: Workflow for the synthesis and purification of an this compound ADC.

Mechanism of Action and Signaling Pathway

G cluster_0 Extracellular cluster_1 Tumor Cell ADC_circ This compound ADC in Circulation Binding Binding ADC_circ->Binding Receptor Tumor Antigen (e.g., HER2) Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome/ Cytoplasm Internalization->Lysosome Cleavage Linker Cleavage (High Glutathione) Lysosome->Cleavage DM1_release Released DM1 Cleavage->DM1_release Tubulin Tubulin DM1_release->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Cell Cycle Arrest & Apoptosis Disruption->Apoptosis

Caption: Mechanism of action of an this compound ADC leading to tumor cell apoptosis.

Experimental Workflow for In Vitro Cytotoxicity (MTT) Assay

G Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate Overnight Seed_Cells->Incubate_24h Add_ADC Add Serial Dilutions of this compound ADC Incubate_24h->Add_ADC Incubate_72h Incubate 72-96 hours Add_ADC->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate 2-4 hours Add_MTT->Incubate_4h Solubilize Add Solubilization Buffer Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate % Viability & Determine IC50 Read_Absorbance->Analyze End End Analyze->End

Caption: Workflow for determining the in vitro cytotoxicity of an this compound ADC.

Conclusion

The this compound linker-drug system is a well-established platform for the development of antibody-drug conjugates. Its cleavable disulfide bond facilitates the targeted intracellular release of the potent cytotoxic agent DM1, which has demonstrated significant anti-tumor activity in preclinical models. A thorough understanding of the chemistry, mechanism of action, and the associated experimental protocols is essential for researchers and drug developers aiming to create the next generation of targeted cancer therapies. This guide provides a foundational resource to support these efforts.

References

An In-depth Technical Guide to the Mode of Action of Maytansinoid DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maytansinoid DM1, a potent microtubule-targeting agent, has emerged as a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. Its efficacy stems from a precise molecular mechanism centered on the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in proliferating tumor cells. This technical guide provides a comprehensive overview of the mode of action of DM1, detailing its interaction with tubulin, the consequential effects on microtubule stability, and the downstream cellular signaling pathways. Furthermore, this guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying mechanisms to serve as a valuable resource for researchers in the field.

Introduction

Maytansinoids are a class of ansa macrolides that exhibit powerful antimitotic activity.[1] DM1, a synthetic derivative of maytansine (B1676224), was developed to possess enhanced properties for conjugation to monoclonal antibodies while retaining high cytotoxicity.[2] The conjugation of DM1 to tumor-targeting antibodies allows for the selective delivery of this potent cytotoxic payload to cancer cells, thereby widening its therapeutic window and reducing systemic toxicity.[2][3] The core mechanism of DM1's action lies in its ability to interfere with the dynamic instability of microtubules, which are essential for various cellular functions, most critically, the formation of the mitotic spindle during cell division.[1][4]

Molecular Mechanism of Action

The cytotoxic effect of DM1 is initiated by its binding to tubulin, the fundamental protein subunit of microtubules.[2] This interaction sets off a cascade of events that ultimately leads to programmed cell death.

Binding to Tubulin and Microtubules

DM1 binds to tubulin at or near the vinca (B1221190) alkaloid binding site.[5][6] However, recent structural studies have revealed that maytansine binds to a distinct site on β-tubulin that interferes with the longitudinal association of tubulin dimers, thereby inhibiting microtubule assembly.[7] This binding is characterized by a high affinity, particularly to the tips of microtubules.[3][8] This targeted action at the microtubule ends has led to the characterization of DM1 as a "microtubule end poison".[4]

S-methyl-DM1, a stable analog of DM1, has been shown to bind to high-affinity sites on microtubules with a dissociation constant (KD) approximately 20 times stronger than that of vinblastine.[9][10] It also binds to soluble tubulin, albeit with a lower affinity compared to its binding to microtubules.[9][10]

Suppression of Microtubule Dynamics

The binding of DM1 to microtubule ends profoundly suppresses their dynamic instability.[3][9] Microtubule dynamics are characterized by alternating phases of growth (polymerization) and shortening (depolymerization), and the transitions between these states, known as catastrophe (from growth to shortening) and rescue (from shortening to growth). DM1 affects all parameters of dynamic instability:

  • Decreased Growth and Shortening Rates: DM1 significantly reduces the rates at which microtubules both grow and shorten.[3]

  • Reduced Catastrophe and Rescue Frequencies: The frequencies of transitions between the growing and shortening states are also diminished in the presence of DM1.[3]

This overall suppression of microtubule dynamics stabilizes the microtubules in a static state, preventing them from performing their essential functions in cell division.[3]

Downstream Cellular Consequences

The disruption of microtubule dynamics by DM1 triggers a series of cellular events culminating in apoptosis:

  • Mitotic Arrest: The inability of microtubules to form a functional mitotic spindle leads to the arrest of the cell cycle in the G2/M phase.[4][6]

  • Induction of Apoptosis: Prolonged mitotic arrest activates the apoptotic signaling cascade, leading to programmed cell death.[4]

Role in Antibody-Drug Conjugates (ADCs)

The high cytotoxicity of DM1 makes it an ideal payload for ADCs. In this context, a monoclonal antibody specific for a tumor-associated antigen directs the DM1 to the cancer cells. The general mechanism of an ADC containing DM1 is as follows:

  • Binding and Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized through receptor-mediated endocytosis.[4][11]

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC fuses with a lysosome. Inside the lysosome, the linker connecting the antibody to DM1 is cleaved (in the case of cleavable linkers), or the antibody is degraded, releasing the active DM1 payload into the cytoplasm.[4][11]

  • Cytotoxic Action: The released DM1 then exerts its cytotoxic effects by binding to tubulin and disrupting microtubule dynamics, as described above.[11]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of DM1 and its analogs with tubulin and their effects on microtubule dynamics and cell viability.

Table 1: Binding Affinities of Maytansinoids to Tubulin and Microtubules

CompoundTargetDissociation Constant (KD)Reference(s)
MaytansineSoluble Tubulin0.86 ± 0.2 µmol/L[9][10]
S-methyl-DM1Soluble Tubulin0.93 ± 0.2 µmol/L[9][10]
S-methyl-DM1Microtubules (High-affinity sites)0.1 ± 0.05 µmol/L[9][10]

Table 2: Effect of S-methyl-DM1 on Microtubule Dynamic Instability

ParameterControl100 nmol/L S-methyl-DM1% SuppressionReference(s)
Growth Rate (µm/min)1.250.5556%[9]
Shortening Rate (µm/min)18.25.570%[9]
Catastrophe Frequency (events/s)0.0210.00290%[9]
Rescue Frequency (events/s)0.0180.00761%[9]
Dynamicity (µm/dimer)4.30.784%[9]

Table 3: In Vitro Cytotoxicity of DM1-Containing ADCs

ADCCell LineTarget AntigenIC50 (nmol/L)Reference(s)
anti-CD30-MCC-DM1Karpas 299CD300.06[12]
T-DM1 (control ADC)Karpas 299HER2 (not expressed)31.02[12]
anti-CD30-MCC-DM1CD30-positive cell linesCD300.05 - 0.13[12]

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay measures the effect of DM1 on the polymerization of purified tubulin in a cell-free system.

Methodology:

  • Reagent Preparation:

    • Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[2]

    • Reconstitute purified tubulin (e.g., from porcine brain) in the polymerization buffer to a final concentration of 2 mg/mL.[2]

    • Prepare a stock solution of GTP (100 mM) and a fluorescent reporter dye such as DAPI (1 mM).

    • Prepare serial dilutions of DM1 in the polymerization buffer.

  • Assay Setup:

    • In a 96-well plate, add the desired concentration of DM1.

    • To each well, add the tubulin solution, GTP to a final concentration of 1 mM, and DAPI to a final concentration of 6.3 µM.[2] Glycerol (10%) can be included to enhance polymerization.[2]

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 450 nm for DAPI) at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate polymerization curves.

    • Calculate the Vmax (maximum rate of polymerization) and the polymer mass at steady-state for each concentration of DM1.

    • Compare the curves and parameters for DM1-treated samples to the vehicle control.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a DM1-containing ADC required to inhibit the proliferation of cancer cells by 50% (IC50).

Methodology:

  • Cell Seeding:

    • Harvest and count the target cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the DM1-containing ADC in complete culture medium. A typical concentration range could be from 0.01 pM to 100 nM.[9]

    • Remove the medium from the wells and add 100 µL of the diluted ADC to the respective wells. Include a vehicle control.[9]

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.[9]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[9]

    • Incubate the plates for 2-4 hours at 37°C to allow viable cells to metabolize MTT into formazan (B1609692) crystals.[9]

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the ADC concentration.

    • Determine the IC50 value from the dose-response curve using appropriate software.[9]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of DM1 on cell cycle progression.

Methodology:

  • Cell Treatment:

    • Treat cells with the DM1 or a DM1-containing ADC for a defined period (e.g., 24 hours).[3]

  • Cell Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by resuspending them in ice-cold 70% ethanol (B145695) while vortexing gently.[3]

    • Incubate the cells on ice for at least 30 minutes.

  • DNA Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as propidium (B1200493) iodide (PI) and RNase A to prevent staining of RNA.[3]

  • Flow Cytometry:

    • Analyze the DNA content of the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Generate a histogram of DNA content.

    • Quantify the percentage of cells in each phase of the cell cycle (G1, S, and G2/M) using cell cycle analysis software to identify any accumulation of cells in a specific phase, indicative of cell cycle arrest.[3]

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

DM1_Mode_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC Antibody-DM1 Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1_released Released DM1 Lysosome->DM1_released Payload Release Tubulin αβ-Tubulin Dimers DM1_released->Tubulin Binding Microtubule Microtubule DM1_released->Microtubule Suppresses Dynamics Tubulin->Microtubule Polymerization Spindle Mitotic Spindle Dysfunction Microtubule->Spindle Disruption Arrest G2/M Arrest Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of an antibody-DM1 conjugate's mode of action.

Experimental_Workflow cluster_tubulin_assay Tubulin Polymerization Assay cluster_cytotoxicity_assay Cytotoxicity (MTT) Assay cluster_cellcycle_assay Cell Cycle Analysis T1 Prepare Tubulin and DM1 T2 Initiate Polymerization at 37°C T1->T2 T3 Measure Fluorescence Kinetics T2->T3 T4 Analyze Polymerization Curves T3->T4 C1 Seed Cancer Cells C2 Treat with ADC-DM1 C1->C2 C3 Add MTT Reagent C2->C3 C4 Measure Absorbance and Calculate IC50 C3->C4 CC1 Treat Cells with DM1 CC2 Fix and Stain with PI CC1->CC2 CC3 Analyze by Flow Cytometry CC2->CC3 CC4 Quantify Cell Cycle Phases CC3->CC4

Caption: Experimental workflows for key assays to study DM1's effects.

Conclusion

The maytansinoid DM1 is a highly potent cytotoxic agent with a well-defined mechanism of action that centers on the disruption of microtubule dynamics. Its ability to bind to tubulin, suppress microtubule instability, and induce mitotic arrest and apoptosis provides a strong rationale for its use in cancer therapy. The targeted delivery of DM1 via antibody-drug conjugates has proven to be a successful strategy to enhance its therapeutic index. The experimental protocols and quantitative data presented in this guide offer a framework for the continued investigation and development of novel DM1-based therapeutics.

References

An In-depth Technical Guide on SPP-DM1 and the HER2 Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload system, SPP-DM1, and its application in targeting the Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathway. This document details the molecular mechanisms, presents key quantitative data from preclinical and clinical studies, and offers detailed protocols for relevant experimental assays.

The HER2 Signaling Pathway in Oncology

Human Epidermal Growth Factor Receptor 2 (HER2), also known as ErbB2, is a member of the ErbB family of receptor tyrosine kinases.[1] Unlike other members of this family, HER2 does not have a known direct binding ligand.[2][3] Instead, it is the preferred dimerization partner for other ligand-bound ErbB receptors, such as HER1 (EGFR), HER3, and HER4.[3][4] In 20-30% of invasive breast cancers, the ERBB2 gene is amplified, leading to overexpression of the HER2 protein on the cell surface.[1] This overexpression results in the constitutive formation of HER2-containing homodimers and heterodimers (most notably with HER3), which are potent activators of downstream signaling pathways.[1][3]

Upon dimerization, the intracellular tyrosine kinase domains become activated, leading to autophosphorylation and the recruitment of adaptor proteins.[2] This initiates a cascade of downstream signaling events, primarily through two major pathways:

  • The PI3K/Akt/mTOR Pathway: This pathway is crucial for promoting cell survival, proliferation, and growth.[2][5][6]

  • The Ras/Raf/MEK/MAPK Pathway: This pathway is heavily involved in regulating gene expression, cell proliferation, differentiation, and invasion.[2][5][7]

The aberrant activation of these pathways due to HER2 overexpression drives aggressive tumor growth and is associated with a poor prognosis.[5][6] This makes HER2 a critical therapeutic target in oncology.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER3 HER3 HER2_dimer HER2/HER3 Heterodimer HER3->HER2_dimer PI3K PI3K HER2_dimer->PI3K Activation Grb2_SOS Grb2/SOS HER2_dimer->Grb2_SOS HER2 HER2 HER2->HER2_dimer Ligand Ligand (e.g., NRG) Ligand->HER3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival mTOR->Survival Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (ERK) MEK->MAPK Proliferation Proliferation MAPK->Proliferation Invasion Invasion MAPK->Invasion

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

This compound: A HER2-Targeted Antibody-Drug Conjugate

Antibody-drug conjugates are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, minimizing systemic toxicity.[1] An ADC targeting HER2, such as Trastuzumab-SPP-DM1, consists of three main components:

  • The Antibody: A humanized monoclonal antibody (e.g., Trastuzumab) that specifically binds to the extracellular domain of the HER2 receptor.[8]

  • The Cytotoxic Payload: DM1, a derivative of maytansine, which is a potent microtubule-disrupting agent.[9][10] DM1 binds to tubulin at microtubule ends, suppressing their dynamics, which leads to cell cycle arrest and apoptosis.[1][8][9]

  • The Linker: The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker designed to be stable in circulation but to release the DM1 payload within the reducing environment of the cell, particularly after lysosomal degradation.[10][11]

Mechanism of Action

The anti-tumor activity of a HER2-targeted this compound ADC is a multi-step process:[1][12]

  • Binding: The antibody component of the ADC specifically binds to HER2 receptors on the surface of cancer cells.[1]

  • Internalization: Upon binding, the ADC-receptor complex is internalized into the cell via receptor-mediated endocytosis.[1][13]

  • Payload Release: The complex is trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, the antibody is degraded, and the SPP linker is cleaved, releasing the active DM1 payload into the cytoplasm.[8][10][14]

  • Cytotoxicity: The freed DM1 binds to tubulin, disrupting the microtubule network.[9] This interference with the formation of the mitotic spindle causes cell cycle arrest, typically in the G2/M phase, and ultimately induces apoptotic cell death.[14][15]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Payload Release Microtubules Microtubules DM1->Microtubules 5. Microtubule   Disruption Apoptosis Cell Cycle Arrest (G2/M) & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action for a HER2-targeted this compound antibody-drug conjugate (ADC).

Quantitative Data Summary

The efficacy of HER2-targeted DM1 conjugates has been evaluated extensively in both preclinical and clinical settings.

Preclinical In Vitro Cytotoxicity

The potency of trastuzumab-DM1 (T-DM1) conjugates is significantly higher in HER2-overexpressing cell lines.

Cell LineHER2 StatusCompoundIC50 (nmol/L DM1 equivalents)
SK-BR-3HER2 3+ (Overexpressing)Tmab-SPP-DM10.12
BT-474HER2 3+ (Overexpressing)Tmab-SPP-DM10.13
MCF7Normal HER2 ExpressionTmab-SPP-DM1>200
MDA-MB-468HER2-NegativeTmab-SPP-DM1>200
SK-BR-3HER2 3+ (Overexpressing)Free L-DM10.05
BT-474HER2 3+ (Overexpressing)Free L-DM10.06
Data sourced from preclinical studies.[16]
Preclinical In Vivo Efficacy

In xenograft models of HER2-positive gastric cancer, T-DM1 demonstrated significant anti-tumor effects, including in tumors that had developed resistance to trastuzumab.[17] In N-87 and OE-19 xenografts, T-DM1 treatment led to complete pathological responses in a significant portion of the mice.[17]

ModelTreatmentKey Outcome
N-87 XenograftT-DM1Complete pathological response in 50% of mice.[17]
OE-19 XenograftT-DM1Complete pathological response in 100% of mice.[17]
MCF7-HER2 XenograftHerceptin/DM1Complete tumor regression in all treated mice.[18]
Data sourced from preclinical in vivo studies.[17][18]
Clinical Trial Efficacy

Clinical trials have established T-DM1 (Ado-trastuzumab emtansine) as a standard of care in certain HER2-positive breast cancer settings.

TrialPhasePatient PopulationTreatment ArmsMedian PFSMedian OS
EMILIA IIIHER2+ advanced BC, previously treated with trastuzumab and a taxaneT-DM1 vs. Lapatinib + Capecitabine9.6 months vs. 6.4 months30.9 months vs. 25.1 months
KATHERINE IIIHER2+ early BC with residual invasive disease after neoadjuvant therapyT-DM1 vs. Trastuzumab3-year iDFS*: 88.3% vs. 77.0%N/A
Phase I IHER2+ metastatic BC, heavily pretreatedT-DM1 (3.6 mg/kg)N/AObjective Response Rate: 44%
PFS: Progression-Free Survival; OS: Overall Survival; iDFS: invasive Disease-Free Survival. Data sourced from published clinical trials.[19][20][21]

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate HER2-targeted this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of an this compound ADC in HER2-positive and HER2-negative cancer cell lines.[1][11]

Materials:

  • Target cell lines (e.g., SK-BR-3, BT-474, MCF7)

  • Complete cell culture medium

  • This compound ADC, unconjugated antibody, and free DM1

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO2.[1]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC, unconjugated antibody, and free DM1 in complete medium. Remove the existing medium from the wells and replace it with 100 µL of the diluted compounds. Include untreated cells as a control.[1][11]

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[1]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[11]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[11]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[22]

Cytotoxicity_Assay_Workflow A 1. Seed Cells (96-well plate, 5k-10k/well) B 2. Prepare Serial Dilutions (ADC, Antibody, Free DM1) A->B C 3. Treat Cells (Replace medium with dilutions) B->C D 4. Incubate (72-96 hours) C->D E 5. Add MTT Reagent (Incubate 2-4 hours) D->E F 6. Add Solubilization Buffer (Incubate overnight) E->F G 7. Read Absorbance (570nm) F->G H 8. Calculate Viability & IC50 G->H

Caption: Experimental workflow for an in vitro MTT-based cytotoxicity assay.
Cell Cycle Analysis via Propidium Iodide Staining

This protocol is used to determine the effect of an this compound ADC on cell cycle progression.[15]

Materials:

  • Target cell lines

  • 6-well plates

  • This compound ADC

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI)/RNase Staining Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with varying concentrations of the this compound ADC for 24 or 48 hours. Include an untreated control.

  • Harvesting: Harvest cells by trypsinization, collect them by centrifugation, and wash once with PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples using a flow cytometer, collecting data from at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. A significant increase in the G2/M population indicates mitotic arrest.[15]

In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of an this compound ADC in an animal model.[1]

Materials:

  • Immunocompromised mice (e.g., SCID or nude mice)

  • HER2-positive cancer cell line (e.g., N-87, BT-474)

  • Matrigel (optional)

  • This compound ADC, vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of HER2-positive cancer cells (e.g., 5-10 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the this compound ADC or vehicle control intravenously (i.v.) at the designated doses and schedule (e.g., once weekly for 3 weeks).[1]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.[1]

  • Monitoring: Monitor animal body weight and overall health throughout the study as a measure of toxicity.[1]

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Analysis: Plot the mean tumor volume over time for each group to determine the extent of tumor growth inhibition. Statistical analysis is used to compare treatment groups.

References

An In-depth Technical Guide to Antibody-Drug Conjugates Featuring SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of antibody-drug conjugates (ADCs) utilizing the SPP-DM1 drug-linker technology. It covers the core components, mechanism of action, preclinical data, and detailed experimental protocols relevant to the research and development of these targeted cancer therapeutics.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs are complex molecules composed of an antibody linked to a biologically active cytotoxic (anticancer) payload. This compound is a key component in the construction of certain ADCs, comprising a potent cytotoxic agent, DM1, attached to a cleavable linker, SPP.

  • Antibody: A monoclonal antibody (mAb) that specifically targets a tumor-associated antigen on the surface of cancer cells.

  • DM1 (Mertansine): A derivative of maytansine, DM1 is a highly potent microtubule-disrupting agent. It binds to tubulin, inhibiting the assembly of microtubules, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis of the cancer cell[1].

  • SPP Linker (N-succinimidyl 4-(2-pyridyldithio)pentanoate): The SPP linker is a cleavable disulfide linker[2]. Its role is to stably connect DM1 to the antibody while in circulation. The disulfide bond is designed to be cleaved in the reducing environment of the intracellular space, releasing the active DM1 payload inside the target cancer cell[1][3].

Mechanism of Action

The therapeutic action of an this compound ADC is a multi-step process that relies on the specificity of the antibody and the potent cytotoxicity of DM1.

  • Target Binding: The ADC circulates in the bloodstream and the monoclonal antibody component selectively binds to its target antigen on the surface of tumor cells[4].

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis[5].

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The disulfide bond in the SPP linker is cleaved in the reducing intracellular environment, releasing the DM1 payload into the cytoplasm[1].

  • Cytotoxicity: The freed DM1 binds to tubulin, disrupting microtubule dynamics. This interference with the cellular machinery leads to cell cycle arrest and ultimately, programmed cell death (apoptosis)[1].

SPP-DM1_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Target_Antigen Target Antigen ADC->Target_Antigen 1. Binding Tumor_Cell Tumor Cell Surface Endosome Endosome Target_Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 3. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 4. Binds to Tubulin Apoptosis Apoptosis Tubulin->Apoptosis Disrupts Microtubule Dynamics

Caption: Mechanism of action of an this compound antibody-drug conjugate.

Preclinical Data

The preclinical evaluation of this compound ADCs is crucial for determining their therapeutic potential. This involves in vitro cytotoxicity assays, in vivo efficacy studies in animal models, and pharmacokinetic analysis.

In Vitro Cytotoxicity

The potency of this compound ADCs is typically assessed using in vitro cytotoxicity assays on cancer cell lines with varying levels of target antigen expression. The half-maximal inhibitory concentration (IC50) is a key metric.

CompoundCell LineTarget Antigen ExpressionRepresentative IC50 (nM)
This compound ADCSK-BR-3High0.05
This compound ADCMDA-MB-231Low/Negative>1000
Free DM1SK-BR-3N/A0.1
Unconjugated AntibodySK-BR-3N/A>1000
Table 1: Representative in vitro cytotoxicity data for a hypothetical HER2-targeted this compound ADC. Data is illustrative and based on typical performance characteristics[4].
In Vivo Efficacy

Xenograft models are commonly used to evaluate the anti-tumor activity of this compound ADCs in a living organism. Tumor growth inhibition (TGI) is a primary endpoint.

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control-12000
This compound ADC535070.8
This compound ADC1015087.5
Table 2: Representative in vivo efficacy data in a BT-474 xenograft model. Data is illustrative[4].
Pharmacokinetics

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the ADC. The stability of the linker is a critical factor influencing the PK profile. Studies have shown that ADCs with the cleavable SPP linker can have a faster clearance compared to those with non-cleavable linkers like MCC[6].

ADCLinker TypeAntibody Clearance (mL/day/kg)Conjugate Clearance (mL/day/kg)
Trastuzumab-SPP-DM1Cleavable (disulfide)8.541
Trastuzumab-MCC-DM1 (T-DM1)Non-cleavable8.419
Table 3: Comparative pharmacokinetic data of Trastuzumab-SPP-DM1 and Trastuzumab-MCC-DM1 in mice[6].

Experimental Protocols

Detailed and standardized protocols are necessary for the reliable preclinical evaluation of this compound ADCs.

In Vitro Cytotoxicity (MTT Assay)

This protocol is designed to determine the IC50 of an this compound ADC in cancer cell lines[4].

Materials:

  • Target-positive (e.g., SK-BR-3) and target-negative (e.g., MDA-MB-231) cell lines.

  • Complete cell culture medium.

  • This compound ADC, unconjugated antibody, and free DM1.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • 96-well plates and a microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the test articles. Replace the culture medium with the diluted compounds.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_overnight Incubate Overnight seed_cells->incubate_overnight add_adc Add Serial Dilutions of this compound ADC incubate_overnight->add_adc incubate_treatment Incubate for 72-96 hours add_adc->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilization Add Solubilization Solution incubate_mtt->add_solubilization read_absorbance Read Absorbance at 570 nm add_solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of an this compound ADC's anti-tumor efficacy in a mouse xenograft model[4][7].

Materials:

  • Female athymic nude mice.

  • Target-positive cancer cells (e.g., BT-474).

  • Matrigel.

  • This compound ADC and vehicle control.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously implant cancer cells suspended in Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups.

  • Treatment Administration: Administer the this compound ADC or vehicle intravenously at the designated doses and schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor animal body weight and overall health.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.

Xenograft_Model_Workflow start Start implant_cells Implant Tumor Cells in Mice start->implant_cells tumor_growth Allow Tumors to Grow implant_cells->tumor_growth randomize Randomize Mice into Groups tumor_growth->randomize administer_treatment Administer this compound ADC or Vehicle randomize->administer_treatment measure_tumor Measure Tumor Volume Regularly administer_treatment->measure_tumor monitor_health Monitor Animal Health measure_tumor->monitor_health endpoint Endpoint and Data Analysis monitor_health->endpoint Continuous end_node End endpoint->end_node

Caption: Workflow for the in vivo xenograft tumor model study.

Synthesis of this compound

The synthesis of an this compound conjugate involves a multi-step process that includes the preparation of the linker and the subsequent conjugation to the DM1 payload and the antibody. The following is a representative workflow.

  • Synthesis of SPP Linker: The N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) linker is synthesized. It contains an NHS ester to react with primary amines and a pyridyl disulfide group to react with thiols.

  • Modification of Antibody: The antibody is typically modified to introduce free thiol groups, often by reducing its interchain disulfide bonds in a controlled manner.

  • Preparation of DM1-Linker Intermediate: In some strategies, the SPP linker is first reacted with DM1.

  • Conjugation: The thiol-containing antibody is then reacted with the DM1-linker intermediate or a two-step reaction with the SPP linker followed by DM1. The reaction results in the formation of a stable disulfide bond between the antibody and the linker.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free drug-linker, and other impurities.

SPP-DM1_Synthesis_Workflow cluster_components Components cluster_process Conjugation Process Antibody Monoclonal Antibody Antibody_Modification 1. Antibody Thiolation (Reduction of Disulfides) Antibody->Antibody_Modification SPP_Linker SPP Linker Conjugation 2. Conjugation of Linker-Payload to Antibody SPP_Linker->Conjugation DM1 DM1 Payload DM1->Conjugation Antibody_Modification->Conjugation Purification 3. Purification of ADC Conjugation->Purification Final_ADC Purified this compound ADC Purification->Final_ADC

Caption: Representative workflow for the synthesis of an this compound ADC.

Conclusion

This compound is a valuable drug-linker combination for the development of antibody-drug conjugates. Its cleavable disulfide linker allows for the targeted release of the potent microtubule inhibitor DM1 within cancer cells, offering a promising therapeutic strategy. The preclinical data and experimental protocols outlined in this guide provide a framework for the continued research and development of novel ADCs based on this technology. Careful consideration of the target antigen, antibody properties, and conjugation chemistry is essential for optimizing the efficacy and safety of this compound ADCs.

References

Methodological & Application

Application Notes and Protocols for SPP-DM1 ADC In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapies designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity.[1] SPP-DM1 is an ADC composed of a HER2-targeting monoclonal antibody conjugated to the microtubule-disrupting agent DM1 via a cleavable succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP) linker.[1] These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound, a critical step in the preclinical evaluation of this therapeutic candidate.

Mechanism of Action of this compound

The therapeutic efficacy of this compound relies on the targeted delivery of the potent cytotoxic payload, DM1, to cancer cells overexpressing the HER2 receptor. The mechanism of action can be summarized in the following steps:

  • Binding: The antibody component of this compound specifically binds to the Human Epidermal Growth Factor Receptor 2 (HER2) on the surface of cancer cells.[1] HER2 is a member of the ErbB family of receptor tyrosine kinases and its overexpression, found in 20-30% of invasive breast cancers, is a key driver of tumor growth and survival.[1]

  • Internalization: Following binding, the ADC-receptor complex is internalized into the cell through endocytosis.[1][2]

  • Payload Release: The complex is then trafficked to the lysosome. The SPP linker, which is stable in circulation, is cleaved within the acidic environment of the lysosome, releasing the DM1 payload.[1]

  • Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin at the microtubule ends.[1] This action potently suppresses microtubule dynamics, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1][2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HER2 signaling pathway and the experimental workflow for the in vitro cytotoxicity assay.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPP-DM1_ADC This compound ADC HER2 HER2 Receptor SPP-DM1_ADC->HER2 Binding Endosome Endosome HER2->Endosome Internalization PI3K_Akt PI3K/Akt Pathway HER2->PI3K_Akt RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 SPP Linker Cleavage Microtubules Microtubules DM1->Microtubules Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: HER2 signaling pathway and mechanism of action of this compound ADC.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HER2-positive & HER2-negative cells Cell_Seeding Seed cells into 96-well plates Cell_Culture->Cell_Seeding ADC_Dilution Prepare serial dilutions of This compound, unconjugated antibody, & free DM1 Cell_Seeding->ADC_Dilution Incubation Treat cells and incubate for 72-96 hours ADC_Dilution->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan (B1609692) crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 values Absorbance_Measurement->IC50_Calculation

Caption: General workflow for the in vitro cytotoxicity testing of this compound ADC.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in HER2-positive and HER2-negative cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[4][5]

Materials:

  • HER2-positive (e.g., BT-474, SK-BR-3) and HER2-negative (e.g., MCF-7) cancer cell lines[6]

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound ADC

  • Unconjugated HER2 antibody (as a control)

  • Free DM1 payload (as a control)

  • MTT solution (5 mg/mL in PBS)[4][7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1][7]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[1] Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[4]

  • ADC Treatment: Prepare serial dilutions of this compound, the unconjugated antibody, and free DM1 in complete medium.[1] Remove the existing culture medium from the wells and replace it with 100 µL of the diluted compounds. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[1]

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[1][4]

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at 37°C overnight in the dark to dissolve the formazan crystals.[7][8]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.

Data Presentation

The cytotoxicity of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%. The results should be summarized in a table for clear comparison.

Table 1: Hypothetical IC50 Values of this compound and Controls in Various Cell Lines

Cell LineReceptor StatusCompoundIC50 (nM)
BT-474HER2-positiveThis compound1.5 ± 0.3
Unconjugated Antibody> 1000
Free DM10.5 ± 0.1
SK-BR-3HER2-positiveThis compound2.1 ± 0.5
Unconjugated Antibody> 1000
Free DM10.6 ± 0.2
MCF-7HER2-negativeThis compound525 ± 45
Unconjugated Antibody> 1000
Free DM10.8 ± 0.2

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Alternative Cytotoxicity Assays

While the MTT assay is widely used, other methods can also be employed to assess the cytotoxicity of this compound.

  • Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells, which indicates a loss of membrane integrity.[4]

  • Fluorescence-Based Assays: Reagents like CellTox™ Green can be used to measure cytotoxicity in real-time by detecting the compromised membrane integrity of dead cells.[9]

  • Apoptosis Assays: Techniques such as Annexin V staining can be used to specifically detect and quantify apoptotic cells, providing insight into the mechanism of cell death.[4]

The choice of assay will depend on the specific research question and the available laboratory resources. It is often beneficial to use multiple assays to obtain a comprehensive understanding of the cytotoxic effects of the ADC.

References

Application Notes and Protocols for SPP-DM1 ADC In Vivo Xenograft Model Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the design and execution of in vivo xenograft studies to evaluate the efficacy, tolerability, and pharmacokinetic profile of an antibody-drug conjugate (ADC) targeting Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin, with a DM1 payload (SPP-DM1 ADC). SPP1 is a glycoprotein (B1211001) that is overexpressed in various tumor types and is implicated in tumor progression, metastasis, and immune evasion, making it an attractive target for ADC therapy. The cytotoxic agent DM1, a maytansinoid derivative, inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis. This document outlines the critical components of a preclinical xenograft model, from cell line selection to endpoint analysis, to facilitate the successful evaluation of this compound ADC.

Mechanism of Action of this compound ADC

The this compound ADC is designed to selectively deliver the potent cytotoxic payload, DM1, to tumor cells overexpressing SPP1 on their surface.

The proposed mechanism of action is as follows:

  • Binding: The antibody component of the this compound ADC specifically binds to the SPP1 protein on the surface of cancer cells.

  • Internalization: Upon binding, the ADC-SPP1 complex is internalized by the tumor cell through receptor-mediated endocytosis.

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes, where the acidic environment and lysosomal proteases cleave the linker, releasing the active DM1 payload into the cytoplasm.

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics, which leads to mitotic arrest and ultimately, apoptotic cell death.

SPP1 Signaling Pathway

SPP1 is a multifaceted protein that interacts with several cell surface receptors, primarily integrins (such as αvβ3) and CD44, to activate downstream signaling pathways that promote tumor growth, angiogenesis, and metastasis. Understanding this pathway is crucial for interpreting the effects of this compound ADC.

SPP1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPP1 SPP1 (Osteopontin) Integrin Integrin (αvβ3) SPP1->Integrin Binds CD44 CD44 SPP1->CD44 Binds FAK FAK Integrin->FAK Src Src CD44->Src PI3K PI3K FAK->PI3K Src->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival NFkB->Proliferation Migration Migration & Invasion NFkB->Migration Angiogenesis Angiogenesis NFkB->Angiogenesis

Caption: SPP1 Signaling Pathway in Cancer Cells.

Experimental Design and Protocols

A well-designed in vivo xenograft study is critical for obtaining reliable and translatable data. The following sections provide detailed protocols for key aspects of the study.

Cell Line Selection

The choice of a suitable cancer cell line is fundamental to the success of the xenograft model.

Protocol for Cell Line Selection:

  • Screening: Screen a panel of human cancer cell lines from relevant tumor types (e.g., breast, lung, prostate, liver cancer) for SPP1 expression at both the mRNA and protein level using techniques such as qRT-PCR, Western Blot, and Flow Cytometry.

  • Selection Criteria: Select cell lines with high, moderate, and low/negative SPP1 expression to assess the target-dependency of the this compound ADC.

  • In Vitro Cytotoxicity: Confirm the in vitro sensitivity of the selected cell lines to this compound ADC using a cell viability assay (e.g., MTS or CellTiter-Glo).

  • Tumorigenicity: Ensure the selected cell lines are capable of forming solid tumors in immunocompromised mice.

Table 1: Example of SPP1-Expressing Cancer Cell Lines for Xenograft Models

Cell LineCancer TypeSPP1 Expression LevelGrowth Characteristics in Mice
MDA-MB-231Breast CancerHighAggressive, forms solid tumors
A549Lung CancerModerateForms solid tumors
PC-3Prostate CancerHighForms solid tumors
HepG2Liver CancerModerateForms solid tumors
MCF-7Breast CancerLow/NegativeForms solid tumors (requires estrogen supplementation)
Animal Model Selection and Husbandry

Immunocompromised mice are required for the engraftment of human tumor cells.

Protocol for Animal Handling:

  • Mouse Strain: Use immunodeficient mice such as Athymic Nude (nu/nu) or SCID mice, typically 6-8 weeks old.

  • Housing: House mice in a specific pathogen-free (SPF) facility in sterile micro-isolator cages with sterile bedding, food, and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

  • Ethical Approval: All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Tumor Implantation and Growth Monitoring

Protocol for Tumor Establishment:

  • Cell Preparation: Harvest cancer cells during their exponential growth phase and resuspend them in a sterile, serum-free medium (e.g., PBS or Hank's Balanced Salt Solution) at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate and growth.

  • Implantation: Subcutaneously inject 100-200 µL of the cell suspension (1-2 x 106 cells) into the right flank of each mouse.

  • Tumor Measurement: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers every 2-3 days.

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (L x W2) / 2 .

  • Randomization: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar mean tumor volumes.

Dosing and Administration

Protocol for ADC Administration:

  • Reconstitution: Reconstitute the lyophilized this compound ADC, naked antibody (anti-SPP1), and isotype control ADC with sterile PBS to the desired stock concentration.

  • Dose Levels: Based on preliminary tolerability studies and data from similar DM1-based ADCs, a dose-range finding study is recommended. Typical dose levels for DM1 ADCs in mice range from 1 to 15 mg/kg.[1][2]

  • Administration Route: Administer the ADC intravenously (i.v.) via the tail vein.

  • Dosing Schedule: A common dosing schedule is once weekly (QW) or once every two weeks (Q2W) for 3-4 cycles.

  • Control Groups:

    • Vehicle control (e.g., PBS)

    • Isotype control ADC (non-targeting antibody conjugated to DM1)

    • Naked anti-SPP1 antibody

    • Positive control (standard-of-care chemotherapy, if applicable)

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo xenograft study of an this compound ADC.

Xenograft_Workflow A Cell Line Selection & SPP1 Expression Profiling B Tumor Cell Culture & Expansion A->B C Tumor Implantation (Subcutaneous) B->C D Tumor Growth Monitoring C->D E Randomization of Mice (Tumor Volume ~100-150 mm³) D->E F Treatment Initiation (this compound ADC, Controls) E->F G Continued Dosing & Tumor/Body Weight Monitoring F->G H Endpoint Analysis G->H I Tumor Collection (PK/PD, Biomarkers) H->I J Blood Collection (PK Analysis) H->J K Data Analysis & Reporting I->K J->K

Caption: Experimental Workflow for this compound ADC In Vivo Xenograft Study.

Efficacy and Tolerability Endpoints

Efficacy Assessment

Primary Endpoint:

  • Tumor Growth Inhibition (TGI): Calculated at the end of the study using the formula: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100 Where:

    • Tf = Mean tumor volume of the treated group at the final day

    • Ti = Mean tumor volume of the treated group at the initial day

    • Cf = Mean tumor volume of the control group at the final day

    • Ci = Mean tumor volume of the control group at the initial day

Secondary Endpoints:

  • Tumor Regression: The percentage of tumors that decrease in size from baseline.

  • Complete Response (CR): Disappearance of a palpable tumor.

  • Partial Response (PR): >50% reduction in tumor volume from baseline.

  • Time to Progression (TTP): Time for tumors to reach a predetermined size (e.g., 1000 mm3).

Table 2: Representative Efficacy Data for a DM1-based ADC in a Xenograft Model

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³)TGI (%)
Vehicle-QW x 31250 ± 150-
Isotype-DM1 ADC10QW x 31100 ± 12012.5
anti-SPP1 mAb10QW x 3950 ± 11025.0
This compound ADC 3 QW x 3 600 ± 80 54.2
This compound ADC 10 QW x 3 150 ± 40 91.7

Data are presented as mean ± SEM and are hypothetical examples based on typical DM1 ADC performance.

Tolerability Assessment

Protocol for Tolerability Monitoring:

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of systemic toxicity. A body weight loss of >20% is often considered a humane endpoint.

  • Clinical Observations: Record daily clinical observations, including changes in posture, activity, and grooming.

  • Necropsy: At the end of the study, perform a gross necropsy to look for any abnormalities in major organs.

Table 3: Representative Tolerability Data for a DM1-based ADC

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Treatment-Related Deaths
Vehicle-< 2%0/10
Isotype-DM1 ADC10~ 5%0/10
anti-SPP1 mAb10< 2%0/10
This compound ADC 3 < 5% 0/10
This compound ADC 10 ~ 8% 0/10

Data are hypothetical and represent a well-tolerated ADC.

Pharmacokinetic and Biomarker Analysis

Pharmacokinetic (PK) Analysis

Protocol for PK Sample Collection:

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital or saphenous vein) at various time points after ADC administration (e.g., 1, 6, 24, 48, 96, 168 hours).

  • Plasma Preparation: Process blood to obtain plasma and store at -80°C until analysis.

  • Analytical Method: Use a validated ELISA to measure the concentration of total antibody and ADC in the plasma. LC-MS/MS can be used to quantify the free DM1 payload.[1]

Table 4: Representative Pharmacokinetic Parameters for a DM1-based ADC in Mice

ADC ComponentDose (mg/kg)Cmax (µg/mL)AUClast (µg*h/mL)Half-life (t1/2) (hours)
Total Antibody1020015000120
Conjugated ADC101901200096

Data are hypothetical and based on typical ADC PK profiles.

Biomarker Analysis

Protocol for Tumor Biomarker Analysis:

  • Tumor Collection: At the end of the study, excise tumors and either flash-freeze in liquid nitrogen for molecular analysis or fix in 10% neutral buffered formalin for immunohistochemistry (IHC).

  • Immunohistochemistry (IHC):

    • Stain tumor sections for SPP1 to confirm target expression.

    • Stain for proliferation markers (e.g., Ki-67) to assess the anti-proliferative effect of the ADC.

    • Stain for apoptosis markers (e.g., cleaved caspase-3) to confirm the mechanism of cell death.

  • Western Blot/qRT-PCR: Analyze tumor lysates to quantify changes in the expression of key proteins and genes in the SPP1 signaling pathway.

Conclusion

The successful design and execution of an in vivo xenograft model are paramount for the preclinical evaluation of this compound ADC. By carefully selecting appropriate cell lines, optimizing the study design, and incorporating comprehensive efficacy, tolerability, and biomarker analyses, researchers can generate robust data to support the advancement of this promising therapeutic candidate. These application notes and protocols provide a framework to guide the development of a scientifically sound and reproducible preclinical study.

References

Application Notes and Protocols for the Conjugation of SPP-DM1 to an Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent.[1][2] The linker, which connects the antibody to the cytotoxic payload, plays a crucial role in the stability and efficacy of the ADC.[1] SPP-DM1 is a widely used agent-linker conjugate for ADC development.[3] It comprises the potent microtubule-disrupting agent DM1, a maytansinoid derivative, attached to the antibody via the cleavable linker SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate).[4] This system is designed to be stable in circulation and to release the cytotoxic payload within the target cancer cells, thereby minimizing off-target toxicity.[4][5]

The conjugation of this compound to an antibody primarily involves the reaction of the N-hydroxysuccinimide (NHS) ester of the SPP linker with the primary amine groups of lysine (B10760008) residues on the antibody surface.[4][6] This is followed by a disulfide exchange reaction between the pyridyldithio group of the linker-modified antibody and the thiol group on the DM1 payload.[4] This document provides a detailed protocol for the conjugation of this compound to an antibody, along with quantitative data and visualizations to guide researchers in this process.

Mechanism of Action of this compound ADCs

The therapeutic action of an this compound ADC is a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell.[7] This is followed by the internalization of the ADC-antigen complex, typically through endocytosis.[1][7] Once inside the cell, the ADC is trafficked to the lysosome, where the cleavable SPP linker is broken, releasing the DM1 payload.[1][7] Free DM1 then binds to tubulin, a critical component of microtubules, inhibiting its polymerization and disrupting microtubule dynamics.[4][8] This interference with the mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).[7][8]

Experimental Protocols

This section details the two-step protocol for conjugating this compound to a monoclonal antibody.

Part 1: Modification of the Antibody with the SPP Linker

This initial step involves the reaction of the SPP linker with the lysine residues of the antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), at a concentration of at least 0.5 mg/mL.[9] The antibody should be highly pure (>95%).[9]

  • SPP linker

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting column (e.g., Sephadex G-25)[4]

Procedure:

  • Antibody Preparation: Prepare the antibody in the reaction buffer.

  • SPP Linker Stock Solution: Dissolve the SPP linker in DMF or DMSO to a stock concentration of 10-20 mM.[4]

  • Reaction Setup: Add the SPP linker stock solution to the antibody solution at a molar excess of approximately 5- to 10-fold of linker to antibody.[4]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Remove the excess, unreacted SPP linker using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.[4]

Part 2: Conjugation of DM1 to the Modified Antibody

This second step involves the disulfide exchange reaction to attach the DM1 payload.

Materials:

  • Linker-modified antibody from Part 1

  • DM1

  • Anhydrous DMF or DMSO

  • Reaction Buffer: PBS, pH 6.5-7.5[9]

  • Purification column (e.g., Superdex 200)[4]

  • Formulation Buffer: PBS, pH 7.4[4]

  • N-acetylcysteine (optional, for quenching)[9]

Procedure:

  • DM1 Stock Solution: Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.[4]

  • Reaction Setup: Add the DM1 solution to the purified, linker-modified antibody at a molar ratio of approximately 1.5- to 2-fold excess of DM1 to the incorporated linker.[4] The final concentration of the organic solvent (DMF or DMSO) should be kept to a minimum, typically below 10%.[10]

  • Incubation: Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring.[4] The reaction can also be performed at 4°C overnight.[10]

  • Quenching (Optional): The reaction can be quenched by adding an excess of a thiol-containing reagent like N-acetylcysteine.[9]

  • Purification: Purify the resulting ADC from unreacted DM1 and other small molecules using a suitable size-exclusion chromatography (SEC) column (e.g., Superdex 200) equilibrated with the formulation buffer (e.g., PBS, pH 7.4).[4]

Characterization of the Antibody-Drug Conjugate

After purification, the ADC should be thoroughly characterized to ensure quality and consistency.

  • Drug-to-Antibody Ratio (DAR): The average number of DM1 molecules conjugated per antibody can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the antibody) and 252 nm (for DM1).[4][11] Alternatively, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry can provide a more detailed distribution of different DAR species.[4][8]

  • Purity and Aggregation: The purity of the ADC and the presence of aggregates should be assessed using SEC-HPLC.[4]

  • In Vitro Binding and Cytotoxicity Assays: It is crucial to confirm that the conjugation process has not compromised the antibody's binding affinity to its target antigen.[4] The potency of the ADC should be evaluated in relevant cancer cell lines to determine its cytotoxic activity.[4][12]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the conjugation of this compound to an antibody.

ParameterRecommended Range/ValueReference(s)
Antibody Purity>95%[9]
Antibody Concentration≥ 0.5 mg/mL[9]
SPP Linker Molar Excess5-10 fold over antibody[4]
DM1 Molar Excess1.5-2 fold over incorporated linker[4]
Conjugation pH6.5 - 7.5[9]
Reaction TemperatureRoom Temperature or 4°C[4][9]
Incubation Time (Linker)1-2 hours[]
Incubation Time (DM1)3-16 hours[4]
Optimal DARVaries (typically 2-4)[10]
Table 1: Key Reaction Parameters
Analytical MethodParameter MeasuredReference(s)
UV-Vis SpectroscopyAverage DAR[4][11]
Hydrophobic Interaction Chromatography (HIC)DAR distribution[4][8]
Mass SpectrometryPrecise DAR and species identification[4][14]
SEC-HPLCPurity and aggregation[4]
Table 2: ADC Characterization Methods

Visualizations

Signaling Pathway of this compound ADC

cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) Antigen->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Tubulin Tubulin DM1->Tubulin 5. Binding to Tubulin Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 6. Cell Death cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: DM1 Conjugation cluster_characterization Characterization Antibody Monoclonal Antibody Reaction1 Incubation (1-2h, RT) Antibody->Reaction1 SPP_Linker SPP Linker SPP_Linker->Reaction1 Purification1 Purification (SEC, G-25) Reaction1->Purification1 Modified_Ab Linker-Modified Antibody Purification1->Modified_Ab Reaction2 Incubation (3-16h, RT) Modified_Ab->Reaction2 DM1 DM1 Payload DM1->Reaction2 Purification2 Purification (SEC, Superdex 200) Reaction2->Purification2 ADC This compound ADC Purification2->ADC DAR_Analysis DAR Analysis (UV-Vis, HIC) ADC->DAR_Analysis Purity_Analysis Purity/Aggregation (SEC-HPLC) ADC->Purity_Analysis Functional_Assays Functional Assays (Binding, Cytotoxicity) ADC->Functional_Assays

References

Application Notes and Protocols for Calculating the Drug-to-Antibody Ratio of SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR significantly influences the ADC's efficacy, toxicity, and pharmacokinetics.[1][2] Therefore, accurate and robust methods for determining the DAR are essential during ADC development and for quality control.

This document provides detailed application notes and protocols for calculating the DAR of an ADC composed of a monoclonal antibody conjugated to the maytansinoid derivative DM1 via the cleavable disulfide linker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP). SPP is a linker that introduces a disulfide bond, which can be cleaved in the reducing environment of the cell, releasing the cytotoxic payload.[3] DM1 is a potent microtubule inhibitor that induces cell cycle arrest and apoptosis.[4][5]

Three common analytical techniques for DAR determination will be discussed:

  • UV/Vis Spectroscopy: A straightforward and rapid method for determining the average DAR.[6][7][8]

  • Hydrophobic Interaction Chromatography (HIC): A chromatographic technique that separates ADC species based on their hydrophobicity, providing information on the distribution of different drug-loaded species.[9][10][11]

  • Mass Spectrometry (MS): A powerful tool for determining the precise mass of the intact ADC and its subunits, allowing for accurate DAR calculation and identification of different conjugated species.[12][13]

Experimental Workflow for DAR Determination

The following diagram illustrates the general workflow for determining the DAR of an SPP-DM1 ADC.

DAR_Determination_Workflow cluster_Sample Sample cluster_Methods DAR Determination Methods cluster_Data Data Analysis SPP_DM1_ADC This compound ADC UV_Vis UV/Vis Spectroscopy SPP_DM1_ADC->UV_Vis Absorbance Measurement HIC HIC-HPLC SPP_DM1_ADC->HIC Separation MS Mass Spectrometry SPP_DM1_ADC->MS Mass Analysis Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR Distribution DAR Distribution HIC->Distribution MS->Avg_DAR MS->Distribution Species_ID Species Identification MS->Species_ID

General workflow for this compound ADC DAR determination.

Method 1: UV/Vis Spectroscopy

UV/Vis spectroscopy is a widely used method for determining the average DAR of ADCs.[6][7][8] This technique relies on the Beer-Lambert law and requires that the antibody and the drug have distinct absorbance maxima.[][15] For an this compound ADC, the antibody typically has a maximum absorbance at 280 nm, while DM1 has a maximum absorbance around 252 nm.[][16]

Principle

By measuring the absorbance of the ADC solution at both 280 nm and 252 nm, and knowing the molar extinction coefficients of the antibody and the drug at these wavelengths, a set of simultaneous equations can be solved to determine the concentrations of the antibody and the conjugated drug. The DAR is then calculated as the molar ratio of the drug to the antibody.[15]

Experimental Protocol
  • Determine Molar Extinction Coefficients:

    • Accurately determine the molar extinction coefficients (ε) of the unconjugated antibody and the this compound linker-payload at both 280 nm and 252 nm. This can be done empirically by measuring the absorbance of solutions with known concentrations.

  • Sample Preparation:

    • Prepare a solution of the this compound ADC in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (e.g., 1 mg/mL).

  • UV/Vis Measurement:

    • Using a calibrated spectrophotometer, measure the absorbance of the ADC solution at 280 nm (A280) and 252 nm (A252). Use the same buffer as a blank.

  • DAR Calculation:

    • Use the following equations to calculate the concentrations of the antibody ([Ab]) and the drug ([Drug]):

    A280 = εAb,280 * [Ab] + εDrug,280 * [Drug] A252 = εAb,252 * [Ab] + εDrug,252 * [Drug]

    • Solve these two simultaneous equations for [Ab] and [Drug].

    • Calculate the average DAR using the formula:

    DAR = [Drug] / [Ab]

Data Presentation
ParameterWavelength (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Absorbance
Antibody 280εAb,280A280
252εAb,252A252
This compound 280εDrug,280
252εDrug,252
ADC 280AADC,280
252AADC,252

Calculated Values

ParameterValue
Antibody Concentration ([Ab]) Calculated Value M
Drug Concentration ([Drug]) Calculated Value M
Average DAR Calculated Value

Method 2: Hydrophobic Interaction Chromatography (HIC)

HIC is a powerful chromatographic technique that separates molecules based on their hydrophobicity.[9][11] For ADCs, the conjugation of the hydrophobic DM1 molecule to the antibody increases its overall hydrophobicity. HIC can separate the unconjugated antibody from ADCs with different numbers of conjugated drugs (DAR 0, 1, 2, etc.).[10]

Principle

The ADC mixture is loaded onto a HIC column in a high-salt mobile phase, which promotes the interaction between the hydrophobic regions of the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the species, with the least hydrophobic (unconjugated antibody) eluting first, followed by the more hydrophobic drug-conjugated species in order of increasing DAR.[10] The weighted average DAR is calculated from the peak areas of the different species.[10]

Experimental Protocol
  • Instrumentation and Column:

    • HPLC or UPLC system with a UV detector.

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR).

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Sample Preparation:

    • Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Detection: UV at 280 nm.

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20-30 minutes).

  • Data Analysis:

    • Integrate the peak areas for each resolved species (DAR 0, DAR 1, DAR 2, etc.).

    • Calculate the percentage of each species relative to the total peak area.

    • Calculate the weighted average DAR using the formula:

    Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

Data Presentation
PeakRetention Time (min)Peak Area% of Total AreaDAR Species
1tR1Area1%Area10
2tR2Area2%Area21
3tR3Area3%Area32
...............

Calculated Value

ParameterValue
Weighted Average DAR Calculated Value

Method 3: Mass Spectrometry (MS)

Mass spectrometry provides the most detailed information about the DAR and the distribution of drug-loaded species by measuring the mass of the intact ADC.[12][13] Both electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can be used.[16] Often, the ADC is analyzed in its intact form or after reduction to separate the light and heavy chains.

Principle

The mass of the unconjugated antibody is known. Each conjugated this compound molecule adds a specific mass to the antibody. By measuring the mass of the different species in the ADC sample, the number of conjugated drugs for each species can be determined. The relative abundance of each species is used to calculate the weighted average DAR.[12]

Logical Relationship for MS-based DAR Calculation

MS_DAR_Calculation Intact_MS Intact ADC Mass Spectrometry Analysis Deconvolution Deconvolution of Mass Spectrum Intact_MS->Deconvolution Mass_Peaks Identification of Mass Peaks (DAR 0, 1, 2, ...) Deconvolution->Mass_Peaks Relative_Abundance Determine Relative Abundance of Each Species Mass_Peaks->Relative_Abundance Weighted_Avg_DAR Calculate Weighted Average DAR Relative_Abundance->Weighted_Avg_DAR

Logical steps for MS-based DAR calculation.
Experimental Protocol

  • Instrumentation:

    • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC or UPLC system (for LC-MS).

  • Sample Preparation:

    • Intact Mass Analysis: Dilute the ADC to a suitable concentration (e.g., 0.1-1 mg/mL) in a buffer compatible with MS (e.g., containing formic acid). Deglycosylation with PNGase F can simplify the spectrum.[8]

    • Reduced Mass Analysis: Reduce the ADC using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.[10]

  • LC-MS Conditions (for intact mass):

    • Column: Reversed-phase column suitable for proteins (e.g., C4).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient to elute the ADC.

    • MS Settings: Optimize for intact protein analysis in positive ion mode.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species.

    • Identify the peaks corresponding to the unconjugated antibody and the antibody with 1, 2, 3, etc., conjugated drugs.

    • Calculate the relative abundance of each species from the peak intensities.

    • Calculate the weighted average DAR using the formula:

    Average DAR = Σ (Relative Abundance of Species * DAR of Species) / 100

Data Presentation
Mass (Da)Relative Abundance (%)Assigned DAR
MassDAR0Abundance00
MassDAR1Abundance11
MassDAR2Abundance22
.........

Calculated Value

ParameterValue
Weighted Average DAR Calculated Value

Summary and Comparison of Methods

MethodAdvantagesDisadvantagesInformation Provided
UV/Vis Spectroscopy - Simple, rapid, and requires basic equipment.[6][]- Only provides an average DAR.[15]- Prone to interference from impurities.[]- Requires accurate extinction coefficients.[]Average DAR
HIC-HPLC - Provides information on DAR distribution.[10]- Can quantify the amount of unconjugated antibody.[10]- Can be complex to develop a robust method.[]- May not resolve all species, especially for heterogeneous conjugates.Average DAR, DAR Distribution
Mass Spectrometry - Highly accurate and provides detailed information on all species.[12][13]- Can identify the location of conjugation (light vs. heavy chain) with reduced analysis.[12]- Requires expensive instrumentation and expertise.- Data analysis can be complex.Average DAR, DAR Distribution, Species Identification

Conclusion

The choice of method for determining the DAR of an this compound ADC depends on the stage of development and the level of detail required. UV/Vis spectroscopy is a useful screening tool, while HIC and MS are essential for in-depth characterization and quality control. For a comprehensive understanding of the ADC, a combination of these orthogonal methods is often employed to ensure the accuracy and reliability of the DAR measurement.

References

Application Notes and Protocols for Determining SPP-DM1 Efficacy Using an MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SPP-DM1 is an antibody-drug conjugate (ADC) designed for targeted therapy of HER2-positive cancers.[1] It comprises a humanized monoclonal antibody targeting the Human Epidermal Growth Factor Receptor 2 (HER2), a stable linker (SPP), and the potent microtubule-disrupting agent, DM1.[1] The principle of this targeted therapy lies in the selective delivery of the cytotoxic payload (DM1) to cancer cells that overexpress the HER2 receptor.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[2][3] This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases of metabolically active cells.[2] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized crystals.[4] These application notes provide a detailed protocol for utilizing the MTT assay to determine the in vitro efficacy of this compound by evaluating its cytotoxic effects on cancer cell lines.

Mechanism of Action of this compound

The therapeutic effect of this compound is a multi-step process:

  • Binding: The antibody component of this compound specifically binds to the HER2 receptor on the surface of HER2-positive cancer cells.[1]

  • Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.[1][5]

  • Payload Release: Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and enzymes cleave the SPP linker, releasing the DM1 payload into the cytoplasm.[1][5][6]

  • Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin and disrupts microtubule dynamics.[1][5][6] This interference with the microtubule network leads to cell cycle arrest, primarily in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[1][6]

Signaling Pathway Diagram

SPP_DM1_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm This compound This compound ADC HER2 HER2 Receptor This compound->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 Lysosome->DM1 3. Payload Release Microtubules Microtubules DM1->Microtubules 4. Microtubule Disruption CellCycleArrest G2/M Arrest Microtubules->CellCycleArrest leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis induces

Caption: Mechanism of action of this compound ADC.

Experimental Protocol: MTT Assay for this compound Efficacy

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

  • HER2-positive cancer cell lines (e.g., SK-BR-3, BT-474)

  • HER2-negative cancer cell line (e.g., MDA-MB-231, for control)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • Unconjugated monoclonal antibody (control)

  • Free DM1 (control)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)[2]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[1]

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.[7]

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[1]

    • Include wells with medium only to serve as a blank.

    • Incubate the plate overnight at 37°C with 5% CO2 to allow for cell attachment.[1][8]

  • Compound Treatment:

    • Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the diluted compounds.

    • Include untreated cells as a negative control.

    • It is recommended to perform each treatment in triplicate.

  • Incubation:

    • Incubate the plate for a period relevant to the compound's mechanism of action, typically 72-96 hours, at 37°C with 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the treatment incubation, add 20 µL of 5 mg/mL MTT solution to each well, including the blank and control wells.[1]

    • Incubate the plate for 2-4 hours at 37°C.[1] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully remove the medium from the wells without disturbing the formazan crystals. For suspension cells, centrifugation of the plate may be necessary before medium removal.[7]

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

    • Mix gently on an orbital shaker for 15-30 minutes to ensure complete solubilization.[4]

  • Absorbance Measurement:

    • Read the absorbance of each well using a microplate reader at a wavelength of 570 nm.[2] A reference wavelength of 630 nm can be used to reduce background noise.[2]

Data Analysis:

  • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate the percentage of cell viability for each treatment concentration using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, using a non-linear regression analysis of the dose-response curve.

Experimental Workflow Diagram

MTT_Workflow Start Start SeedCells 1. Seed Cells in 96-well Plate (5,000-10,000 cells/well) Start->SeedCells IncubateOvernight 2. Incubate Overnight (37°C, 5% CO2) SeedCells->IncubateOvernight AddCompound 3. Add Serial Dilutions of this compound IncubateOvernight->AddCompound IncubateTreatment 4. Incubate for 72-96 hours AddCompound->IncubateTreatment AddMTT 5. Add MTT Reagent (20 µL/well) IncubateTreatment->AddMTT IncubateMTT 6. Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize 7. Remove Medium & Add Solubilization Solution (e.g., DMSO) IncubateMTT->Solubilize ReadAbsorbance 8. Read Absorbance at 570 nm Solubilize->ReadAbsorbance AnalyzeData 9. Calculate % Viability and IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Experimental workflow for the MTT assay.

Data Presentation

The quantitative data obtained from the MTT assay can be summarized in a table for clear comparison of the cytotoxic effects of this compound and control compounds on different cell lines.

CompoundCell LineHER2 StatusIC50 (nM)
This compound SK-BR-3PositiveValue
This compound BT-474PositiveValue
This compound MDA-MB-231NegativeValue
Unconjugated Antibody SK-BR-3PositiveValue
Unconjugated Antibody MDA-MB-231NegativeValue
Free DM1 SK-BR-3PositiveValue
Free DM1 MDA-MB-231NegativeValue

Note: The "Value" fields should be populated with the experimentally determined IC50 values.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Absorbance Contamination of medium; Phenol (B47542) red in medium can interfere.Use fresh, sterile reagents. Use phenol red-free medium during the MTT incubation step.[4]
Inconsistent Results Inconsistent cell seeding; Edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Avoid using the outermost wells of the plate or fill them with sterile PBS.[4]
Low Absorbance Readings Cell number is too low; Incomplete formazan solubilization.Optimize cell seeding density. Ensure complete dissolution of formazan crystals by gentle agitation and visual confirmation before reading.[4]
Compound Interference The test compound may directly reduce MTT.Run a control with the compound in cell-free medium with MTT to check for direct reduction.[4][10] If interference occurs, consider an alternative viability assay.

References

Establishing a HER2+ Xenograft Model for Preclinical Evaluation of SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Human Epidermal Growth Factor Receptor 2 (HER2) is a well-validated therapeutic target in a significant subset of breast, gastric, and other solid tumors. The development of antibody-drug conjugates (ADCs) has revolutionized the treatment landscape for HER2-positive cancers. SPP-DM1 is a novel ADC comprising a HER2-targeting antibody conjugated to the potent microtubule-inhibiting agent, DM1, via a stable thioether linker, succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SPP). Preclinical evaluation of this compound in robust and reproducible HER2-positive xenograft models is a critical step in its development pathway. These models allow for the assessment of in vivo efficacy, pharmacokinetics, and pharmacodynamics, providing essential data to support clinical translation.

This document provides detailed application notes and protocols for the establishment and utilization of a HER2-positive xenograft model for the preclinical assessment of this compound.

Data Presentation

In Vitro Cytotoxicity of this compound

The in vitro potency of this compound was assessed against HER2-positive and HER2-negative cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined following a 72-96 hour incubation period.

CompoundCell LineHER2 ExpressionIC50 (nM) (Representative Data)
This compound ADCSK-BR-3High1.5
This compound ADCBT-474High2.1
This compound ADCMDA-MB-231Low/Negative>1000
Free DM1SK-BR-3High0.1
Free DM1MDA-MB-231Low/Negative0.1
Unconjugated AntibodySK-BR-3High>1000
In Vivo Efficacy of this compound in a BT-474 Xenograft Model

The anti-tumor activity of this compound was evaluated in an established BT-474 human breast cancer xenograft model in athymic nude mice.

Treatment GroupDose (mg/kg)Dosing ScheduleMean Tumor Volume at Day 21 (mm³) (Representative Data)Tumor Growth Inhibition (%)
Vehicle Control-Once weekly for 3 weeks12000
This compound5Once weekly for 3 weeks45062.5
This compound10Once weekly for 3 weeks20083.3

Note: The data presented is representative and may vary based on specific experimental conditions.

Experimental Protocols

Cell Culture of HER2-Positive Cancer Cell Lines (e.g., BT-474)

Materials:

  • BT-474 cell line

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Incubator (37°C, 5% CO2)

Protocol:

  • Culture BT-474 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 3-4 days or when they reach 80-90% confluency.

  • To subculture, wash the cells with PBS, detach them using Trypsin-EDTA, and neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at the desired density.

Establishment of HER2+ Subcutaneous Xenograft Model

Materials:

  • Female athymic nude mice (5-7 weeks old)

  • HER2-positive cancer cells (e.g., BT-474)

  • Matrigel

  • 17β-estradiol pellets (for estrogen-dependent cell lines like BT-474)

  • Syringes and needles

  • Calipers

Protocol:

  • One day prior to tumor cell implantation, subcutaneously implant a 17β-estradiol pellet on the dorsal side of each mouse to support the growth of estrogen-dependent tumors.

  • Harvest BT-474 cells during their exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.

  • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.

  • Measure tumor volume 2-3 times per week using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.[1]

  • Once the average tumor volume reaches 100-150 mm³, randomize the mice into treatment and control groups.

In Vivo Efficacy Study of this compound

Materials:

  • Tumor-bearing mice (as prepared above)

  • This compound ADC

  • Vehicle control (e.g., PBS)

  • Animal balance

  • Dosing syringes and needles

Protocol:

  • Prepare the required concentrations of this compound in the vehicle solution.

  • Administer this compound or vehicle intravenously (i.v.) via the tail vein at the designated doses and schedule (e.g., once weekly for 3 weeks).

  • Monitor animal body weight and overall health 2-3 times per week as an indicator of toxicity.

  • Continue to measure tumor volume throughout the study.

  • At the end of the study (e.g., day 21) or when tumors in the control group reach a predetermined maximum size, euthanize the mice.

  • Excise the tumors, weigh them, and process for further analyses such as immunohistochemistry or biomarker analysis.

Visualizations

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 HER3 HER3 HER2->HER3 Heterodimerization Ras Ras HER2->Ras Activates PI3K PI3K HER3->PI3K Activates Ligand Ligand (e.g., Heregulin) Ligand->HER3 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK MEK->MAPK MAPK->Proliferation Xenograft_Workflow cluster_invitro In Vitro Phase cluster_invivo In Vivo Phase A 1. HER2+ Cell Culture (e.g., BT-474) B 2. Cell Harvest & Preparation A->B C 3. Tumor Implantation (Subcutaneous) B->C D 4. Tumor Growth & Randomization C->D E 5. This compound Treatment D->E F 6. Data Collection (Tumor Volume, Body Weight) E->F G 7. Endpoint Analysis (Tumor Excision) F->G SPP_DM1_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Free DM1 Lysosome->DM1 4. Linker Cleavage & DM1 Release Microtubules Microtubules DM1->Microtubules 5. Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis 6. Cell Death

References

Application Notes and Protocols for Antibody Modification and SPP-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the modification of monoclonal antibodies (mAbs) and their conjugation to the cytotoxic drug DM1 using the SPP linker. This process generates an Antibody-Drug Conjugate (ADC), a targeted therapeutic designed to selectively deliver potent cytotoxic agents to cancer cells.[1][2]

Introduction to SPP-DM1 Antibody-Drug Conjugates

Antibody-drug conjugates are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload.[3] The this compound system utilizes a hetero-bifunctional crosslinker, N-succinimidyl 4-(2-pyridyldithio)pentanoate (SPP), to link the maytansinoid derivative DM1 to a monoclonal antibody.

The SPP linker contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as the lysine (B10760008) residues on the surface of an antibody, to form a stable amide bond.[4] The other end of the SPP linker features a pyridyl disulfide group, which forms a disulfide bond with the thiol group on the DM1 payload.[4] This disulfide bond is designed to be stable in the bloodstream but is readily cleaved in the reducing environment of the cell's cytoplasm, releasing the active DM1 payload.[4]

DM1 is a potent anti-mitotic agent that inhibits the assembly of microtubules, leading to cell cycle arrest and apoptosis.[2][4] By targeting the delivery of DM1 to cancer cells that overexpress a specific antigen recognized by the mAb, this compound ADCs can achieve a high therapeutic index, maximizing anti-tumor efficacy while minimizing systemic toxicity.[1][2]

Mechanism of Action

The mechanism of action of an this compound ADC involves a series of sequential steps:

  • Binding: The antibody component of the ADC specifically binds to its target antigen on the surface of a cancer cell.[2]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell, typically through endocytosis.[2]

  • Payload Release: Inside the cell, the ADC is trafficked to lysosomes. The disulfide bond in the SPP linker is cleaved in the reducing environment of the lysosome, releasing the DM1 payload.[2][5]

  • Cytotoxicity: The released DM1 binds to tubulin, disrupting microtubule dynamics. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).[2][4][5]

For ADCs targeting the HER2 receptor, such as those developed from trastuzumab, the antibody moiety itself can also contribute to the anti-tumor effect by inhibiting HER2 signaling pathways, like the PI3K/AKT pathway, and by mediating antibody-dependent cellular cytotoxicity (ADCC).[1][5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the characterization and in vitro efficacy of this compound ADCs.

Table 1: Physicochemical Characteristics of this compound ADCs

ParameterTypical ValueMethod of AnalysisReference(s)
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.0UV-Vis Spectrophotometry, RP-HPLC-MS[6][7]
Purity>95%Size-Exclusion Chromatography (SEC-HPLC)[4]
Aggregate Content<5%Size-Exclusion Chromatography (SEC-HPLC)[4]

Table 2: In Vitro Cytotoxicity of Anti-HER2-SPP-DM1 ADC

Cell LineHER2 ExpressionIC50 (nM)AssayReference(s)
SK-BR-3High0.01 - 0.1MTT Assay[2][8]
BT-474High0.02 - 0.5MTT Assay[2][9]
KPL-4High0.017 - 0.029Cell Viability Assay[8]
JIMT-1Moderate0.024 - 0.045Cell Viability Assay[8]
MDA-MB-231Negative> 100MTT Assay[8]
MCF-7NegativeNo cytotoxicity observedMTT Assay[9]

Experimental Protocols

Antibody Modification with SPP Linker

This protocol describes the modification of a monoclonal antibody with the SPP linker.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) at 5-10 mg/mL

  • Reaction Buffer: 50 mM potassium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

  • SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Prepare the monoclonal antibody at a concentration of 5-10 mg/mL in the reaction buffer.

  • SPP Linker Solution: Dissolve the SPP linker in DMF or DMSO to a stock concentration of 10-20 mM immediately before use.

  • Modification Reaction: Add a 5-10 fold molar excess of the SPP linker solution to the antibody solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.[4]

  • Purification: Remove the excess, unreacted SPP linker by size-exclusion chromatography using a desalting column equilibrated with the reaction buffer.[4]

Conjugation of DM1 to Modified Antibody

This protocol details the conjugation of the DM1 payload to the SPP-modified antibody.

Materials:

  • SPP-modified antibody

  • DM1 (N2'-deacetyl-N2'-(3-mercapto-1-oxopropyl)-maytansine)

  • Anhydrous DMF or DMSO

  • Purification column (e.g., Superdex 200)

  • Formulation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • DM1 Solution: Dissolve DM1 in DMF or DMSO to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 1.5-2 fold molar excess of the DM1 solution to the purified, SPP-modified antibody.[4]

  • Incubation: Incubate the reaction mixture at room temperature for 3-16 hours with gentle stirring. The reaction proceeds via a disulfide exchange.[4]

  • Purification: Purify the resulting ADC from unreacted DM1 and other small molecules using a size-exclusion chromatography column equilibrated with the formulation buffer.[4]

Characterization of the this compound ADC

4.3.1. Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectrophotometry

This method provides an average DAR based on the absorbance of the antibody and DM1.

Procedure:

  • Prepare a solution of the purified ADC in a suitable buffer (e.g., PBS).

  • Measure the absorbance of the solution at 280 nm (A280) and 252 nm (A252) using a spectrophotometer.[6]

  • Calculate the concentrations of the antibody and DM1 using their respective extinction coefficients, correcting for the absorbance contribution of each component at the other's wavelength.[6]

  • The average DAR is the molar ratio of the drug to the antibody.[6]

4.3.2. DAR Distribution Analysis by Reversed-Phase HPLC-MS (RP-HPLC-MS)

This method provides a more detailed analysis of the distribution of different DAR species.

Procedure:

  • Sample Reduction: Reduce the ADC sample with a reducing agent like Dithiothreitol (DTT) to separate the light and heavy chains.[6]

  • Chromatography:

    • Column: Reversed-phase column (e.g., PLRP-S).[6]

    • Mobile Phase A: Water with 0.1% formic acid.[6]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.[6]

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.[6]

  • Mass Spectrometry: Direct the eluent from the HPLC into an ESI-MS instrument and acquire mass spectra.[6]

  • Data Analysis: Deconvolute the mass spectra to determine the masses of the light and heavy chains and calculate the number of DM1 molecules attached to each. This allows for the determination of the overall DAR distribution.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the half-maximal inhibitory concentration (IC50) of the ADC.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MCF-7) cancer cell lines.[2]

  • Complete cell culture medium.

  • This compound ADC, unconjugated antibody, and free DM1.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[2]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free DM1. Replace the culture medium with the diluted compounds. Include untreated cells as a control.[2]

  • Incubation: Incubate the plate for 72-96 hours.[2]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[2]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the concentration of the test compound and determine the IC50 value.

Visualizations

experimental_workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: DM1 Conjugation cluster_analysis Step 3: Characterization mAb Monoclonal Antibody react1 Reaction: - 1-2 hours, RT - Gentle Stirring mAb->react1 SPP SPP Linker SPP->react1 mAb_SPP SPP-Modified Antibody react1->mAb_SPP purify1 Purification: - Size-Exclusion  Chromatography mAb_SPP->purify1 react2 Reaction: - 3-16 hours, RT - Gentle Stirring purify1->react2 DM1 DM1 Payload DM1->react2 ADC_crude Crude ADC react2->ADC_crude purify2 Purification: - Size-Exclusion  Chromatography ADC_crude->purify2 ADC_final Purified this compound ADC purify2->ADC_final DAR_UV DAR by UV-Vis ADC_final->DAR_UV DAR_MS DAR by RP-HPLC-MS ADC_final->DAR_MS Purity Purity by SEC-HPLC ADC_final->Purity Cytotoxicity In Vitro Cytotoxicity ADC_final->Cytotoxicity mechanism_of_action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen (e.g., HER2) ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Release 4. DM1 Release (Disulfide Cleavage) Lysosome->Release Tubulin Tubulin Release->Tubulin Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis 5. Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis her2_signaling cluster_pathway HER2 Signaling Pathway cluster_inhibition ADC Mechanism HER2 HER2 Receptor HER3 HER3 Receptor HER2->HER3 Dimerization PI3K PI3K HER3->PI3K Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Invasion mTOR->Proliferation ADC Anti-HER2 ADC (e.g., Trastuzumab moiety) ADC->HER2 Inhibits Dimerization DM1 Released DM1 Microtubules Microtubule Disruption DM1->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis

References

Application Note & Protocol: Determination of Drug-to-Antibody Ratio (DAR) of SPP-DM1 Antibody-Drug Conjugates using UV Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic agent. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, as it directly impacts both its efficacy and safety.[1] An accurate and robust method for DAR determination is therefore essential during ADC development and for quality control.

This application note provides a detailed protocol for determining the average DAR of an SPP-DM1 ADC using ultraviolet-visible (UV-Vis) spectrophotometry. This method is based on the distinct absorbance maxima of the antibody and the DM1 payload, offering a rapid and straightforward approach for ADC characterization.[2][3]

Principle

The Beer-Lambert law forms the basis of this method, stating that the absorbance of a solution is directly proportional to the concentration of the absorbing species.[] By measuring the absorbance of the ADC solution at two specific wavelengths—one where the antibody has maximum absorbance (typically 280 nm) and one where the drug has maximum absorbance (around 252 nm for DM1)—the concentrations of both the antibody and the conjugated drug can be determined.[2][]

The calculation involves solving a set of simultaneous equations that account for the absorbance contribution of both the antibody and the drug at each wavelength.[5] This allows for the determination of their respective molar concentrations, from which the average DAR can be calculated. This method assumes that the SPP (succinimidyl-4-(p-maleimidophenyl)butyrate) linker has negligible absorbance at the analytical wavelengths of 252 nm and 280 nm.[]

Experimental Protocols

Materials and Reagents
  • This compound ADC sample

  • Formulation buffer (e.g., phosphate-buffered saline, PBS)

  • UV-transparent cuvettes (e.g., quartz cuvettes with a 1 cm path length)[]

  • Calibrated UV-Vis spectrophotometer

Determination of Molar Extinction Coefficients

Accurate molar extinction coefficients (ε) for both the antibody and the this compound drug-linker are crucial for precise DAR calculation.[6][7] These should be determined empirically if not already known.

  • Antibody (ε_Ab) : The extinction coefficient of the naked antibody at 280 nm can be determined using standard protein concentration measurement techniques, such as amino acid analysis or by calculation based on the amino acid sequence.

  • This compound (ε_Drug) : The extinction coefficient of the this compound drug-linker at both 252 nm and 280 nm needs to be determined. Published values for DM1 can be used as a reference, for instance, εDM1 at 252 nm is approximately 26,355 M⁻¹cm⁻¹ and at 280 nm is approximately 5,230 M⁻¹cm⁻¹.[8][9]

Sample Preparation
  • Allow the this compound ADC sample and the formulation buffer to equilibrate to room temperature.

  • Dilute the ADC sample with the formulation buffer to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU). A starting concentration of 0.5-1.0 mg/mL is often suitable.

  • Prepare a buffer blank using the same formulation buffer used for dilution.

Spectrophotometer Measurement
  • Set the spectrophotometer to measure absorbance at 252 nm and 280 nm.

  • Use the buffer blank to zero the spectrophotometer (baseline correction).

  • Measure the absorbance of the diluted this compound ADC sample at both 252 nm (A₂₅₂) and 280 nm (A₂₈₀).

  • Perform at least three independent measurements to ensure accuracy and precision.

Data Presentation and Analysis

The concentrations of the antibody and the drug in the ADC sample are calculated using the following equations, which correct for the absorbance overlap of the two components at each wavelength:

Equation 1: Calculation of Antibody Concentration

Equation 2: Calculation of Drug Concentration

DAR = C_Drug / C_Ab

Caption: Experimental workflow for DAR determination.

logical_relationship cluster_inputs Inputs cluster_calculations Calculations A252 Absorbance at 252 nm (A₂₅₂) C_Ab Antibody Concentration (C_Ab) A252->C_Ab C_Drug Drug Concentration (C_Drug) A252->C_Drug A280 Absorbance at 280 nm (A₂₈₀) A280->C_Ab A280->C_Drug Ext_Coeff Molar Extinction Coefficients (ε) Ext_Coeff->C_Ab Ext_Coeff->C_Drug DAR Drug-to-Antibody Ratio (DAR) C_Ab->DAR C_Drug->DAR

Caption: Logical relationship for DAR calculation.

References

Application Notes and Protocols for Determining Optimal Buffer Conditions for Secreted Phosphoprotein 1 (SPP1) Dimeric Form (SPP-DM1) Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin (B1167477) (OPN), is a multifunctional cytokine implicated in a wide range of physiological and pathological processes, including bone remodeling, immune responses, and cancer progression.[1][2][3] SPP1 is an intrinsically disordered protein that can exist in various oligomeric states, including a dimeric form (SPP-DM1), which may have distinct biological activities.[4][5] Ensuring the stability of this compound in vitro is critical for accurate biophysical characterization, structural studies, and the development of SPP1-targeted therapeutics.

These application notes provide a comprehensive guide to identifying optimal buffer conditions for the stability of this compound. This document outlines the key factors influencing SPP1 stability, presents protocols for systematic screening of buffer conditions, and describes methods for assessing protein stability and aggregation.

Biophysical Characteristics of SPP1

Understanding the inherent properties of SPP1 is crucial for designing an effective buffer formulation strategy.

  • Intrinsically Disordered Protein (IDP): SPP1 lacks a well-defined tertiary structure in solution, which can make it prone to aggregation.[5] However, it can adopt more ordered conformations upon binding to ligands or receptors.[6]

  • Calcium Binding: SPP1 is known to bind multiple calcium ions with high affinity.[7][8] This interaction is important for its biological function and likely contributes to its structural stability. Therefore, the inclusion of calcium in the buffer is recommended.

  • Phosphorylation: As a phosphoprotein, the extent of phosphorylation can vary and may influence the protein's overall charge, conformation, and stability.[9][10][11][12]

  • Dimerization and Polymerization: SPP1 can form dimers and higher-order oligomers.[4][13][14] The stabilization of a specific dimeric form requires careful optimization of buffer conditions to prevent further aggregation or dissociation into monomers.

Recommended Buffer Components for SPP1 Stability Screening

The following table summarizes key buffer components and their recommended starting concentration ranges for the systematic screening of SPP1-DM1 stability.

Component Recommended Range Rationale
Buffer Species 20-50 mMMaintain a stable pH. Common choices include Phosphate, HEPES, Tris, and Citrate.[15][16]
pH 6.0 - 8.0The optimal pH needs to be determined empirically, as it influences the net charge and conformational stability of the protein.[17][18][19][20][21]
Salt (e.g., NaCl) 50-250 mMModulates ionic strength to prevent non-specific aggregation.[17][18][22]
Calcium Chloride (CaCl2) 1-5 mMSPP1 is a calcium-binding protein, and Ca2+ is likely essential for its structural integrity.[7][23][24]
Stabilizing Excipients
Sugars (e.g., Sucrose, Trehalose)5-10% (w/v)Act as cryoprotectants and conformational stabilizers.[25][26]
Polyols (e.g., Glycerol, Sorbitol)2-10% (v/v or w/v)Enhance solubility and prevent aggregation.[25]
Amino Acids (e.g., Arginine, Glycine)50-250 mMCan suppress aggregation and improve solubility.[15][25]
Non-ionic Surfactants
(e.g., Polysorbate 20/80)0.01-0.1% (v/v)Prevent surface-induced aggregation and denaturation.[27][28]

Experimental Protocols

Protocol 1: Buffer Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

This protocol describes a high-throughput method to screen for buffer conditions that enhance the thermal stability of this compound. An increase in the melting temperature (Tm) is indicative of a more stable protein conformation.

Materials:

  • Purified this compound

  • SYPRO Orange dye (or equivalent)

  • 96-well qPCR plates

  • Real-time PCR instrument

  • Buffer components as listed in the table above

Procedure:

  • Prepare Buffer Stock Solutions: Prepare concentrated stock solutions of all buffer components to be tested.

  • Design 96-Well Plate Layout: Create a systematic layout to test various combinations of pH, salt, and excipients. Include a reference condition (e.g., PBS).

  • Prepare Master Mix: In a base buffer, prepare a master mix of this compound and SYPRO Orange dye. A final protein concentration of 2-5 µM and a 5X final dye concentration is recommended.

  • Dispense Buffers: Dispense the different buffer components into the 96-well plate according to the layout.

  • Add Master Mix: Add the this compound/dye master mix to each well to achieve the final desired concentrations.

  • Seal and Centrifuge: Seal the plate and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument and run a melt curve protocol. A typical protocol involves ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, with fluorescence readings at each temperature increment.

  • Data Analysis: Plot the fluorescence intensity against temperature. The midpoint of the thermal unfolding transition (the peak of the first derivative) is the Tm. Compare the Tm values across all tested conditions to identify the most stabilizing buffers.

Protocol 2: Assessment of Aggregation by Dynamic Light Scattering (DLS)

DLS is used to monitor the formation of aggregates in promising buffer conditions identified from the DSF screen.

Materials:

  • Purified this compound

  • Top buffer candidates from DSF screen

  • DLS instrument

  • Low-volume cuvettes

Procedure:

  • Sample Preparation: Prepare samples of this compound at a relevant working concentration (e.g., 1 mg/mL) in the selected buffer candidates. Filter the samples through a 0.22 µm filter to remove any pre-existing large aggregates.

  • Initial Measurement: Immediately measure the particle size distribution and polydispersity index (PDI) of each sample at a controlled temperature (e.g., 25 °C).

  • Stress Conditions: Incubate the samples under stress conditions to accelerate potential aggregation. This can include:

    • Elevated temperature (e.g., 40 °C or a temperature just below the Tm) for a defined period.

    • Freeze-thaw cycles.

    • Mechanical agitation.

  • Time-Point Measurements: Measure the particle size distribution and PDI at various time points during the stress incubation.

  • Data Analysis: An increase in the average particle size or the appearance of multiple peaks in the size distribution indicates aggregation. The PDI provides an indication of the heterogeneity of the sample; a PDI below 0.2 is generally considered monodisperse. Buffer conditions that maintain a consistent particle size and low PDI over time are considered optimal for preventing aggregation.

Visualizations

SPP1 Signaling Pathway

SPP1_Signaling_Pathway cluster_nucleus Cellular Response SPP1 SPP1 (Osteopontin) Integrin Integrin Receptors (e.g., αvβ3) SPP1->Integrin CD44 CD44 SPP1->CD44 JAK2 JAK2 Integrin->JAK2 Activates CD44->JAK2 Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P Nucleus Nucleus STAT3_P->Nucleus Translocates GeneExpression Gene Expression (e.g., M2 Macrophage Polarization, Cell Survival, Migration) Nucleus->GeneExpression

Caption: SPP1 signaling through JAK2/STAT3 pathway.

Experimental Workflow for Optimal Buffer Screening

Buffer_Screening_Workflow Start Start: Purified this compound BufferPrep Prepare Buffer Matrix (pH, Salt, Excipients) Start->BufferPrep DSF Differential Scanning Fluorimetry (DSF) Screen for Thermal Stability (Tm) BufferPrep->DSF Analysis1 Identify Conditions with Highest Tm DSF->Analysis1 DLS Dynamic Light Scattering (DLS) Assess Aggregation of Top Candidates Analysis1->DLS Top Candidates Stress Apply Stress (Thermal, Freeze-Thaw, Agitation) DLS->Stress Analysis2 Identify Conditions with Minimal Aggregation DLS->Analysis2 Stress->DLS Time-course analysis OptimalBuffer Optimal Buffer Condition(s) for this compound Stability Analysis2->OptimalBuffer

Caption: Workflow for identifying optimal this compound buffer.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting SPP-DM1 ADC Aggregation Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address aggregation issues that may be encountered during experiments with SPP-DM1 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound ADC aggregation and why is it a concern?

A1: this compound ADC aggregation is the self-association of individual ADC molecules into larger, high-molecular-weight (HMW) species.[1] This is a critical quality attribute to monitor as aggregation can negatively impact the therapeutic efficacy, alter pharmacokinetic profiles, and potentially induce an immunogenic response in patients.[1][2][3]

Q2: What are the primary causes of aggregation in my this compound ADC experiments?

A2: Aggregation of ADCs like this compound is a multifaceted issue. The primary drivers are conformational and colloidal instability.[2][4] Key causes include:

  • Payload Hydrophobicity: The DM1 payload is hydrophobic.[5] Its conjugation to the SPP antibody increases the overall hydrophobicity of the ADC, promoting self-association to shield these hydrophobic regions from the aqueous environment.[4][6]

  • Conjugation Process Stress: The chemical conditions during conjugation, such as pH, temperature, and the use of organic co-solvents, can stress the antibody, exposing hydrophobic regions that are typically buried and thus promoting aggregation.[1][7]

  • High Drug-to-Antibody Ratio (DAR): A higher DAR generally increases the hydrophobicity of the this compound ADC, leading to a greater propensity for aggregation.[3][5]

  • Suboptimal Formulation: An inappropriate buffer system, such as a pH close to the ADC's isoelectric point (pI) or unsuitable ionic strength, can reduce solubility and promote aggregation.[1][6]

  • Storage and Handling: Physical stressors like repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress from vigorous shaking can contribute to the formation of aggregates.[1][3][7]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence this compound ADC aggregation?

A3: The DAR is a critical parameter influencing aggregation.[1] A higher DAR means more hydrophobic DM1 molecules are attached to each antibody, increasing the overall hydrophobicity of the ADC. This increased hydrophobicity enhances the likelihood of intermolecular interactions, leading to the formation of HMW species.[5][8] For maytansinoid-based ADCs like this compound, a DAR in the range of 2 to 4 is often considered to provide a good therapeutic index, balancing efficacy with a lower risk of aggregation.[8]

Q4: Can the linker chemistry affect this compound ADC aggregation?

A4: Yes, the linker plays a significant role. While the SPP linker's primary role is to connect the DM1 payload to the antibody, its chemical properties can influence the overall stability of the ADC. Using linkers that incorporate hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), can help to mask the hydrophobicity of the DM1 payload and reduce the tendency for aggregation.[5]

Troubleshooting Guides

Issue 1: I am observing precipitation or cloudiness in my this compound ADC solution after conjugation.

This is a strong indicator of significant aggregation. Here’s a step-by-step guide to troubleshoot this issue:

Troubleshooting Workflow for Post-Conjugation Aggregation

cluster_optimization Optimization Strategies start Precipitation observed post-conjugation step1 Step 1: Visual Inspection & Centrifugation - Confirm presence of insoluble aggregates. start->step1 step2 Step 2: Analyze Supernatant - Use SEC-HPLC to quantify soluble aggregates and monomer. step1->step2 step3 Step 3: Review Conjugation Protocol step2->step3 step4 Step 4: Optimize Conjugation Conditions step3->step4 Identify potential stressors step5 Step 5: Evaluate Formulation Buffer step4->step5 Implement changes opt1 Lower ADC Concentration step4->opt1 opt2 Modify pH (avoid pI) step4->opt2 opt3 Reduce Organic Co-solvent step4->opt3 opt4 Decrease Reaction Temperature step4->opt4 end Result: Reduced Aggregation step5->end opt5 Screen Stabilizing Excipients step5->opt5

Caption: Troubleshooting workflow for this compound ADC aggregation.

Issue 2: My this compound ADC appears clear, but SEC analysis shows an increase in high-molecular-weight (HMW) species during storage.

This indicates the formation of soluble aggregates. The following table summarizes formulation strategies to minimize aggregation during storage.

Table 1: Formulation Strategies to Minimize this compound ADC Aggregation

ParameterRecommendationRationale
pH Maintain pH 1-1.5 units away from the protein's pI.Proteins are least soluble at their isoelectric point (pI) due to a net neutral charge, which minimizes electrostatic repulsion.[1][9][10]
Ionic Strength Test a range of salt concentrations (e.g., 50 mM to 150 mM NaCl).Salt concentration affects electrostatic interactions; the optimal concentration is protein-dependent.[9][10]
Excipients Consider adding stabilizing excipients like polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose).These can enhance protein solubility and prevent aggregation by different mechanisms, including preventing surface adsorption and stabilizing the native protein structure.[9]
Storage Temperature Store at recommended temperatures (e.g., 2-8°C for liquid, ≤ -70°C for frozen). Avoid repeated freeze-thaw cycles.Lower temperatures generally slow down degradation pathways. Cryoprotectants like glycerol (B35011) can be used for frozen storage.[10]

Experimental Protocols

Protocol 1: Quantification of this compound ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)

This protocol outlines the use of SEC-HPLC to separate and quantify monomeric, aggregated, and fragmented forms of the this compound ADC.

Materials:

  • This compound ADC sample

  • SEC-HPLC system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8

  • Protein standards for column calibration (optional)

Methodology:

  • System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase. Filter the sample through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm. Aggregates will elute first, followed by the monomer, and then any fragments.

  • Data Analysis: Integrate the peak areas for the aggregate, monomer, and fragment peaks. Calculate the percentage of each species relative to the total peak area.

Example Data:

Table 2: SEC-HPLC Analysis of this compound ADC Under Stress Conditions

Condition% Monomer% Aggregate (HMW)% Fragment (LMW)
Control (T=0) 98.51.20.3
Heat Stress (40°C, 1 week) 92.17.50.4
Freeze-Thaw (5 cycles) 96.82.90.3
Low pH (pH 4.0, 1 week) 89.59.80.7

This data illustrates how different stress conditions can induce aggregation in an this compound ADC sample.

Visualizations

Factors Contributing to this compound ADC Aggregation

cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors center This compound ADC Aggregation hydrophobicity DM1 Payload Hydrophobicity hydrophobicity->center dar High DAR dar->center pi Isoelectric Point (pI) pi->center ph Suboptimal pH ph->center temp High Temperature temp->center freeze Freeze-Thaw Cycles freeze->center concentration High Concentration concentration->center stress Mechanical Stress stress->center cluster_analysis Analytical Techniques cluster_results Data Output start This compound ADC Sample sec SEC-HPLC (Size Distribution) start->sec dls DLS (Hydrodynamic Radius) start->dls mals SEC-MALS (Absolute Molar Mass) start->mals sec_out Quantification of Monomer, Aggregates sec->sec_out dls_out Polydispersity Index dls->dls_out mals_out Confirmation of HMW Species mals->mals_out end Stability Assessment sec_out->end dls_out->end mals_out->end

References

Technical Support Center: SPP-DM1 In Vitro Potency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-DM1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the factors that may contribute to low in vitro potency of the antibody-drug conjugate (ADC) this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibody-drug conjugate that comprises a monoclonal antibody targeting Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin (OPN), conjugated to the potent microtubule-disrupting agent DM1 via a linker.[1] The proposed mechanism of action involves the antibody binding to SPP1 on the surface of cancer cells, leading to the internalization of the ADC.[2] Once inside the cell, the linker is cleaved, releasing the DM1 payload. DM1 then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis (programmed cell death).[1]

Q2: What are the potential primary causes for observing low in vitro potency of this compound?

Low in vitro potency of this compound can stem from several factors, which can be broadly categorized as issues related to the target antigen, the ADC itself, the cell line, or the experimental setup.[2] Key potential causes include:

  • Low or absent target antigen (SPP1) expression on the selected cancer cell lines.

  • Inefficient internalization of the this compound conjugate after binding to SPP1.[2]

  • Cellular resistance to the DM1 payload.[2]

  • Instability of the linker , leading to premature release of DM1.

  • Suboptimal experimental conditions , including issues with cell health, reagent quality, or assay protocol.

Q3: How can I determine if my target cells are expressing sufficient levels of SPP1?

You can quantify the cell surface expression of SPP1 using flow cytometry. This technique allows for the measurement of the number of SPP1 receptors per cell, providing a quantitative measure of target antigen density.

Q4: What if my cells express SPP1, but the potency of this compound is still low?

If SPP1 expression is confirmed, the next step is to investigate the efficiency of ADC internalization. An internalization assay can determine if the this compound complex is being effectively taken up by the cells upon binding. If internalization is occurring, another possibility is that the cells may have developed resistance to the DM1 payload. This can be assessed by determining the IC50 of free DM1 on your target cells.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during in vitro potency assays with this compound.

Issue 1: Lower than Expected Potency in SPP1-Positive Cells
Possible Cause Troubleshooting Step Recommended Action
Low SPP1 Receptor Density Quantify cell surface SPP1 expression.Use flow cytometry to determine the antigen density. Compare with cell lines known to have high SPP1 expression.
Inefficient ADC Internalization Perform an internalization assay.Utilize a pH-sensitive dye-labeled antibody or a quenching-based assay to visualize and quantify the uptake of the ADC over time.
Cellular Resistance to DM1 Determine the IC50 of free DM1.Treat the target cells with a serial dilution of the unconjugated DM1 payload to assess their intrinsic sensitivity.
Impaired Lysosomal Function Assess lysosomal activity.Reduced lysosomal proteolytic activity can hinder the release of the DM1 payload. Consider using lysosomal function assays.
Drug Efflux Pump Overexpression Evaluate the expression of MDR proteins.Overexpression of multidrug resistance (MDR) transporters can lead to the efflux of the DM1 payload from the cell.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step Recommended Action
Variability in Cell Culture Standardize cell culture procedures.Maintain a consistent cell passage number, seeding density, and growth phase. Regularly check for mycoplasma contamination.
Reagent Quality and Storage Verify the integrity of this compound and other reagents.Store this compound at the recommended temperature and avoid multiple freeze-thaw cycles. Ensure all other reagents are within their expiration dates and stored correctly.
Assay Protocol Deviations Review and standardize the experimental protocol.Ensure consistent incubation times, reagent concentrations, and washing steps across all experiments.

Data Presentation

The in vitro cytotoxicity of this compound is typically evaluated across a panel of cancer cell lines with varying levels of SPP1 expression. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify potency.

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs in Non-Hodgkin's Lymphoma Cell Lines [1]

Antibody TargetCell LineHistologyLinkerIC50 (ng/mL)
CD30Karpas 299Anaplastic Large Cell LymphomaMCC0.06 nM
CD30HHCutaneous T-Cell LymphomaMCC< 0.13 nM
CD30L428Hodgkin LymphomaMCC< 0.13 nM

Note: The provided reference uses an MCC linker, but the DM1 payload is the same as in this compound.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the IC50 of this compound in cancer cell lines.

Materials:

  • Target cancer cell lines (SPP1-positive and negative controls)

  • Complete cell culture medium

  • This compound, unconjugated antibody, and free DM1

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C with 5% CO2.[3]

  • ADC Treatment: Prepare serial dilutions of this compound, unconjugated antibody, and free DM1 in complete medium. Replace the culture medium with 100 µL of the diluted compounds. Include untreated cells as a control.[3]

  • Incubation: Incubate the plate for 72-96 hours at 37°C with 5% CO2.[3]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

  • Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[3]

Antibody Internalization Assay (Flow Cytometry-Based)

This protocol uses a pH-sensitive dye that fluoresces in the acidic environment of endosomes and lysosomes to quantify internalization.

Materials:

  • Target cells

  • This compound or antibody labeled with a pH-sensitive dye (e.g., pHrodo™ Red)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in flow cytometry buffer.

  • Labeling: Add the pH-sensitive dye-labeled this compound to the cells at a predetermined optimal concentration.

  • Incubation: Incubate the cells at 37°C for various time points (e.g., 0, 1, 4, 24 hours) to allow for internalization. As a negative control, incubate a set of cells at 4°C.

  • Washing: Wash the cells with cold flow cytometry buffer to remove unbound antibody.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer, measuring the fluorescence intensity of the pH-sensitive dye.

  • Data Analysis: The increase in fluorescence intensity over time at 37°C compared to the 4°C control indicates the extent of internalization.

Quantification of Cell Surface SPP1 by Flow Cytometry

Materials:

  • Target cells

  • Primary antibody against SPP1

  • Fluorochrome-conjugated secondary antibody (if the primary is not conjugated)

  • Isotype control antibody

  • Flow cytometry buffer

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest and wash cells, then resuspend in flow cytometry buffer.

  • Blocking: Incubate cells with an Fc block to prevent non-specific binding.

  • Primary Antibody Staining: Incubate cells with the primary anti-SPP1 antibody or an isotype control at the recommended concentration.

  • Washing: Wash the cells with flow cytometry buffer.

  • Secondary Antibody Staining (if applicable): If the primary antibody is unconjugated, incubate the cells with a fluorochrome-conjugated secondary antibody.

  • Washing: Wash the cells with flow cytometry buffer.

  • Flow Cytometry Analysis: Acquire data on a flow cytometer.

  • Data Analysis: Compare the mean fluorescence intensity (MFI) of the cells stained with the anti-SPP1 antibody to the MFI of the isotype control to determine the level of SPP1 expression.

Visualizations

SPP1 Signaling Pathway

Secreted Phosphoprotein 1 (SPP1 or Osteopontin) mediates its effects by binding to cell surface receptors, primarily integrins (such as αvβ3) and CD44.[4][5] This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, proliferation, migration, and invasion.[4][5]

SPP1_Signaling_Pathway SPP1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SPP1 SPP1 (Osteopontin) Integrin Integrin (αvβ3) SPP1->Integrin CD44 CD44 SPP1->CD44 PI3K PI3K Integrin->PI3K MAPK MAPK Pathway Integrin->MAPK CD44->PI3K CD44->MAPK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Migration Cell Migration & Invasion Akt->Migration MAPK->Proliferation MAPK->Migration

Caption: SPP1 binds to integrin and CD44 receptors, activating downstream signaling.

Experimental Workflow for Troubleshooting Low In Vitro Potency

Troubleshooting_Workflow Troubleshooting Low In Vitro Potency start Low In Vitro Potency Observed check_spp1 Quantify SPP1 Expression (Flow Cytometry) start->check_spp1 spp1_low SPP1 Expression Low/Absent check_spp1->spp1_low Low spp1_sufficient SPP1 Expression Sufficient check_spp1->spp1_sufficient Sufficient end_spp1 Select Cell Line with Higher SPP1 Expression spp1_low->end_spp1 check_internalization Assess ADC Internalization spp1_sufficient->check_internalization internalization_low Internalization Inefficient check_internalization->internalization_low Low internalization_sufficient Internalization Efficient check_internalization->internalization_sufficient Sufficient end_internalization Investigate Mechanisms of Poor Internalization internalization_low->end_internalization check_dm1_sensitivity Determine Free DM1 IC50 internalization_sufficient->check_dm1_sensitivity dm1_resistant Cells Resistant to DM1 check_dm1_sensitivity->dm1_resistant High IC50 dm1_sensitive Cells Sensitive to DM1 check_dm1_sensitivity->dm1_sensitive Low IC50 end_dm1 Consider Cell Line as DM1 Resistant Model dm1_resistant->end_dm1 investigate_linker Investigate Linker Stability & Lysosomal Processing dm1_sensitive->investigate_linker end_linker Further Mechanistic Studies investigate_linker->end_linker

Caption: A logical workflow for troubleshooting low in vitro potency of this compound.

References

Technical Support Center: SPP-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target toxicity of SPP-DM1 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is an this compound ADC and how does it work?

A1: An this compound Antibody-Drug Conjugate is a targeted cancer therapy consisting of three components:

  • A monoclonal antibody that specifically targets a tumor-associated antigen (TAA) on the surface of cancer cells.

  • The cytotoxic payload DM1 (a maytansinoid derivative), which is a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1]

  • The SPP (succinimidyl 4-(2-pyridyldithio)pentanoate) linker , which is a cleavable linker that connects the antibody to the DM1 payload. This linker is designed to be stable in systemic circulation but is cleaved within the reducing environment of the target cell, releasing the DM1 payload.[2]

The ADC is designed to selectively bind to cancer cells overexpressing the target antigen. Following binding, the ADC is internalized, and the DM1 payload is released, leading to cancer cell death.[1]

Q2: What are the primary mechanisms of off-target toxicity observed with this compound ADCs?

A2: Off-target toxicity with this compound ADCs can occur through several mechanisms:

  • Premature Payload Release: The disulfide bond in the SPP linker can be cleaved prematurely in the bloodstream before the ADC reaches the tumor. This releases the potent DM1 payload systemically, where it can damage healthy, rapidly dividing cells.[1][2]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may also be expressed at low levels on healthy cells. The ADC can bind to these cells, leading to their unintended destruction.[1][3]

  • Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis.[1][4]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself has been shown to bind to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.[1]

Q3: What are the common types of toxicities associated with DM1-based ADCs?

A3: Based on preclinical and clinical data, common toxicities associated with DM1-based ADCs include:

  • Hepatotoxicity: Elevated liver enzymes are a frequent finding.[1][5]

  • Thrombocytopenia: A decrease in platelet count is a common hematologic toxicity.[1][3][5]

  • Neutropenia: A reduction in neutrophils, a type of white blood cell, is often observed.[3][5]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea have been reported.[1]

  • Peripheral Neuropathy: Nerve damage is a known side effect of microtubule-disrupting agents like DM1.[1][3]

  • Ocular Toxicity: Blurred vision, dry eyes, and other eye-related side effects can occur.[3][4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vitro or in vivo experiments with this compound ADCs.

Problem Potential Causes Troubleshooting Steps
High cytotoxicity in antigen-negative (Spp-) cells in vitro. 1. Premature cleavage of the SPP linker in the culture medium.2. Non-specific uptake of the ADC by the cells.3. Bystander effect from a small population of contaminating antigen-positive cells.1. Perform a linker stability assay in the culture medium.2. Use a lower concentration of the ADC.3. Ensure the purity of your antigen-negative cell line.4. Conduct a bystander effect assay to quantify this phenomenon.[1]
Unexpectedly high in vivo toxicity (e.g., rapid weight loss, signs of distress in animal models). 1. The administered dose is too high.2. The SPP linker is unstable in vivo, leading to systemic payload release.3. "On-target, off-tumor" toxicity due to target antigen expression in vital organs.1. Perform a dose-ranging study to determine the maximum tolerated dose (MTD).[1]2. Analyze plasma samples to measure free DM1 levels over time.[1]3. Evaluate target antigen expression in normal tissues of the animal model using immunohistochemistry (IHC).[1]
Low in vitro potency against antigen-positive (Spp+) cells. 1. Low level of target antigen expression on the target cells.2. Inefficient internalization of the ADC.3. Resistance of the cell line to the DM1 payload.1. Quantify target receptor density on the cell surface using flow cytometry.[1]2. Perform an internalization assay to confirm the ADC is being taken up by the cells.[1]3. Determine the IC50 of free DM1 on the target cells to check for inherent resistance.[1]
Inconsistent results between experimental batches. 1. Variation in the drug-to-antibody ratio (DAR) of the ADC batches.2. Degradation of the ADC during storage.3. Inconsistent cell culture conditions.1. Characterize each new batch of ADC for its DAR and aggregation state.[1]2. Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles.[1]3. Standardize cell culture protocols and passage numbers.

Data Presentation

Table 1: In Vitro Cytotoxicity of DM1-Containing ADCs

This table summarizes the half-maximal inhibitory concentration (IC50) values of various DM1-based ADCs on antigen-positive and antigen-negative cell lines. A lower IC50 value indicates higher potency.

ADCTarget AntigenCell LineAntigen StatusIC50 (nmol/L)Reference
anti-CD30-MCC-DM1CD30L428Positive0.05 - 0.13[6]
anti-CD30-MCC-DM1CD30JurkatNegative>100[6]
T-SA1-DM1HER2SKOV3Positive~1.5[7]
T-SA1-DM1HER2SKBR-3Positive~2.1[7]
T-SA1-DM1HER2MCF-7Negative>1200[7]
T-SA2-DM1HER2MDA-MB-231Negative>750[7]
Table 2: Comparative Toxicity Profile of Cleavable vs. Non-Cleavable Linkers

This table provides a general comparison of the toxicity profiles of ADCs with cleavable (like SPP) and non-cleavable (like SMCC) linkers.

ParameterCleavable Linker (e.g., SPP)Non-Cleavable Linker (e.g., SMCC)Reference
Plasma Stability Lower; susceptible to premature cleavage.Higher; payload released only after antibody degradation.[8]
Off-Target Toxicity Generally higher due to potential for premature payload release.Generally lower due to increased stability.[8]
Bystander Effect Yes, if the payload is membrane-permeable.No, the payload-linker-amino acid complex is typically not membrane-permeable.
Efficacy against Heterogeneous Tumors Potentially higher due to the bystander effect.Lower, as it only kills antigen-positive cells.[4]
Grade ≥ 3 Adverse Events Higher incidence reported in a meta-analysis.Lower incidence reported in a meta-analysis.

Mandatory Visualizations

SPP_DM1_Mechanism This compound ADC Mechanism of Action and Off-Target Pathways cluster_target On-Target Pathway cluster_off_target Off-Target Toxicity Pathways ADC_bind 1. This compound ADC binds to Target Antigen Internalization 2. Internalization via Endocytosis ADC_bind->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage & DM1 Release Lysosome->Release Apoptosis 5. Microtubule Disruption & Apoptosis Release->Apoptosis Premature_Release Premature Linker Cleavage in Circulation Systemic_Toxicity Systemic Toxicity (Healthy Tissues) Premature_Release->Systemic_Toxicity OnTarget_OffTumor On-Target, Off-Tumor Binding (Low Antigen Expression) Healthy_Cell_Damage1 Healthy Cell Damage OnTarget_OffTumor->Healthy_Cell_Damage1 Nonspecific_Uptake Antigen-Independent Uptake (e.g., Macropinocytosis) Healthy_Cell_Damage2 Healthy Cell Damage Nonspecific_Uptake->Healthy_Cell_Damage2 ADC_Circulation This compound ADC in Systemic Circulation ADC_Circulation->ADC_bind ADC_Circulation->Premature_Release ADC_Circulation->OnTarget_OffTumor ADC_Circulation->Nonspecific_Uptake

Caption: this compound ADC on-target mechanism and pathways leading to off-target toxicity.

Experimental_Workflow Experimental Workflow to Assess Off-Target Toxicity cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Cytotoxicity Cytotoxicity Assay (Antigen +/- Cells) Decision1 High Off-Target Cytotoxicity? Cytotoxicity->Decision1 Bystander Bystander Effect Assay (Co-culture) Bystander->Decision1 Plasma_Stability Plasma Linker Stability Assay Plasma_Stability->Decision1 MTD_Study Maximum Tolerated Dose (MTD) Study PK_Analysis Pharmacokinetic (PK) Analysis (Free DM1 Measurement) MTD_Study->PK_Analysis Toxicity_Profile Histopathology & Clinical Pathology PK_Analysis->Toxicity_Profile Decision2 High In Vivo Toxicity? Toxicity_Profile->Decision2 Decision1->MTD_Study No Optimization Optimize ADC Design: - New Linker - Different Payload - Antibody Engineering Decision1->Optimization Yes Decision2->Optimization Yes Proceed to Efficacy Studies Proceed to Efficacy Studies Decision2->Proceed to Efficacy Studies No

Caption: Workflow for evaluating and mitigating the off-target toxicity of this compound ADCs.

Experimental Protocols

Protocol 1: In Vitro Off-Target Cytotoxicity Assay (MTT-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an this compound ADC on both antigen-positive and antigen-negative cell lines to assess its specificity and off-target cytotoxicity.[1][9]

Materials:

  • Antigen-positive (Spp+) and antigen-negative (Spp-) cell lines

  • Complete cell culture medium

  • 96-well clear-bottom plates

  • This compound ADC

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Methodology:

  • Cell Seeding:

    • Harvest and count Spp+ and Spp- cells.

    • Seed the cells in separate 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[10]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC in complete culture medium. A typical concentration range would be from 0.01 nM to 1000 nM.[10]

    • Remove the medium from the wells and add 100 µL of the diluted ADC or fresh medium (for untreated controls).

  • Incubation:

    • Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.[1]

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plates for 4 hours at 37°C.[10]

    • Carefully remove the medium containing MTT.

    • Add 150 µL of the MTT solubilization solution to each well to dissolve the formazan (B1609692) crystals.[10]

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the ADC concentration and calculate the IC50 value using a non-linear regression model (sigmoidal curve).[9]

Protocol 2: In Vitro Plasma Linker Stability Assay

Objective: To assess the stability of the this compound ADC and quantify the rate of premature DM1 payload release in plasma.[11][12]

Materials:

  • This compound ADC

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS/MS system for free payload quantification

Methodology:

  • Sample Preparation and Incubation:

    • Dilute the this compound ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma.[12]

    • Prepare a control sample by diluting the ADC in PBS to monitor intrinsic stability.

    • Incubate all samples at 37°C with gentle agitation.[11]

  • Time-Point Sampling:

    • Collect aliquots of the plasma samples at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).[12]

    • Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Analysis (Quantification of Free DM1):

    • Thaw the plasma aliquots on ice.

    • Precipitate the plasma proteins using a solvent like acetonitrile.

    • Centrifuge to pellet the proteins and collect the supernatant.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of free DM1.[11]

  • Data Analysis:

    • Plot the concentration of free DM1 against time for both the plasma and PBS samples.

    • Calculate the rate of payload release in plasma. This provides an indication of the linker's stability in circulation.

Protocol 3: In Vivo Toxicity Assessment in Rodent Models

Objective: To evaluate the in vivo toxicity profile of the this compound ADC and determine the maximum tolerated dose (MTD).[13][14]

Materials:

  • Relevant rodent model (e.g., mice or rats)

  • This compound ADC and vehicle control

  • Standard laboratory equipment for animal housing, dosing, and monitoring

Methodology:

  • Dose-Ranging Study:

    • Administer single doses of the this compound ADC at escalating dose levels to different groups of animals. Include a vehicle control group.

    • The route of administration should be clinically relevant (typically intravenous).

  • Clinical Observations:

    • Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, behavior, and appearance.[14]

    • The observation period is typically 21 days for a single-dose study.[13]

  • Pathology:

    • At the end of the study, perform a full necropsy.

    • Collect blood for hematology and clinical chemistry analysis.

    • Collect and preserve major organs and tissues for histopathological examination by a certified pathologist.[14]

  • Data Analysis:

    • Analyze body weight changes, clinical pathology data, and histopathology findings to identify any dose-related toxicities.

    • The MTD is defined as the highest dose that does not cause unacceptable toxicity. This information is crucial for designing subsequent efficacy studies.

References

Technical Support Center: Optimizing SPP-DM1 Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SPP-DM1 conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer frequently asked questions regarding the conjugation of this compound to antibodies.

Troubleshooting Guide: Common Issues in this compound Conjugation

This section addresses specific issues that may arise during the synthesis and purification of this compound Antibody-Drug Conjugates (ADCs), providing potential causes and actionable solutions.

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Yields

A common challenge in ADC development is achieving the desired drug-to-antibody ratio, which is a critical quality attribute for ensuring therapeutic efficacy and safety.[1][2]

Question: We are observing a consistently low DAR and poor yields after conjugating our antibody with this compound. What are the potential causes and how can we improve our conjugation efficiency?

Answer: Several factors can contribute to low this compound conjugation efficiency. A systematic evaluation of each step in the process is crucial for identifying the root cause.

Step 1: Verify Reagent Quality and Storage

The integrity of your reagents is critical for a successful conjugation reaction.[3]

  • This compound: This drug-linker conjugate should be stored under specific conditions to prevent degradation. Stock solutions are typically stored at -20°C for up to one month or -80°C for up to six months.[3] Ensure the this compound has not undergone multiple freeze-thaw cycles. To improve solubility, you can warm the tube to 37°C and briefly sonicate it in an ultrasonic bath.[3]

  • Antibody: The purity and concentration of your antibody are paramount. The antibody should be highly pure (>95%) as impurities like other proteins (e.g., BSA) can compete for conjugation sites, reducing efficiency.[3] It is recommended to use an antibody with a starting concentration of at least 0.5 mg/mL to avoid slow reaction kinetics due to dilution.[3]

Step 2: Optimize Antibody Reduction (for Cysteine-Based Conjugation)

For conjugation to cysteine residues, the reduction of interchain disulfide bonds to generate free thiol groups is a critical preceding step.[3]

  • Incomplete Reduction: Incomplete or uncontrolled reduction of the antibody's disulfide bonds will directly lead to a lower number of available sites for this compound conjugation.[3]

  • Reducing Agent: The choice and concentration of the reducing agent (e.g., DTT, TCEP) are critical. The concentration directly impacts the number of generated thiol groups. It is crucial to perform a concentration titration to find the optimal level for your specific antibody.[3]

  • Reaction Conditions: Temperature and incubation time for the reduction reaction need to be optimized. Higher temperatures generally lead to a greater number of free thiols.[3]

  • Removal of Excess Reducing Agent: It is essential to remove the excess reducing agent after the reduction step and before the addition of this compound. Residual reducing agent can react with the maleimide (B117702) group of the SPP linker, rendering it unavailable for conjugation.[3]

Step 3: Optimize Conjugation Reaction Conditions

The reaction between the maleimide group of the SPP linker and the thiol groups on the reduced antibody is sensitive to several parameters.[3]

  • pH: The pH of the conjugation buffer is critical. Thiol-maleimide reactions are most efficient at a pH between 6.5 and 7.5. A higher pH can lead to hydrolysis of the maleimide group, while a lower pH can decrease the reactivity of the thiol groups.[3]

  • Molar Ratio of this compound to Antibody: Increasing the molar equivalents of the this compound linker-payload relative to the antibody can drive the reaction towards a higher DAR. However, an excessively high ratio can lead to ADC aggregation and faster clearance from circulation.[3]

  • Co-solvent: The hydrophobicity of the DM1 payload can lead to poor solubility of the this compound conjugate in aqueous buffers. Introducing a small amount of an organic co-solvent, such as DMSO or DMA, can improve solubility and conjugation efficiency. However, high concentrations of organic solvents can denature the antibody.[3]

  • Reaction Time and Temperature: These parameters should be systematically optimized. While longer reaction times can increase conjugation, they may also promote aggregation or degradation.[3]

Issue 2: ADC Aggregation During Storage or in Plasma

Question: Our this compound ADC shows increased aggregation during storage or when tested in plasma. What is the cause and how can we mitigate this?

Answer: ADC aggregation is a critical quality attribute to control, as it can impact efficacy, stability, and immunogenicity.[2] The conjugation of the hydrophobic DM1 payload can increase the propensity for the antibody to aggregate.[1][2]

  • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.

  • Buffer Conditions: Screen different buffer formulations, pH, and excipients to find conditions that minimize aggregation. Avoid buffer conditions near the isoelectric point (pI) of the antibody.[2]

  • Purification: Implement a Hydrophobic Interaction Chromatography (HIC) step to remove high DAR species which are more prone to aggregation. A final polishing step with Size Exclusion Chromatography (SEC) can remove remaining aggregates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM1-based ADC?

The optimal DAR is a balance between efficacy and safety. While a higher DAR can increase potency, it can also lead to faster clearance, increased aggregation, and potential toxicity. For maytansinoid-based ADCs like those with DM1, a DAR in the range of 2 to 4 has often been found to provide a good therapeutic index. However, the optimal DAR is specific to the antibody, linker, payload, and target antigen, and should be determined empirically.[2]

Q2: How does the choice of linker affect the stability and efficacy of an this compound ADC?

The linker plays a crucial role in the stability and efficacy of an ADC. The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is a cleavable linker containing a disulfide bond.[4] This disulfide bond is designed to be stable in the bloodstream and release the DM1 payload in the reducing environment inside the target cell.[4] This targeted release minimizes off-target toxicity.[4] In contrast, non-cleavable linkers (e.g., SMCC) release the payload only after the entire antibody is degraded within the lysosome of the target cell, which can lead to lower off-target toxicity but potentially a less pronounced "bystander effect".[2]

Q3: What are the key analytical methods for characterizing this compound ADCs?

Several analytical techniques are essential for characterizing this compound ADCs:

  • UV/Vis Spectroscopy: Used to determine the average DAR by measuring the absorbance at two different wavelengths (e.g., 252 nm and 280 nm) and using the known extinction coefficients of the antibody and DM1.[1]

  • Size Exclusion Chromatography (SEC-HPLC): Assesses the purity of the ADC and detects the presence of high molecular weight species (aggregates).[1][4]

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different DARs, providing information on the distribution of drug loading.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Mass Spectrometry (MS): Used to determine the DAR distribution by analyzing the reduced light and heavy chains of the antibody.[1]

Q4: What causes premature cleavage of the SPP (disulfide) linker and how can it be addressed?

The disulfide bond in the SPP linker is susceptible to cleavage by reducing agents. Premature cleavage in the bloodstream can lead to the release of the potent DM1 payload, causing systemic toxicity and reducing therapeutic efficacy. To address this, one can evaluate the linker chemistry. If the SPP linker proves too labile for a specific antibody or in vivo model, exploring linkers with enhanced stability may be necessary.

Quantitative Data Summary

The following table summarizes key parameters and their recommended ranges for optimizing this compound conjugation reactions. These values should be considered as starting points, and empirical optimization is crucial for each specific antibody and application.

ParameterRecommended Range/ConsiderationPotential Issue if Not Optimal
Antibody Purity >95%Competing reactions from impurities[3]
Antibody Concentration >0.5 mg/mLDilute reaction, slow kinetics[3]
Reducing Agent (DTT) 1-20 mM (titration recommended)Insufficient free thiols for conjugation[3]
Reduction Temperature 25-56°C (optimization needed)Incomplete disulfide bond reduction[3]
Conjugation pH 6.5 - 7.5Maleimide hydrolysis or low thiol reactivity[3]
This compound:Antibody Molar Ratio Titrate to find optimal ratioLow DAR or ADC aggregation[3]
Co-solvent (e.g., DMSO) Titrate, use minimal amountPoor solubility of this compound or antibody denaturation[3]

Experimental Protocols

Protocol 1: Antibody Reduction (for Cysteine-Based Conjugation)
  • Prepare the antibody in a suitable buffer (e.g., PBS).[3]

  • Add the reducing agent (e.g., DTT or TCEP) to the desired final concentration.[3]

  • Incubate the reaction mixture at the chosen temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).[3]

  • Immediately after incubation, remove the excess reducing agent using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer.[3]

Protocol 2: this compound Conjugation
  • Immediately after removing the excess reducing agent, add the this compound solution to the reduced antibody. The this compound should be freshly prepared in a suitable solvent (e.g., DMSO).[3]

  • Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for the optimized reaction time (e.g., 1-4 hours).[3]

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[3]

  • Purify the resulting ADC from unconjugated this compound and other reagents using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[3]

Visualizations

experimental_workflow cluster_reduction Step 1: Antibody Reduction cluster_conjugation Step 2: this compound Conjugation antibody Antibody in Buffer add_reducing_agent Add Reducing Agent (DTT or TCEP) antibody->add_reducing_agent incubation Incubate (e.g., 37°C, 30-60 min) add_reducing_agent->incubation desalting Remove Excess Reducing Agent (Desalting Column) incubation->desalting add_spp_dm1 Add this compound (in DMSO) desalting->add_spp_dm1 Reduced Antibody conjugation_incubation Incubate (e.g., RT, 1-4 hours) add_spp_dm1->conjugation_incubation quench Quench Reaction (N-acetylcysteine) conjugation_incubation->quench purification Purify ADC (SEC or TFF) quench->purification final_adc Final ADC Product purification->final_adc Purified this compound ADC

Caption: Experimental workflow for this compound conjugation.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) adc This compound ADC receptor Tumor Antigen (e.g., HER2) adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking dm1 Released DM1 lysosome->dm1 4. Linker Cleavage & Payload Release tubulin Tubulin dm1->tubulin 5. Binding microtubule_disruption Microtubule Disruption tubulin->microtubule_disruption mitotic_arrest Mitotic Arrest microtubule_disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Mechanism of action of this compound ADC.

References

Technical Support Center: SPP-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the SPP-DM1 Antibody-Drug Conjugate (ADC). This resource is designed for researchers, scientists, and drug development professionals to address technical challenges related to the use of this compound, with a specific focus on preventing premature linker cleavage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A: this compound is an antibody-drug conjugate that utilizes a monoclonal antibody to target a specific antigen on cancer cells.[1] The antibody is connected via an "SPP" linker to the cytotoxic payload "DM1".[2] DM1 is a potent maytansinoid that inhibits microtubule formation, leading to cell cycle arrest and apoptosis.[3][4] The SPP linker is a disulfide-containing linker designed to be cleaved in the reducing environment inside a target cell, releasing the DM1 payload.[5][6]

Q2: What is premature linker cleavage and why is it a concern?

A: Premature linker cleavage is the unintended release of the DM1 payload from the antibody while the ADC is still in systemic circulation, before it reaches the target tumor cells.[5] This is a significant concern for two main reasons:

  • Increased Off-Target Toxicity: The released, highly potent DM1 payload can damage healthy, rapidly dividing cells, leading to systemic toxicity.[5][7]

  • Reduced Therapeutic Efficacy: If the payload is released prematurely, less of the potent drug reaches the target cancer cells, which can compromise the anti-tumor efficacy of the ADC.[5][7]

Q3: What causes premature cleavage of the SPP (disulfide) linker?

A: The SPP linker contains a disulfide bond, which is susceptible to cleavage by reducing agents.[5] While the intracellular environment has a high concentration of reducing agents like glutathione, which facilitates payload release within the tumor cell, the linker can also be vulnerable to trace reducing agents in the plasma.[5][] Factors that influence the stability of disulfide linkers include:

  • Plasma Reductants: Small molecules and protein thiols in the blood can reduce the disulfide bond.[]

  • Steric Hindrance: The degree of steric hindrance around the disulfide bond can significantly impact its stability. Linkers with more steric hindrance are generally more stable in circulation.[5][9]

  • Conjugation Site: The location of the linker on the antibody can expose it to varying degrees of solvent and plasma components, affecting its stability.[5][10]

Q4: How does the this compound linker differ from a non-cleavable linker like SMCC-DM1?

A: The key difference lies in the mechanism of payload release.[5]

  • SPP (Cleavable): Releases the DM1 payload upon cleavage of the disulfide bond in a reducing environment. This can lead to a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[5][11]

  • SMCC (Non-cleavable): Releases the payload (as Lys-SMCC-DM1) only after the entire antibody is degraded within the lysosome of the target cell. Non-cleavable linkers generally exhibit higher plasma stability but may have a less pronounced bystander effect.[5][11]

Troubleshooting Guide: Premature Cleavage

Issue 1: My in vitro plasma stability assay shows rapid loss of DM1 from the antibody.

  • Possible Cause: The experimental conditions may be promoting disulfide bond reduction.

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Ensure the incubation is performed at physiological conditions (37°C, pH 7.4). Verify the quality of the plasma used.[5]

    • Check Analytical Methods: Ensure your analytical method (e.g., LC-MS) is not causing in-source fragmentation or dissociation of the ADC. Use native mass spectrometry conditions where possible for cysteine-conjugated ADCs.[5]

Issue 2: High levels of free DM1 payload are detected in my in vivo plasma samples, but the total antibody concentration remains stable.

  • Possible Cause: This is a direct indicator of premature linker cleavage in vivo.[5]

  • Troubleshooting Steps:

    • Evaluate Linker Chemistry: The SPP linker may be too labile in the specific in vivo model. Consider exploring linkers with increased steric hindrance around the disulfide bond to enhance stability.[9][12]

    • Investigate Conjugation Site: If using site-specific conjugation, compare the stability of ADCs with the linker attached at different sites on the antibody.[9] Less solvent-accessible sites may improve stability.[10]

    • Consider Alternative Linkers: For maximum stability, a non-cleavable linker like SMCC could be evaluated.[] However, be mindful of the potential impact on the bystander effect.[11]

Issue 3: The this compound ADC shows increased aggregation during storage or in plasma.

  • Possible Cause: The DM1 payload is hydrophobic, and at higher drug-to-antibody ratios (DARs), this can lead to intermolecular interactions and aggregation.[]

  • Troubleshooting Steps:

    • Optimize DAR: A lower average DAR can reduce the overall hydrophobicity of the ADC and decrease the tendency to aggregate.[5]

    • Formulation Optimization: Evaluate different buffer conditions and excipients to improve the solubility and stability of the ADC.

    • Incorporate Hydrophilic Linkers: Using linkers that incorporate hydrophilic elements, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload and reduce aggregation.[][15]

Quantitative Data Summary

This table summarizes representative data on the plasma stability of different ADC linker types. Note that direct comparisons should be made with caution as experimental conditions can vary.

Linker TypeADC ConstructPlasma SourceStability Metric (Half-life or % Intact)Reference
Cleavable (Disulfide) T-SPP-DM1Not specifiedFaster clearance than T-DM1[11]
Cleavable (Peptide) Ab-CX-DM1 (Triglycyl Peptide)Mouse9.9 days[11]
Non-cleavable (Thioether) Ab-SMCC-DM1Mouse10.4 days[11]
Non-cleavable (Thioether) T-DM1 (Kadcyla®)Rat~4.56 days[6][11]

Experimental Protocols

Protocol 1: In Vitro ADC Plasma Stability Assay

Objective: To assess the stability of the this compound ADC in plasma over time by measuring the amount of intact ADC.

Materials:

  • This compound ADC

  • Human, mouse, or rat plasma (freshly prepared with anticoagulant)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Sample tubes

  • -80°C freezer

  • Analytical system (e.g., LC-MS, HPLC)

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C. Prepare a stock solution of this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).[5]

  • Incubation: Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL. Prepare a parallel control sample by diluting the ADC in PBS. Incubate all samples at 37°C.[5][15]

  • Time-Point Collection: At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample. Immediately freeze the collected aliquots at -80°C to halt any further degradation.[5][15]

  • Sample Analysis:

    • Intact ADC Analysis (LC-MS): Thaw samples and analyze the intact ADC to determine the average DAR. A decrease in DAR over time indicates payload loss.[5]

    • Free Payload Analysis (LC-MS/MS): Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant to quantify the concentration of released DM1.[11]

  • Data Analysis: Calculate the percentage of intact ADC remaining or the percentage of DM1 released over time to determine the plasma half-life of the ADC.[11]

Visualizations

This compound Mechanism of Action and Premature Cleavage cluster_circulation Systemic Circulation (Bloodstream) cluster_tumor Tumor Microenvironment & Target Cell ADC This compound ADC Free_DM1 Free DM1 Payload ADC->Free_DM1 Premature Cleavage Tumor_Cell Target Tumor Cell ADC->Tumor_Cell Binding to Target Antigen Plasma_Reductants Plasma Reductants (e.g., Glutathione) Plasma_Reductants->ADC Attacks Disulfide Linker Internalization Internalization Tumor_Cell->Internalization Lysosome Lysosome/Endosome Internalization->Lysosome Released_DM1 Released DM1 Lysosome->Released_DM1 Intended Cleavage Intracellular_Reductants Intracellular Reductants Intracellular_Reductants->Lysosome High Concentration Apoptosis Apoptosis Released_DM1->Apoptosis Microtubule Disruption

Caption: Mechanism of this compound action and the pathway of premature linker cleavage.

Troubleshooting Workflow for Premature Linker Cleavage Start High Free DM1 Detected Check_Assay Verify In Vitro Assay Conditions Start->Check_Assay In_Vivo_Issue Confirmed In Vivo Instability Check_Assay->In_Vivo_Issue Assay Validated Modify_Linker Modify Linker Design (Steric Hindrance) In_Vivo_Issue->Modify_Linker Change_Site Change Conjugation Site In_Vivo_Issue->Change_Site Non_Cleavable Consider Non-Cleavable Linker In_Vivo_Issue->Non_Cleavable End Improved Stability Modify_Linker->End Change_Site->End Non_Cleavable->End

Caption: Decision tree for troubleshooting premature linker cleavage of this compound.

References

SPP-DM1 ADC batch-to-batch variability solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the research and development of SPP-DM1 Antibody-Drug Conjugates (ADCs). Our goal is to help you mitigate batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the drug-to-antibody ratio (DAR) for different batches of our this compound ADC. What are the potential causes and how can we improve consistency?

A1: Inconsistent DAR is a critical issue that can impact the therapeutic efficacy and safety of your ADC.[1] Variability often originates from the conjugation chemistry, antibody characteristics, or analytical methods used. Key factors include:

  • Inconsistent Molar Ratios of Reactants: Precisely controlling the molar ratio of the DM1 payload and SPP linker to the antibody is crucial. Ensure accurate concentration determination of all starting materials before initiating the conjugation reaction.[1]

  • Variability in Antibody Thiol Groups: For cysteine-linked ADCs like those using this compound, ensuring complete and consistent reduction of interchain disulfide bonds is essential for uniform conjugation.[1]

  • Linker-Payload Instability: Use freshly prepared linker-payload solutions, as their stability can impact conjugation efficiency.[2]

  • Suboptimal Reaction Conditions: Factors like reaction time, temperature, and pH must be tightly controlled. Conduct optimization studies to identify the conditions that yield the desired DAR consistently.[2]

Q2: Our this compound ADC batches show high and variable levels of aggregation. What leads to this, and how can we mitigate it?

A2: ADC aggregation is a critical quality attribute, as it can affect efficacy, stability, and immunogenicity.[1] The conjugation of the hydrophobic DM1 payload increases the propensity for the antibody to aggregate.[1][3]

  • Hydrophobicity of the DM1 Payload: Higher DARs increase overall hydrophobicity and the risk of aggregation. Consider optimizing the DAR to balance potency and stability.[1]

  • Buffer Conditions: Avoid buffer conditions near the isoelectric point (pI) of the antibody, as this can reduce solubility and promote aggregation.[1]

  • Manufacturing and Storage Stress: Minimize physical stress from vigorous mixing or multiple freeze-thaw cycles.[1][2] Store the ADC at recommended temperatures and protect it from light.[1][4]

  • High Protein Concentration: If feasible, perform the conjugation reaction at a lower antibody concentration to reduce intermolecular interactions that can lead to aggregation.[1]

Q3: We are seeing inconsistent IC50 values in our in vitro potency assays between experiments with the same cell line. What are the potential causes and solutions?

A3: Variability in in vitro potency is a common challenge that can stem from the ADC itself, cell culture conditions, or the assay protocol.[1]

  • ADC Quality and Handling:

    • Aggregation: Ensure the ADC is not aggregated before use, as this can affect its potency. Characterize the aggregation state using methods like Size Exclusion Chromatography (SEC).[1]

    • Stability: Verify the stability of your ADC in the assay medium.

    • Freeze-Thaw Cycles: Aliquot the ADC stock to minimize freeze-thaw cycles.[1][2]

  • Cell Culture Conditions:

    • Cell Line Authenticity and Passage Number: Use authenticated cell lines and maintain a consistent, low passage number.[1][5]

    • Cell Health and Confluency: Ensure cells are healthy, in the exponential growth phase, and seeded at a consistent density.[1]

  • Assay Protocol:

    • Incubation Time: Optimize and standardize the incubation time with the ADC.[5]

    • Reagent Consistency: Use the same source and lot of reagents (e.g., media, serum) whenever possible.[5]

  • Antigen Expression Levels:

    • Variable Antigen Expression: Monitor the expression level of the target antigen on the cell surface using flow cytometry, as this can vary with cell passage and culture conditions.[1]

Troubleshooting Guides

Issue 1: Inconsistent Drug-to-Antibody Ratio (DAR)
Potential Cause Recommended Action
Inaccurate reactant concentrations Verify the concentration of the antibody, this compound linker, and reducing agent using reliable methods (e.g., UV-Vis spectroscopy, A280 for antibody).
Incomplete reduction of disulfide bonds Optimize the concentration of the reducing agent (e.g., DTT) and the reduction time and temperature. Monitor the reaction to ensure completion.
Side reactions or degradation of linker/payload Use high-purity, fresh reagents. Minimize exposure of the linker-payload to light and moisture.
Inconsistent purification Standardize the purification method (e.g., dialysis, tangential flow filtration) to ensure consistent removal of unconjugated payload and reagents.
Analytical method variability Validate the analytical method used for DAR determination (e.g., HIC, LC-MS). Ensure consistent sample preparation and instrument parameters.
Issue 2: High Levels of Aggregation
Potential Cause Recommended Action
High DAR leading to increased hydrophobicity Evaluate a range of DARs to find the optimal balance between potency and aggregation. A DAR of 2 to 4 is often a good starting point for maytansinoid ADCs.[1]
Suboptimal formulation buffer Conduct a formulation screening study to identify a buffer with optimal pH and excipients (e.g., sugars, surfactants) that stabilize the ADC.[2]
Stress during processing and storage Avoid vigorous agitation. Implement controlled freezing and thawing protocols. Store at the recommended temperature (e.g., 2-8°C or -80°C).[1][2]
Residual impurities from conjugation Ensure the purification process effectively removes any residual cross-linking agents or organic solvents that might promote aggregation.

Quantitative Data Summary

The following tables provide examples of expected data for this compound ADC batches, highlighting acceptable variability and flagging potential issues.

Table 1: Batch-to-Batch Comparison of Key Quality Attributes

Batch ID Average DAR (by HIC) % Monomer (by SEC) % Aggregates (by SEC) Potency (IC50, nM) Status
This compound-0013.898.5%1.5%1.2Pass
This compound-0023.998.2%1.8%1.1Pass
This compound-0032.599.1%0.9%5.8Fail (Low DAR & Potency)
This compound-0044.592.0%8.0%0.9Fail (High Aggregation)

Table 2: Example Hydrophobic Interaction Chromatography (HIC) Results for DAR Calculation

Species Batch this compound-001 (% Peak Area) Batch this compound-003 (% Peak Area)
DAR 05.025.0
DAR 220.050.0
DAR 465.025.0
DAR 610.00.0
Calculated Average DAR 3.8 2.5

Experimental Protocols

Determination of Aggregates by Size Exclusion Chromatography (SEC)

This method separates proteins based on their size to quantify the monomer, aggregates, and fragments.

  • LC System: Agilent 1260 Infinity LC or equivalent.[6]

  • Column: Agilent AdvanceBio SEC 200 Å, 1.9 µm or equivalent.[6]

  • Mobile Phase: 50 mM sodium phosphate, 200 mM NaCl, pH 7.0.[6]

  • Flow Rate: 0.35 mL/min.[6]

  • Column Temperature: 25°C.[7]

  • Detection: UV at 220 nm or 280 nm.[6][7]

  • Injection Volume: 1-2 µL.[6]

  • Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the mobile phase.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample.

    • Run the analysis for a sufficient time to elute all species (typically 15-20 minutes).

    • Integrate the peaks corresponding to aggregates (eluting first), monomer, and fragments (eluting last).

    • Calculate the percentage of each species based on the peak area.

Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on the number of conjugated hydrophobic DM1 molecules.

  • LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[8]

  • Column: TSKgel Butyl-NPR (Tosoh) or equivalent.[7]

  • Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

  • Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 20% isopropanol.[8]

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dilute the ADC to 2 mg/mL in 1M ammonium sulfate.

  • Procedure:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Apply a linear gradient from 0% to 100% Mobile Phase B over 30-40 minutes to elute the different drug-loaded species.

    • Integrate the peak areas for each species (DAR 0, DAR 2, DAR 4, etc.).

    • Calculate the average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of that species) / 100

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the ADC's potency (IC50).

  • Materials:

    • Target cancer cell line (e.g., SK-BR-3 for a HER2-targeting ADC).

    • Complete culture medium.

    • This compound ADC and unconjugated antibody (control).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the this compound ADC in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the ADC dilutions to the respective wells. Include untreated cells and cells treated with the unconjugated antibody as controls.

    • Incubate the plates for a predetermined duration (e.g., 72-120 hours).

    • Add MTT solution to each well and incubate for 1-4 hours.

    • Add the solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the dose-response curve and determine the IC50 value using suitable software (e.g., GraphPad Prism).

Visualizations

SPP_DM1_ADC_Mechanism This compound ADC Mechanism of Action ADC This compound ADC in Systemic Circulation Binding Binding to Target Antigen ADC->Binding 1 TumorCell Tumor Cell with Target Antigen Internalization Internalization via Endocytosis TumorCell->Internalization 2 Binding->TumorCell Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3 Cleavage Linker Cleavage by Glutathione (GSH) Lysosome->Cleavage 4 DM1_Release Free DM1 Released into Cytoplasm Cleavage->DM1_Release Tubulin Tubulin DM1_Release->Tubulin 5 Microtubule_Disruption Inhibition of Microtubule Polymerization Tubulin->Microtubule_Disruption Apoptosis Mitotic Arrest & Apoptosis Microtubule_Disruption->Apoptosis 6 ADC_Characterization_Workflow This compound ADC Characterization Workflow cluster_0 Conjugation & Purification cluster_1 Analytical Characterization cluster_2 Functional Assessment Conjugation Antibody + this compound Conjugation Reaction Purification Purification of ADC Conjugation->Purification HIC DAR Analysis (HIC) Purification->HIC SEC Aggregation Analysis (SEC) Purification->SEC LCMS Intact Mass Analysis (LC-MS) Purification->LCMS Potency In Vitro Potency Assay (e.g., MTT) HIC->Potency SEC->Potency Troubleshooting_Logic Troubleshooting Logic for Batch Variability Start Inconsistent Batch Results (DAR, Aggregation, Potency) Check_DAR Is DAR consistent and within spec? Start->Check_DAR Check_Aggregation Is % Aggregation below threshold? Check_DAR->Check_Aggregation Yes Review_Conjugation Review Conjugation Protocol: - Reactant Stoichiometry - Reaction Conditions Check_DAR->Review_Conjugation No Check_Potency Is IC50 consistent and within spec? Check_Aggregation->Check_Potency Yes Review_Purification Review Purification & Formulation: - Buffer pH/Excipients - Handling/Storage Stress Check_Aggregation->Review_Purification No Review_Assay Review Potency Assay: - Cell Health/Passage - Reagent Consistency - ADC Handling Check_Potency->Review_Assay No Pass Batch Passes QC Check_Potency->Pass Yes Review_Conjugation->Start Review_Purification->Start Review_Assay->Start

References

Technical Support Center: Troubleshooting SPP-DM1 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering high background issues in assays involving SPP-DM1 antibody-drug conjugates (ADCs). The following resources offer troubleshooting strategies and detailed protocols to help ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what types of assays is it commonly used?

A1: this compound is an antibody-drug conjugate (ADC). It consists of a monoclonal antibody linked to the cytotoxic agent DM1 (a maytansinoid derivative) via a linker called SPP. This compound is not an assay itself but is the subject of various analytical and functional assays. Common assays include ELISA (Enzyme-Linked Immunosorbent Assay) for quantification in biological matrices, cell-based cytotoxicity assays (like MTT or CellTiter-Glo) to determine potency (IC50), and various chromatographic and mass spectrometry methods for characterization (e.g., determining the drug-to-antibody ratio, or DAR).[1][2][3][4][5]

Q2: What are the primary causes of high background in an this compound ELISA?

A2: High background in an ELISA for this compound can obscure specific signals and reduce assay sensitivity.[6] The main causes are generally related to non-specific binding and can include:

  • Insufficient Blocking: Failure to block all unoccupied sites on the microplate wells.[6][7]

  • Inadequate Washing: Residual unbound ADC or detection reagents remaining in the wells.[6][7][8][9]

  • High Antibody Concentration: Using overly concentrated capture or detection antibodies.

  • Hydrophobicity of the ADC: The DM1 payload is hydrophobic, which can increase the propensity of the ADC to bind non-specifically to plastic surfaces or other proteins.[4][10]

  • Contamination: Contamination of buffers or reagents can lead to unwanted enzymatic activity or binding.[8][9]

  • Cross-reactivity: The detection antibody may be binding to other molecules in the sample matrix.[11]

Q3: Can the drug-to-antibody ratio (DAR) of my this compound ADC affect assay background?

A3: Yes, the DAR can influence the behavior of the ADC in an immunoassay. Higher DAR values increase the overall hydrophobicity of the ADC molecule due to the nature of the DM1 payload.[4] This increased hydrophobicity can lead to greater non-specific binding to the assay plate or other surfaces, potentially contributing to higher background. Inconsistent DAR between batches can also lead to variability in assay results.[2]

Troubleshooting High Background in this compound ELISA

High background can significantly impact the quality of your data. The following table outlines common causes and provides structured solutions to address them.

Potential Cause Recommended Solution Experimental Step
Insufficient Blocking Optimize the blocking buffer. Increase blocking incubation time (e.g., to 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents (e.g., 1-5% BSA, non-fat dry milk, or commercial blocking solutions).[6][12]Plate Blocking
Inadequate Washing Increase the number of wash cycles (e.g., from 3 to 5). Increase the soaking time for each wash (e.g., 30-60 seconds). Ensure complete aspiration of wash buffer from wells.[6][9] Add a mild detergent like 0.05% Tween-20 to the wash buffer to reduce non-specific interactions.[6][10]Washing Steps
Suboptimal Antibody Concentration Titrate the capture and detection antibodies to find the optimal concentration that provides a good signal-to-noise ratio. High antibody concentrations are a common cause of non-specific binding.[7][10]Antibody Incubation
Non-Specific Binding of ADC Add a non-ionic surfactant (e.g., 0.05% Tween-20) to the antibody dilution buffer.[13] Increase the salt concentration of the wash buffer (e.g., up to 0.5 M NaCl) to disrupt electrostatic interactions.[13]Sample/Antibody Incubation
Cross-Reactivity of Detection Antibody Run a control with no primary antibody to see if the secondary antibody is binding non-specifically.[11] If so, consider using a pre-adsorbed secondary antibody.[11]Detection Step
Contaminated Reagents Prepare fresh buffers. Use sterile, high-purity water. Filter buffers if necessary.[12]Reagent Preparation
Extended Incubation or Reading Time Adhere to the recommended incubation times in the protocol. Read the plate immediately after adding the stop solution.[12]Incubation & Reading

Experimental Protocols

Protocol 1: Optimizing Blocking Buffer

Objective: To determine the most effective blocking agent to minimize non-specific binding of the this compound ADC and detection reagents.

Methodology:

  • Coat a 96-well ELISA plate with the appropriate capture antibody as per your standard protocol.

  • Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Prepare several different blocking buffers to test. Examples include:

    • 1% BSA in PBS

    • 3% BSA in PBS

    • 5% BSA in PBS

    • 1% non-fat dry milk in PBS

    • A commercial ELISA blocking buffer

  • Add 200 µL of the different blocking buffers to separate sets of wells.

  • Incubate for 1-2 hours at room temperature.

  • Wash the wells thoroughly.

  • Proceed with the rest of your ELISA protocol, ensuring some wells for each blocking condition are "no-analyte" controls (blank) to assess the background signal.

  • Compare the optical density (OD) values of the blank wells for each blocking condition. The condition that yields the lowest OD is the most effective at preventing non-specific binding.

Protocol 2: Titration of Detection Antibody

Objective: To find the optimal concentration of the detection antibody that maximizes the specific signal while minimizing the background.

Methodology:

  • Prepare your ELISA plate up to the step before adding the detection antibody. This includes coating with the capture antibody, blocking, and incubating with a known concentration of your this compound ADC standard.

  • Prepare a serial dilution of your detection antibody in your optimized antibody dilution buffer. For example, if the recommended concentration is 1 µg/mL, you might test 2, 1, 0.5, 0.25, and 0.125 µg/mL.

  • Add the different concentrations of the detection antibody to the wells. Include wells with no this compound ADC (blanks) for each antibody concentration to measure the background.

  • Complete the remaining steps of your ELISA protocol (incubation, washing, substrate addition, and reading).

  • Plot the OD values for both the standard and the blank wells against the detection antibody concentration.

  • Select the concentration that gives a high signal for the standard and a low signal for the blank (i.e., the best signal-to-noise ratio).

Visual Guides

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Steps cluster_detection Signal Detection p1 Coat Plate with Capture Antibody p2 Wash p1->p2 p3 Block Non-Specific Sites (Potential High Background Source) p2->p3 p4 Wash p3->p4 a1 Add this compound Samples & Standards p4->a1 a2 Incubate a1->a2 a3 Wash (Potential High Background Source) a2->a3 a4 Add Detection Antibody a3->a4 a5 Incubate a4->a5 a6 Wash a5->a6 d1 Add Enzyme Substrate a6->d1 d2 Incubate d1->d2 d3 Add Stop Solution d2->d3 d4 Read Plate d3->d4

Caption: General experimental workflow for an this compound ELISA, highlighting key stages where high background can originate.

troubleshooting_flowchart start High Background Observed in Assay check_controls Review Controls (Blank, No-Analyte) start->check_controls cause_wash Is background uniform across the plate? check_controls->cause_wash action_wash Improve Washing Protocol: - Increase wash cycles - Increase soak time - Check washer function cause_wash->action_wash Yes cause_blocking Is background high in 'no-analyte' wells? cause_wash->cause_blocking No end Re-run Assay action_wash->end action_blocking Optimize Blocking: - Increase blocking time - Change blocking agent - Titrate antibody conc. cause_blocking->action_blocking Yes cause_reagents Are results inconsistent between experiments? cause_blocking->cause_reagents No action_blocking->end action_reagents Check Reagents: - Prepare fresh buffers - Verify reagent integrity - Check for contamination cause_reagents->action_reagents Yes cause_reagents->end No action_reagents->end

Caption: A logical troubleshooting workflow for diagnosing and resolving high background in this compound assays.

References

Technical Support Center: Optimizing Dosage for In Vivo SPP-DM1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with SPP-DM1 in vivo. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antibody-drug conjugate (ADC). The monoclonal antibody component targets a specific antigen on the surface of tumor cells. Upon binding, the ADC is internalized by the cell through endocytosis. Inside the cell, the SPP linker is cleaved, releasing the cytotoxic payload, DM1. DM1 is a potent microtubule-disrupting agent. It binds to the tips of microtubules, suppressing their dynamics and leading to cell cycle arrest in the G2-M phase and ultimately, apoptosis (cell death).

Q2: What are the key considerations for designing an in vivo dosage regimen for this compound?

A2: The primary challenge in designing an ADC dosage regimen is its narrow therapeutic window, where toxic effects can appear before reaching the maximum efficacious dose. Key considerations include:

  • Target Antigen Expression: The level of target antigen expression on both tumor and normal tissues can influence efficacy and on-target, off-tumor toxicity.

  • Linker Stability: The linker should be stable in circulation to prevent premature release of the cytotoxic payload but allow for efficient release within the tumor cell.

  • Drug-to-Antibody Ratio (DAR): A higher DAR increases the amount of payload delivered per cell but can also increase toxicity. The optimal DAR is dependent on the maximum tolerated dose (MTD) and target expression.

  • Dosing Schedule: Optimizing the dosing frequency (e.g., every week vs. every 3 weeks) and capping the treatment duration can help mitigate cumulative toxicities like peripheral neuropathy.

  • Body Weight-Based Dosing: In preclinical models and clinical practice, dosing is often based on body weight (mg/kg). Dose capping for heavier subjects is a strategy used in the clinic to avoid overdose.

Q3: How does the SPP linker in this compound compare to other linkers like MCC?

A3: The linker plays a crucial role in the efficacy and safety of an ADC. Disulfide-based linkers like SPP are designed to be cleaved inside the cell where the environment is more reducing. Thioether linkers like SMCC (used in T-DM1, also known as ado-trastuzumab emtansine) are generally more stable in circulation. Studies comparing trastuzumab conjugated to DM1 with either an SPP or MCC linker have shown that the MCC-linked conjugate (T-MCC-DM1) displayed better efficacy, pharmacokinetics, and lower toxicity than the SPP-linked conjugate (T-SPP-DM1). T-SPP-DM1 showed faster plasma clearance.

Troubleshooting Guide

Problem 1: High toxicity observed in animal models (e.g., significant body weight loss).

  • Possible Cause: The administered dose is above the maximum tolerated dose (MTD). The SPP linker may have lower stability in circulation compared to other linkers, leading to premature release of DM1 and systemic toxicity.

  • Solution:

    • Dose Reduction: Perform a dose-ranging study to determine the MTD. Start with a lower dose and escalate until signs of toxicity appear.

    • Change Dosing Schedule: Instead of a single high dose, consider administering lower doses more frequently (e.g., weekly instead of every three weeks) or fractionating the dose.

    • Monitor Animal Health: Closely monitor animal body weight, behavior, and physical appearance. A weight loss of more than 15-20% is often a criterion for euthanasia in preclinical studies.

    • Evaluate a More Stable Linker: If toxicity persists even at lower efficacious doses, consider using an ADC with a more stable linker, such as a thioether-based linker (e.g., MCC).

Problem 2: Lack of anti-tumor efficacy in xenograft models.

  • Possible Cause:

    • Insufficient Dose: The administered dose may be too low to achieve a therapeutic concentration of DM1 within the tumor cells.

    • "Binding Site Barrier" Effect: In tumors with very high antigen expression, the ADC may bind to the first few layers of cells around the blood vessels, preventing it from penetrating deeper into the tumor.

    • Low Target Antigen Expression: The tumor model may not express sufficient levels of the target antigen for effective ADC binding and internalization.

    • ADC Instability: The this compound conjugate may be clearing from circulation too quickly.

  • Solution:

    • Dose Escalation: If no toxicity is observed, carefully escalate the dose. Efficacy studies have used doses of DM1 conjugates ranging from 5 mg/kg to 22 mg/kg.

    • Address the Binding Site Barrier: Co-administer a non-conjugated ("naked") antibody with the ADC. This can help saturate the binding sites on the outer cell layers, allowing the ADC to penetrate deeper into the tumor.

    • Confirm Target Expression: Verify the level of target antigen expression in your tumor model using techniques like immunohistochemistry (IHC) or flow cytometry.

    • Pharmacokinetic Analysis: Conduct a pharmacokinetic (PK) study to measure the concentration of the ADC in the plasma over time to assess its stability and clearance rate.

Problem 3: Inconsistent results between experimental groups.

  • Possible Cause:

    • Variability in Tumor Size: Starting treatment when tumors have a wide range of initial volumes can lead to inconsistent growth rates and responses.

    • Imprecise Dosing: Inaccurate preparation of the dosing solution or administration can lead to variability.

    • Heterogeneous Tumor Model: The cell line used may have heterogeneous expression of the target antigen.

  • Solution:

    • Standardize Tumor Volume: Start treatment when tumors reach a specific, consistent volume (e.g., 100-150 mm³).

    • Ensure Dosing Accuracy: Carefully prepare and verify the concentration of the this compound solution. Use precise administration techniques (e.g., intravenous injection via the tail vein).

    • Characterize Cell Line: Ensure the tumor cell line has stable and uniform expression of the target antigen.

Quantitative Data Summary

The following table summarizes representative dosages of DM1-based ADCs used in preclinical in vivo studies. Note that the optimal dose will vary depending on the specific antibody, linker, tumor model, and dosing schedule.

Antibody TargetLinkerDose (mg/kg)Dosing ScheduleAnimal ModelObserved EfficacyReference
HER2MCC0.3, 1, 3Once every 3 weeks for 3 dosesBT-474 EEI XenograftTumor growth delay
HER2MCC10, 15Once every 3 weeks for 3 dosesBT-474 EEI XenograftTumor regression
HER2SPP22Single i.v. doseMMTV-HER2 Fo5 Xenograft-
CD19SPP5Every 4 days for 3 dosesRAJI XenograftTumor growth inhibition
CD20SPP5Every 4 days for 2 dosesGranta-519 XenograftTumor growth inhibition
CD22SPP~5Every 4 days for 3 dosesBJAB-luc XenograftTumor growth inhibition

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study
  • Cell Culture and Implantation:

    • Culture the selected cancer cell line (e.g., RAJI for a CD19-targeted this compound) under standard conditions.

    • Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Implant cells subcutaneously into the flank of immunocompromised mice (e.g., 5 x 10⁶ cells per mouse).

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Dosing:

    • When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).

    • Prepare this compound in a sterile vehicle solution (e.g., PBS).

    • Administer this compound intravenously (i.v.) via the tail vein at the predetermined dose and schedule.

    • Include control groups: vehicle control and a non-binding ADC control.

  • Efficacy and Toxicity Assessment:

    • Continue to measure tumor volume throughout the study.

    • Monitor animal body weight 2-3 times per week as a measure of toxicity.

    • The study endpoint is typically when tumors in the control group reach a predetermined maximum size or when significant toxicity is observed.

Protocol 2: Pharmacokinetic (PK) Study
  • Animal Dosing:

    • Administer a single intravenous (i.v.) dose of this compound to non-tumor-bearing mice or rats.

  • Blood Sampling:

    • Collect blood samples at multiple time points post-dose (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, 168 hr).

    • Collect blood via an appropriate method (e.g., tail vein or retro-orbital sinus) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentration of the total antibody and/or the intact ADC in the plasma samples using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use the plasma concentration-time data to calculate key PK parameters, including clearance, volume of distribution, and half-life.

Visualizations

SPP_DM1_Mechanism_of_Action This compound Mechanism of Action Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SPP_DM1 This compound ADC Antigen Target Antigen SPP_DM1->Antigen 1. Binding Tumor_Cell Tumor Cell Surface Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Dynamics DM1->Microtubules 5. Inhibition Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest 6. Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 7. Induction of

Caption: this compound binds to a tumor antigen, is internalized, and releases DM1, which disrupts microtubules, causing cell death.

Dose_Optimization_Workflow In Vivo Dose Optimization Workflow Start Start: Establish Xenograft Model Dose_Range Step 1: Perform Dose-Ranging Study (e.g., 3 dose levels) Start->Dose_Range Assess_Toxicity Step 2: Assess Acute Toxicity (Body weight, clinical signs) Dose_Range->Assess_Toxicity Determine_MTD Step 3: Determine Maximum Tolerated Dose (MTD) Assess_Toxicity->Determine_MTD Efficacy_Study Step 4: Conduct Efficacy Study (using doses at/below MTD) Determine_MTD->Efficacy_Study Analyze_Efficacy Step 5: Analyze Tumor Growth Inhibition (TGI) Efficacy_Study->Analyze_Efficacy PK_Study Step 6 (Optional): Conduct Pharmacokinetic (PK) Study Efficacy_Study->PK_Study Inform Select_Dose Step 7: Select Optimal Dose (Balance of efficacy and toxicity) Analyze_Efficacy->Select_Dose PK_Study->Select_Dose Inform

Caption: A stepwise workflow for determining the optimal in vivo dose of this compound, balancing toxicity and efficacy.

Troubleshooting_Tree Troubleshooting In Vivo this compound Studies Start Experiment Start Problem Problem Encountered? Start->Problem High_Toxicity High Toxicity / Weight Loss? Problem->High_Toxicity Yes End Continue Experiment Problem->End No No_Efficacy Lack of Efficacy? High_Toxicity->No_Efficacy No Reduce_Dose Action: Reduce Dose or Change Schedule High_Toxicity->Reduce_Dose Yes Check_Dose Is Dose Sufficient? No_Efficacy->Check_Dose Yes Increase_Dose Action: Increase Dose Check_Dose->Increase_Dose No Check_Antigen Is Antigen Expression High? Check_Dose->Check_Antigen Yes Confirm_Antigen Action: Confirm Antigen Level (IHC/Flow) Check_Antigen->Confirm_Antigen No Co-dose Action: Co-dose with Naked Antibody Check_Antigen->Co-dose Yes

Caption: A decision tree to guide troubleshooting common issues in this compound in vivo experiments.

Technical Support Center: SPP-DM1 ADC Hydrophobicity and Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of SPP-DM1 Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound ADC aggregation during storage?

A1: Aggregation of ADCs like this compound is a multifaceted issue stemming from both the intrinsic properties of the molecule and external environmental factors.[1] The primary drivers are:

  • Physicochemical Properties: The conjugation of the cytotoxic payload, DM1, to the SPP antibody increases the molecule's overall hydrophobicity.[1] These hydrophobic areas on the ADC's surface can interact, leading to self-association and the formation of aggregates to minimize their exposure to the surrounding aqueous environment.[1] A high drug-to-antibody ratio (DAR) can further exacerbate this hydrophobicity and the tendency to aggregate.[1][2]

  • Environmental Stress: Storage and handling conditions are critical. Exposure to thermal stress, repeated freeze-thaw cycles, shaking during transport, and even light can accelerate product degradation and lead to aggregation.[1]

  • Formulation Conditions: The composition of the storage buffer is crucial. Unfavorable conditions, such as a pH near the isoelectric point of the ADC, incorrect salt concentrations, or the presence of residual solvents from the conjugation process, can disrupt the molecule's stability and promote aggregation.[1]

  • Disulfide Bond Scrambling: The interchain disulfide bonds of the antibody can be prone to rearrangement, particularly under the neutral to alkaline pH conditions often used during conjugation. This can result in structural changes that encourage aggregation.[1]

Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for a DM1-based ADC?

A2: The optimal DAR for an ADC represents a balance between efficacy and safety. While a higher DAR can increase potency, it may also lead to faster clearance, increased aggregation, and potential toxicity.[3] For maytansinoid-based ADCs like those utilizing DM1, a DAR in the range of 2 to 4 has frequently been shown to provide a good therapeutic index.[3] However, the ideal DAR is specific to the antibody, linker, payload, and target antigen, and must be determined empirically.[3]

Q3: How does the choice of linker affect the stability and efficacy of an this compound ADC?

A3: The linker is a critical component influencing the stability and efficacy of an this compound ADC. The two main types of linkers are:[3]

  • Cleavable Linkers (e.g., SPP): These are designed to be stable in circulation and release the DM1 payload within the tumor microenvironment or inside the cell in response to specific triggers (e.g., low pH, high glutathione (B108866) levels). This can lead to a "bystander effect," where the released payload can kill neighboring antigen-negative tumor cells. However, premature release of the payload in the bloodstream can increase systemic toxicity.

  • Non-cleavable Linkers (e.g., SMCC): These linkers release the payload only after the lysosomal degradation of the antibody within the target cell. This generally results in lower off-target toxicity and higher plasma stability but may have a less pronounced bystander effect.[2]

Q4: What are the recommended analytical methods to ensure this compound ADC batch-to-batch consistency?

A4: A combination of analytical techniques is recommended to ensure consistency between different batches of this compound ADC:[3]

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To quantify aggregates and determine the molar mass of the ADC.

  • Hydrophobic Interaction Chromatography (HIC): To determine the DAR and the distribution of different drug-loaded species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the identity of the ADC, determine the average DAR, and characterize different species.

  • Cell-Based Cytotoxicity Assays: To assess the in vitro potency (IC50) of the ADC.

Troubleshooting Guides

Issue 1: Increased aggregation of this compound ADC is detected by Size Exclusion Chromatography (SEC).

  • Symptom: Your SEC analysis indicates an increase in high molecular weight species (HMWS) after conjugation or during storage.

  • Possible Causes and Solutions:

CauseRecommended Action
Hydrophobic Interactions The conjugation of the hydrophobic DM1 payload can increase the overall hydrophobicity of the ADC, leading to aggregation. Consider using a more hydrophilic linker (e.g., one containing polyethylene (B3416737) glycol - PEG) or payload. Including excipients like polysorbates in the formulation can also help mitigate hydrophobic interactions.[2][4]
Inappropriate Buffer Conditions The pH and ionic strength of the buffer can significantly impact protein stability. Conduct a buffer screening study to identify the optimal pH and salt concentration that minimizes aggregation. Histidine and citrate (B86180) buffers are commonly used for ADCs.[3]
High Drug-to-Antibody Ratio (DAR) A high DAR can increase the likelihood of aggregation. Optimize the conjugation reaction to achieve a lower, more homogeneous DAR.[2][4]
Freeze-Thaw Stress Repeated freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. For long-term storage, consider lyophilization.
Mechanical Stress Vigorous mixing or agitation can lead to aggregation. Handle the ADC solution gently.

Issue 2: My this compound ADC is aggregating after the conjugation reaction.

  • Symptom: The ADC solution becomes turbid or shows visible precipitates immediately following the conjugation step.

  • Possible Causes and Solutions:

CauseRecommended Action
High Molar Ratio of this compound to Antibody An excessively high ratio of the linker-payload to the antibody can lead to a high DAR and subsequent aggregation. Titrate the molar ratio to find the optimal balance between conjugation efficiency and aggregation.[4]
Suboptimal Conjugation pH The pH of the conjugation buffer is critical for the efficiency and specificity of the reaction. For thiol-maleimide reactions, a pH between 6.5 and 7.5 is generally optimal. A higher pH can lead to hydrolysis of the maleimide (B117702) group, while a lower pH can decrease the reactivity of the thiol groups.[4]
Presence of Organic Co-solvent Organic solvents used to dissolve the hydrophobic this compound may induce antibody denaturation and aggregation if not removed effectively. Ensure the final concentration of the co-solvent is minimized and perform a buffer exchange step promptly after conjugation.

Issue 3: Inconsistent in vitro potency (IC50) of this compound ADC between experimental batches.

  • Symptom: Significant variability in the IC50 values of your this compound ADC is observed in cytotoxicity assays using the same cell line.

  • Possible Causes and Solutions:

CauseRecommended Action
Variable Drug-to-Antibody Ratio (DAR) Inconsistent DAR between batches will lead to variable potency. Characterize the DAR of each batch using methods like UV-Vis spectrophotometry or HIC.[3]
Presence of Aggregates Aggregates can have altered biological activity and interfere with accurate concentration measurements, leading to inconsistent IC50 values. Quantify the percentage of aggregation in each batch using SEC.
Inconsistent Cell Culture Conditions Variations in cell passage number, seeding density, and incubation times can all contribute to variability in IC50 results. Maintain consistent cell culture practices.
Degradation of ADC During Storage Improper storage can lead to deconjugation or aggregation, affecting potency. Store the ADC at recommended temperatures and avoid repeated freeze-thaw cycles.

Quantitative Data Summary

Table 1: Example of In Vitro Plasma Stability of Different DM1 Linkers (% Intact ADC Remaining)

Time (hours)This compound (Disulfide)SPDB-DM1 (Hindered Disulfide)SMCC-DM1 (Non-cleavable)
0100100100
24859298
48728596
96557593
168306088
This table illustrates that more stable linkers, such as the non-cleavable SMCC, result in a longer ADC half-life in plasma compared to a less stable disulfide linker like SPP.[2]

Table 2: Common Excipients for this compound ADC Formulation

Excipient ClassExamplesTypical ConcentrationPurpose
Surfactants Polysorbate 20 / 800.01% - 0.1% (w/v)Prevents surface-induced aggregation and shields hydrophobic regions.[1]
Sugars Sucrose, Trehalose1% - 10% (w/v)Stabilizes protein structure, acts as a cryo/lyoprotectant.[1]
Amino Acids Arginine, Glycine50 - 250 mMSuppresses aggregation and increases solubility.[1]
Buffers Histidine, Citrate10 - 50 mMMaintains optimal pH for stability.[1]

Experimental Protocols

Protocol 1: Quantification of Aggregates by Size Exclusion-HPLC (SEC-HPLC)

This protocol outlines a general method for analyzing this compound ADC aggregation.[1]

1. System Preparation:

  • HPLC System: Agilent 1290 Infinity II LC or similar.

  • Column: Agilent AdvanceBio SEC 300Å, 2.7 µm, or a similar column designed to minimize secondary interactions with hydrophobic molecules.

  • Mobile Phase: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 280 nm.

  • Procedure: Equilibrate the column with at least 10 column volumes of mobile phase until a stable baseline is achieved.

2. Sample Preparation:

  • Thaw the this compound ADC sample on ice.

  • Dilute the sample to a final concentration of 1 mg/mL using the mobile phase.

  • Filter the diluted sample through a 0.22 µm low-protein-binding PVDF syringe filter.

3. Data Acquisition:

  • Inject 20 µL of the prepared sample.

  • Run the analysis for approximately 20-30 minutes, ensuring all species have eluted.

4. Data Analysis:

  • Integrate the peaks corresponding to the high-molecular-weight (HMW) species (aggregates) and the main monomer peak.

  • Calculate the percentage of aggregate using the formula: % Aggregate = (Area_HMW / (Area_HMW + Area_Monomer)) * 100

Protocol 2: In Vitro ADC Plasma Stability Assay

This protocol assesses the stability of the this compound ADC in plasma by monitoring the average DAR and quantifying the release of free DM1 over time.[2]

1. Preparation:

  • Thaw frozen plasma (e.g., human, mouse) in a 37°C water bath.

  • Centrifuge to remove any cryoprecipitates.

  • Prepare a stock solution of this compound ADC in a suitable buffer (e.g., PBS, pH 7.4).

2. Incubation:

  • Dilute the ADC stock solution into the pre-warmed plasma to a final concentration of approximately 100 µg/mL.

  • Prepare a parallel control sample by diluting the ADC in PBS.

  • Incubate all samples at 37°C.

3. Time-Point Collection:

  • At designated time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours), collect aliquots from each sample.

4. Sample Analysis:

  • Average DAR Measurement: Analyze the aliquots using Hydrophobic Interaction Chromatography (HIC) to determine the average DAR at each time point.

  • Free DM1 Quantification: Use a validated LC-MS/MS method to quantify the concentration of released DM1 in the plasma samples.

Visualizations

cluster_causes Primary Causes of this compound ADC Hydrophobicity cluster_consequences Consequences Payload Hydrophobic DM1 Payload Aggregation Increased Aggregation Payload->Aggregation DAR High Drug-to-Antibody Ratio (DAR) DAR->Aggregation Formulation Suboptimal Formulation (pH, Excipients) Formulation->Aggregation Stress Environmental Stress (Temperature, Mechanical) Stress->Aggregation Clearance Accelerated Clearance Aggregation->Clearance Efficacy Reduced Efficacy Aggregation->Efficacy

Caption: Key drivers and consequences of this compound ADC hydrophobicity.

cluster_workflow Troubleshooting Workflow for ADC Aggregation start Aggregation Observed in this compound ADC check_dar Characterize DAR (HIC, LC-MS) start->check_dar check_formulation Assess Formulation (pH, Excipients) start->check_formulation check_storage Review Storage & Handling Conditions start->check_storage optimize_dar Optimize Conjugation (Lower Molar Ratio) check_dar->optimize_dar DAR > 4 or Heterogeneous optimize_formulation Screen Buffers & Add Stabilizers check_formulation->optimize_formulation Suboptimal optimize_storage Aliquot & Control Temperature check_storage->optimize_storage Inconsistent end Reduced Aggregation optimize_dar->end optimize_formulation->end optimize_storage->end

Caption: A logical workflow for troubleshooting this compound ADC aggregation issues.

References

Validation & Comparative

SPP-DM1 vs. SMCC-DM1 ADC: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two distinct linker technologies in antibody-drug conjugates for cancer therapy, supported by experimental data and protocols.

In the rapidly evolving landscape of targeted cancer therapies, antibody-drug conjugates (ADCs) represent a cornerstone of precision medicine. The efficacy and safety of these complex biotherapeutics are critically dependent on the interplay between the antibody, the cytotoxic payload, and the chemical linker that connects them. This guide provides a comprehensive comparative study of two widely utilized linker-payload combinations: SPP-DM1, featuring a cleavable disulfide linker, and SMCC-DM1, which employs a non-cleavable thioether linker. Both utilize the potent microtubule-disrupting agent, maytansinoid DM1.

This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their mechanisms of action, in vitro and in vivo performance, and the underlying experimental methodologies.

At a Glance: Key Differences and Performance Metrics

The fundamental distinction between this compound and SMCC-DM1 lies in their linker chemistry, which dictates the mechanism of payload release and profoundly influences their therapeutic activity and safety profiles. The SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker is designed to be cleaved in the reducing environment of the cell, whereas the SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker requires lysosomal degradation of the antibody for payload release.[1][2] This difference in cleavage strategy leads to significant variations in plasma stability, bystander killing effect, and overall therapeutic window.

Comparative Data Summary
ParameterThis compound ADCSMCC-DM1 ADCReference(s)
Linker Type Cleavable (disulfide bond)Non-cleavable (thioether bond)[1][2]
Payload Release Mechanism Reduction of disulfide bond in the cytoplasmProteolytic degradation of the antibody in the lysosome[1][2]
Plasma Stability Generally lower, susceptible to premature cleavageGenerally higher, more stable in circulation[1]
Bystander Effect Pronounced; released DM1 can diffuse and kill neighboring antigen-negative cellsLimited to negligible; released payload is a charged amino acid-linker-drug complex (lysine-SMCC-DM1) with poor membrane permeability[1][3]
In Vitro Cytotoxicity (IC50) Potent against antigen-positive cellsPotent against antigen-positive cells[4]
In Vivo Efficacy Effective against a broad range of target antigensEfficacy can be more target-dependent[5]
Common Toxicities Potential for off-target toxicity due to premature payload releaseGenerally well-tolerated, with toxicities primarily related to on-target, off-tumor effects[5]

Mechanism of Action and Bystander Effect

The divergent mechanisms of payload release for this compound and SMCC-DM1 ADCs have critical implications for their therapeutic application, particularly in the context of heterogeneous tumors.

cluster_SPP This compound ADC (Cleavable Linker) cluster_SMCC SMCC-DM1 ADC (Non-Cleavable Linker) SPP_ADC This compound ADC SPP_Internalization Internalization SPP_ADC->SPP_Internalization SPP_Release Reductive Cleavage (Cytoplasm) SPP_Internalization->SPP_Release SPP_DM1 Free DM1 SPP_Release->SPP_DM1 SPP_Target Microtubule Disruption (Target Cell) SPP_DM1->SPP_Target SPP_Bystander Bystander Killing (Neighboring Cell) SPP_DM1->SPP_Bystander Diffusion SMCC_ADC SMCC-DM1 ADC SMCC_Internalization Internalization SMCC_ADC->SMCC_Internalization SMCC_Lysosome Lysosomal Trafficking SMCC_Internalization->SMCC_Lysosome SMCC_Degradation Antibody Degradation SMCC_Lysosome->SMCC_Degradation SMCC_Payload Lys-SMCC-DM1 SMCC_Degradation->SMCC_Payload SMCC_Target Microtubule Disruption (Target Cell) SMCC_Payload->SMCC_Target

Figure 1. Comparative workflow of this compound and SMCC-DM1 ADC action.

As illustrated in Figure 1, the this compound ADC, upon internalization, releases the free, membrane-permeable DM1 payload into the cytoplasm. This free DM1 can then diffuse out of the target cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the bystander effect.[1] This is particularly advantageous in tumors with heterogeneous antigen expression.

Conversely, the SMCC-DM1 ADC must be trafficked to the lysosome where the entire antibody is degraded to release the payload as a lysine-SMCC-DM1 catabolite.[3] This charged molecule is largely unable to cross cell membranes, thus limiting the bystander effect.

Signaling Pathway of DM1-Mediated Cytotoxicity

Regardless of the linker, the ultimate cytotoxic effect of both ADCs is mediated by the DM1 payload. DM1 is a potent inhibitor of tubulin polymerization. By binding to tubulin, it disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[6] The targeted delivery of DM1 via an ADC also leverages the antibody's own signaling inhibition capabilities, such as the disruption of the PI3K/AKT pathway in the case of an anti-HER2 antibody.[7][8]

ADC This compound or SMCC-DM1 ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binding PI3K_AKT PI3K/AKT Pathway ADC->PI3K_AKT Inhibition Internalization Internalization & Payload Release Receptor->Internalization Receptor->PI3K_AKT Activation DM1 DM1 Payload Internalization->DM1 Tubulin Tubulin DM1->Tubulin Inhibition Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation

Figure 2. DM1 mechanism of action and associated signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate comparison of ADC candidates. The following are methodologies for key assays used to evaluate the performance of this compound and SMCC-DM1 ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • This compound and SMCC-DM1 ADCs

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[2][9]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete medium and add to the respective wells. Include untreated cells as a control.[10]

  • Incubation: Incubate the plates for 72-96 hours.[9][10]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.[9][10]

  • Solubilization: Add solubilization buffer and incubate overnight in the dark.[10]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[10]

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.[10]

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

Materials:

  • Antigen-positive cancer cell line

  • Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., GFP)

  • This compound and SMCC-DM1 ADCs

  • Complete cell culture medium

  • 96-well plates

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Seeding: Co-culture the antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1).[10]

  • ADC Treatment: Add serial dilutions of the ADCs to the co-culture.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 96 hours).

  • Data Acquisition: Measure the fluorescence of the antigen-negative cells to determine their viability.[10]

  • Analysis: Compare the viability of the antigen-negative cells in the co-culture with their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.[10]

In Vivo Xenograft Tumor Model

This study assesses the anti-tumor efficacy of the ADCs in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice)

  • Tumor cell line

  • This compound and SMCC-DM1 ADCs

  • Vehicle control (e.g., PBS)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.[9][11]

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment Administration: Administer the ADCs or vehicle control intravenously at specified doses and schedules.[9][11]

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.[9]

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.[9]

  • Analysis: Compare the tumor growth inhibition between the treated and control groups.

Conclusion

The choice between an this compound and an SMCC-DM1 ADC is a strategic one, heavily dependent on the specific therapeutic context. The cleavable SPP linker, with its capacity to induce a potent bystander effect, may be advantageous for treating heterogeneous tumors where not all cells express the target antigen. However, this comes with a potential trade-off in plasma stability and a higher risk of off-target toxicities.

In contrast, the non-cleavable SMCC linker offers greater stability in circulation, potentially leading to a better safety profile and more predictable pharmacokinetics. Its efficacy is, however, more reliant on high and homogeneous expression of the target antigen on tumor cells.

Ultimately, a thorough preclinical evaluation, employing the standardized experimental protocols outlined in this guide, is essential to determine the optimal ADC design for a given cancer target and to advance the development of more effective and safer targeted therapies. advance the development of more effective and safer targeted therapies.

References

Unveiling the Bystander Effect: A Comparative Analysis of SPP-DM1 and vc-MMAE Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of antibody-drug conjugates (ADCs) is paramount to designing more effective cancer therapies. A critical aspect of ADC efficacy is the "bystander effect," the ability of a cytotoxic payload to kill not only the targeted antigen-positive cancer cells but also neighboring antigen-negative cells. This comparative guide provides an in-depth analysis of the bystander effect mediated by two distinct linker-payload technologies: SPP-DM1 and vc-MMAE, supported by experimental data and detailed protocols.

The fundamental difference in the bystander effect between ADCs utilizing this compound and vc-MMAE lies in the nature of their linkers and the resulting membrane permeability of the released cytotoxic agent.[1][2] ADCs with the vc-MMAE linker-payload system generally exhibit a potent bystander effect due to the release of the membrane-permeable monomethyl auristatin E (MMAE) payload.[1][3][4] In contrast, ADCs employing a non-cleavable linker like SMCC with DM1, or a cleavable disulfide linker like SPP with DM1, result in charged catabolites with poor membrane permeability, leading to a significantly diminished or absent bystander effect.[1][5][6]

Mechanism of Action and Bystander Effect

vc-MMAE: A Potent Inducer of Bystander Killing

The vc-MMAE system incorporates a cleavable valine-citrulline (vc) linker that is sensitive to lysosomal proteases, such as Cathepsin B.[1][4][7] Upon internalization of the ADC into an antigen-positive (Ag+) cancer cell and trafficking to the lysosome, the linker is cleaved, releasing the unmodified and potent microtubule inhibitor, MMAE.[1][4][8] MMAE is a hydrophobic and cell-permeable molecule that can readily diffuse out of the target cell and into the surrounding tumor microenvironment.[1][3] This diffusion allows MMAE to penetrate and kill adjacent antigen-negative (Ag-) tumor cells, thereby amplifying the ADC's therapeutic effect.[1][9][10] This bystander killing is crucial for treating heterogeneous tumors where antigen expression can be varied.[1][9]

This compound: A More Targeted, Less Diffusible Payload

The this compound linker-payload features a disulfide-containing SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) linker conjugated to the maytansinoid derivative DM1, another potent microtubule-disrupting agent.[11] While the disulfide bond in the SPP linker is designed to be cleaved intracellularly, the resulting DM1 catabolite, often still attached to a portion of the linker or an amino acid, is typically charged and exhibits low membrane permeability.[1] For instance, with the non-cleavable SMCC linker, the primary catabolite is lysine-MCC-DM1, which is highly charged and largely retained within the target cell.[1] This limited ability to cross the cell membrane significantly curtails the bystander effect.[5][12] The cytotoxic activity of DM1-based ADCs with such linkers is therefore predominantly confined to the antigen-positive cells that internalize the ADC.[5]

Visualizing the Mechanisms

The following diagrams illustrate the distinct pathways leading to the presence or absence of a significant bystander effect for vc-MMAE and this compound.

vc-MMAE_Bystander_Effect cluster_extracellular Extracellular Space cluster_cell1 Antigen-Positive Cell cluster_cell2 Antigen-Negative Cell ADC_vcMMAE ADC (vc-MMAE) Receptor Antigen Receptor ADC_vcMMAE->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_released Free MMAE (Membrane Permeable) Lysosome->MMAE_released Linker Cleavage Microtubule_disruption1 Microtubule Disruption -> Apoptosis MMAE_released->Microtubule_disruption1 MMAE_diffused Diffused MMAE MMAE_released->MMAE_diffused Diffusion (Bystander Effect) Microtubule_disruption2 Microtubule Disruption -> Apoptosis MMAE_diffused->Microtubule_disruption2

Caption: Mechanism of vc-MMAE induced bystander effect.

SPP-DM1_Bystander_Effect cluster_extracellular Extracellular Space cluster_cell1 Antigen-Positive Cell ADC_SPPDM1 ADC (this compound) Receptor Antigen Receptor ADC_SPPDM1->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1_catabolite DM1 Catabolite (Charged, Low Permeability) Lysosome->DM1_catabolite Linker Cleavage/ Degradation Microtubule_disruption1 Microtubule Disruption -> Apoptosis DM1_catabolite->Microtubule_disruption1

Caption: Limited bystander effect of this compound.

Quantitative Comparison of Bystander Effect

The following tables summarize quantitative data from representative studies investigating the bystander effect of ADCs with MMAE and DM1 payloads. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including cell lines, ADC constructs, and assay conditions.

Table 1: In Vitro Cytotoxicity and Bystander Killing

ParameterADC with vc-MMAEADC with non-cleavable/SPP-DM1Reference
Payload Permeability HighLow[1][5]
Bystander IC50 on Ag- cells (in co-culture) Potent (nM range)Significantly less potent or inactive[1][5]
% Viability of Ag- cells (at a fixed ADC conc.) Significant decrease in viabilityMinimal to no effect on viability[5][13]
Extent of Bystander Killing HighLow to negligible[1]

Table 2: In Vivo Antitumor Activity in Admixed Tumor Models

ParameterADC with vc-MMAEADC with non-cleavable/SPP-DM1Reference
Tumor Growth Inhibition (Ag+ and Ag- mixed) Complete tumor remission possiblePrimarily affects Ag+ cells, less effective on mixed tumors[3][10]
Eradication of Ag- cells YesNo[3]
Intratumoral Free Payload Concentration Correlates with antitumor activityLower diffusion and concentration in neighboring cells[3][10]

Experimental Protocols for Assessing Bystander Effect

The two most common in vitro methods to quantify the bystander effect are the co-culture assay and the conditioned medium transfer assay.[13][14]

Co-culture Bystander Assay

This assay directly measures the effect of an ADC on antigen-negative cells when they are grown together with antigen-positive cells.

Methodology:

  • Cell Seeding: Antigen-positive (Ag+) and antigen-negative (Ag-) cells are seeded together in a 96-well plate. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.[1][15] Different ratios of Ag+ to Ag- cells can be tested (e.g., 1:1, 1:3, 3:1).[14]

  • ADC Treatment: After cell adherence, serial dilutions of the ADC are added to the co-culture.[14]

  • Incubation: The plate is incubated for a period of 72 to 144 hours.[13][14]

  • Analysis: The viability of the Ag- (GFP-positive) cell population is measured using fluorescence imaging or flow cytometry.[13][16] A decrease in the viability of Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates a bystander effect.[1]

Co-culture_Assay_Workflow start Seed Ag+ and Ag- (GFP+) cells in co-culture treat Add serial dilutions of ADC start->treat incubate Incubate for 72-144 hours treat->incubate analyze Analyze viability of Ag- (GFP+) cells incubate->analyze end Quantify Bystander Effect analyze->end

Caption: Workflow for the co-culture bystander assay.

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

Methodology:

  • Prepare Conditioned Medium: Antigen-positive (Ag+) cells are seeded and treated with the ADC for 48-96 hours.[13][14]

  • Collect Supernatant: The culture supernatant (conditioned medium), which may contain the released payload, is collected.[14]

  • Treat Bystander Cells: The conditioned medium is then transferred to a separate plate of cultured antigen-negative (Ag-) cells.[13][14]

  • Incubation: The Ag- cells are incubated with the conditioned medium for 48-72 hours.[14]

  • Analysis: The viability of the Ag- cells is measured using standard methods like MTT or CellTiter-Glo.[14] A significant decrease in viability compared to cells treated with conditioned medium from untreated Ag+ cells indicates a bystander effect.[14]

Conditioned_Medium_Assay_Workflow cluster_step1 Step 1: Prepare Conditioned Medium cluster_step2 Step 2: Treat Bystander Cells seed_ag_pos Seed Ag+ cells treat_adc Treat with ADC for 48-96h seed_ag_pos->treat_adc collect_medium Collect supernatant (Conditioned Medium) treat_adc->collect_medium add_medium Add Conditioned Medium collect_medium->add_medium seed_ag_neg Seed Ag- cells seed_ag_neg->add_medium incubate_ag_neg Incubate for 48-72h add_medium->incubate_ag_neg measure_viability Measure viability of Ag- cells incubate_ag_neg->measure_viability

Caption: Workflow for the conditioned medium transfer assay.

Conclusion

The choice between a linker-payload system like this compound and vc-MMAE has profound implications for the therapeutic strategy of an ADC. The vc-MMAE system, with its cleavable linker and membrane-permeable payload, is designed to maximize the bystander effect, making it a suitable choice for treating heterogeneous tumors. Conversely, the this compound system, which results in a charged and less permeable catabolite, offers a more targeted approach with minimal bystander killing. This may be advantageous in scenarios where minimizing off-target toxicity to surrounding healthy tissue is a primary concern. A thorough understanding and experimental evaluation of the bystander effect are therefore critical for the rational design and clinical development of next-generation ADCs.

References

Validating the Mechanism of Action of SPP-DM1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) SPP-DM1 with its alternatives, focusing on the validation of its mechanism of action. Experimental data is presented to offer an objective analysis of its performance.

Mechanism of Action of this compound

This compound is an antibody-drug conjugate that leverages a targeted delivery system to enhance the therapeutic window of the potent cytotoxic agent, DM1. The mechanism unfolds in a series of orchestrated steps:

  • Target Binding: The monoclonal antibody component of this compound specifically recognizes and binds to a target antigen, such as HER2, which is overexpressed on the surface of certain cancer cells.

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cancer cell via receptor-mediated endocytosis.

  • Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and lysosomal proteases within the lysosome cleave the SPP (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker, a disulfide-based cleavable linker, releasing the DM1 payload into the cytoplasm.

  • Cytotoxicity: The released DM1, a maytansinoid derivative, binds to tubulin and disrupts microtubule dynamics. This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).

Comparison with Alternatives

The primary alternative to this compound for comparative analysis is MCC-DM1, commercially known as ado-trastuzumab emtansine or T-DM1. The key distinction between these two ADCs lies in their linker technology. While this compound utilizes a cleavable disulfide linker, MCC-DM1 employs a non-cleavable thioether linker (SMCC). This difference significantly impacts their stability, efficacy, and potential for a "bystander effect."

Another relevant comparator is T-DXd (trastuzumab deruxtecan), which, although it targets the same antigen (HER2), utilizes a different, highly potent topoisomerase I inhibitor payload and a cleavable linker, making it a benchmark for bystander killing.

Data Presentation

The following tables summarize quantitative data comparing this compound with its alternatives.

Table 1: In Vitro Cytotoxicity (IC50, nM)

Cell LineTarget AntigenThis compoundMCC-DM1 (T-DM1)Notes
SK-BR-3HER2~1.5PotentT-DM1 has shown high potency in HER2-positive cell lines.[1]
BT-474HER2~2.1PotentBoth ADCs are effective in HER2-overexpressing cells.[1]
MDA-MB-231HER2 (Low/Negative)>1000IneffectiveDemonstrates target-dependent cytotoxicity.
Karpas 299CD30N/A0.06Demonstrates high potency of DM1-based ADCs against relevant targets.[2]
HHCD30N/A0.05Demonstrates high potency of DM1-based ADCs against relevant targets.[2]

Table 2: Linker Stability in Plasma

ADCLinker TypeLinker ChemistryPlasma Half-life (days)Key Findings
This compoundCleavableDisulfideShorter (e.g., ~2.7 days in mice)Faster clearance compared to MCC-DM1.[1]
MCC-DM1 (T-DM1)Non-cleavableThioether (SMCC)Longer (e.g., ~4-6 days in mice and humans)Greater stability in circulation.[1][3]

Table 3: Bystander Effect

ADCLinker TypePayload PermeabilityBystander KillingNotes
This compoundCleavablePermeable (DM1)PresentThe cleavable linker allows for the release and diffusion of the DM1 payload to neighboring antigen-negative cells.
MCC-DM1 (T-DM1)Non-cleavableLow (Lys-MCC-DM1)Minimal to NoneThe payload is released as a charged metabolite that cannot efficiently cross cell membranes.[2][4]
T-DXdCleavableHigh (Deruxtecan)PotentServes as a positive control for a strong bystander effect.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., HER2-positive and HER2-negative)

  • Complete cell culture medium

  • This compound, MCC-DM1, and control antibodies

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs and control antibodies in complete medium. Replace the existing medium with the ADC-containing medium.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.

Antibody-Drug Conjugate Internalization Assay (Flow Cytometry)

Objective: To quantify the internalization of the ADC into target cells.

Materials:

  • Target cancer cell lines

  • This compound labeled with a pH-sensitive dye (e.g., pHrodo) or a fluorescent dye (e.g., Alexa Fluor 488)

  • Flow cytometer

  • 96-well plates

  • PBS and cell culture medium

  • Trypsin

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and incubate overnight.

  • ADC Incubation: Add the fluorescently labeled ADC to the cells at a predetermined concentration. Incubate at 37°C for various time points (e.g., 0, 1, 4, 24 hours). As a negative control, incubate a set of cells at 4°C to inhibit internalization.

  • Cell Harvesting: Wash the cells with cold PBS to remove unbound ADC. Detach the cells using trypsin.

  • Flow Cytometry Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence over time at 37°C compared to the 4°C control indicates internalization.

Linker Stability Assay in Plasma

Objective: To assess the stability of the ADC linker in plasma over time.

Materials:

  • This compound and MCC-DM1

  • Human or mouse plasma

  • Incubator at 37°C

  • ELISA or LC-MS/MS system

Procedure:

  • Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Quantification of Intact ADC:

    • ELISA: Use a sandwich ELISA to capture the antibody and detect the conjugated drug. A decrease in signal over time indicates payload deconjugation.

    • LC-MS/MS: Use immuno-capture to isolate the ADC followed by LC-MS/MS analysis to quantify the intact ADC and released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining over time to determine the plasma half-life.

Mandatory Visualization

SPP-DM1_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell SPP_DM1 This compound ADC Receptor Target Antigen (e.g., HER2) SPP_DM1->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage & Payload Release Microtubules Microtubule Disruption DM1->Microtubules Cell_Cycle_Arrest G2/M Arrest Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: The sequential mechanism of action of this compound from binding to apoptosis.

Experimental_Workflow_Cytotoxicity In Vitro Cytotoxicity (MTT) Assay Workflow Seed_Cells 1. Seed Cancer Cells (96-well plate) Treat_ADC 2. Add Serial Dilutions of ADC Seed_Cells->Treat_ADC Incubate_72h 3. Incubate (72-96 hours) Treat_ADC->Incubate_72h Add_MTT 4. Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h 5. Incubate (2-4 hours) Add_MTT->Incubate_4h Solubilize 6. Solubilize Formazan Incubate_4h->Solubilize Read_Absorbance 7. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_IC50 8. Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.

Linker_Comparison This compound vs. MCC-DM1: Linker Comparison cluster_spp Cleavable Linker (SPP) cluster_mcc Non-cleavable Linker (MCC) SPP_DM1 This compound SPP_Stability Shorter Plasma Half-life SPP_DM1->SPP_Stability MCC_DM1 MCC-DM1 (T-DM1) MCC_Stability Longer Plasma Half-life MCC_DM1->MCC_Stability SPP_Release Payload (DM1) Released SPP_Stability->SPP_Release SPP_Bystander Bystander Effect SPP_Release->SPP_Bystander MCC_Release Payload-Metabolite (Lys-MCC-DM1) Released MCC_Stability->MCC_Release MCC_Bystander Minimal Bystander Effect MCC_Release->MCC_Bystander

Caption: A comparative overview of the key characteristics of SPP and MCC linkers.

References

A Researcher's Guide to Control Experiments for SPP-DM1 Antibody-Drug Conjugate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals venturing into the promising field of antibody-drug conjugates (ADCs), rigorous experimental design is paramount to validating the efficacy and specificity of novel therapeutics. This guide provides a comprehensive overview of essential control experiments for studies involving SPP-DM1, a widely used linker-payload combination in ADC development. By employing the controls outlined here, researchers can confidently assess the antigen-dependent activity, off-target effects, and the individual contributions of the antibody and cytotoxic payload to the overall therapeutic outcome.

The Critical Role of Controls in ADC Research

ADCs are complex tripartite molecules comprising a monoclonal antibody, a cytotoxic payload (in this case, DM1), and a linker (SPP). To unequivocally demonstrate that an ADC's therapeutic effect is a direct result of its targeted delivery mechanism, a series of well-designed control experiments are indispensable. These controls help to dissect the mechanism of action and rule out alternative explanations for the observed cellular responses.

Key Control Experiments for this compound ADC Studies

A comprehensive evaluation of an this compound ADC necessitates a panel of control groups to address specific questions about its activity. The following experiments are considered standard in the field:

  • In Vitro Cytotoxicity Assays: These assays are fundamental to determining the potency and specificity of the ADC. The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies.

  • Bystander Effect Assays: For ADCs with cleavable linkers like SPP, it is crucial to assess the ability of the released payload to kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.

  • Internalization Assays: These experiments confirm that the ADC is internalized by the target cells, a prerequisite for the intracellular release of the cytotoxic payload.

  • In Vivo Xenograft Studies: Animal models are essential for evaluating the anti-tumor efficacy and tolerability of the ADC in a more complex biological system.

Data Presentation: Comparative Analysis of this compound ADC and Control Groups

The following tables summarize representative quantitative data from key in vitro and in vivo experiments. These tables are designed to provide a clear and objective comparison of the performance of a hypothetical anti-HER2 this compound ADC against essential control groups.

Table 1: In Vitro Cytotoxicity (IC50) of Anti-HER2 this compound ADC and Controls

Treatment GroupTarget Cell Line (HER2+)Non-Target Cell Line (HER2-)
SK-BR-3 MDA-MB-231
Anti-HER2 this compound ADC1.8 nM[1]>1000 nM[1]
Naked Anti-HER2 Antibody>1000 nM[1]>1000 nM
Non-targeting this compound ADC>1000 nM>1000 nM
Free DM1 Payload0.1 nM[1]0.1 nM[1]
Vehicle ControlNo effectNo effect

Table 2: In Vivo Tumor Growth Inhibition in a HER2-Positive Xenograft Model

Treatment GroupTumor Volume Change (%)
Anti-HER2 this compound ADC-85% (Tumor Regression)
Naked Anti-HER2 Antibody-20% (Modest Inhibition)
Non-targeting this compound ADC+10% (Minimal Effect)
Free DM1 Payload+5% (Minimal Effect, Dose-limiting toxicity)
Vehicle Control+150% (Tumor Growth)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the IC50 of an this compound ADC in both antigen-positive and antigen-negative cell lines.[2][3][4][5]

Materials:

  • Target (e.g., SK-BR-3) and non-target (e.g., MDA-MB-231) cell lines

  • Complete cell culture medium

  • This compound ADC and control articles (naked antibody, non-targeting ADC, free DM1)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treatment: Prepare serial dilutions of the this compound ADC and control articles. Replace the culture medium with the diluted compounds.

  • Incubation: Incubate the plate for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Bystander Effect Assay (Co-culture Method)

This assay evaluates the ability of the ADC to kill antigen-negative cells in the vicinity of antigen-positive cells.[3][6][7][8]

Materials:

  • Antigen-positive (e.g., SK-BR-3) and antigen-negative (e.g., MDA-MB-231) cell lines

  • Fluorescently labeled antigen-negative cells (e.g., GFP-labeled)

  • This compound ADC and control articles

  • 96-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Co-culture Seeding: Seed a mixture of antigen-positive and fluorescently labeled antigen-negative cells in a 96-well plate.

  • Treatment: Treat the co-culture with the this compound ADC at various concentrations.

  • Incubation: Incubate the plate for 72-96 hours.

  • Analysis: Quantify the viability of the fluorescently labeled antigen-negative cells using flow cytometry or fluorescence microscopy.

Antibody Internalization Assay (Flow Cytometry)

This protocol measures the internalization of the ADC by target cells.[9][10][11][12][13]

Materials:

  • Target cells (e.g., SK-BR-3)

  • Fluorescently labeled this compound ADC

  • Quenching solution (to quench extracellular fluorescence)

  • Flow cytometer

Procedure:

  • Incubation: Incubate target cells with the fluorescently labeled this compound ADC at 4°C to allow binding but prevent internalization.

  • Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points.

  • Quenching: Add a quenching solution to extinguish the fluorescence of the ADC that remains on the cell surface.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry to measure the internalized fluorescence.

In Vivo Xenograft Tumor Model

This protocol outlines the evaluation of the anti-tumor efficacy of an this compound ADC in a mouse xenograft model.[14][15][16]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • HER2-positive cancer cells (e.g., BT-474)

  • Matrigel

  • This compound ADC and control articles

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant HER2-positive cancer cells mixed with Matrigel into the flanks of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups and administer the this compound ADC and control articles (e.g., intravenously).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition for each treatment group.

Mandatory Visualizations

Diagrams are essential for illustrating complex biological processes and experimental designs. The following diagrams were generated using Graphviz (DOT language) to visualize key aspects of this compound ADC studies.

SPP_DM1_Signaling_Pathway cluster_cell Target Cancer Cell SPP-DM1_ADC This compound ADC HER2_Receptor HER2 Receptor SPP-DM1_ADC->HER2_Receptor Binding Internalization Endocytosis HER2_Receptor->Internalization Lysosome Lysosome Internalization->Lysosome DM1_Release DM1 Release Lysosome->DM1_Release Linker Cleavage Microtubule_Disruption Microtubule Disruption DM1_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis

Caption: Mechanism of action of an anti-HER2 this compound ADC.

Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Target & Non-Target Cells (96-well plate) Start->Seed_Cells Add_Treatments Add Serial Dilutions of: - this compound ADC - Naked Antibody - Non-targeting ADC - Free DM1 - Vehicle Seed_Cells->Add_Treatments Incubate Incubate for 72-96 hours Add_Treatments->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance (570 nm) MTT_Assay->Measure_Absorbance Analyze_Data Calculate % Viability Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro cytotoxicity assay.

Control_Experiment_Logic cluster_controls Control Groups SPP_DM1_ADC This compound ADC (Test Article) Naked_Antibody Naked Antibody (Effect of Antibody Alone) SPP_DM1_ADC->Naked_Antibody Isolates payload effect Non_Targeting_ADC Non-targeting ADC (Specificity Control) SPP_DM1_ADC->Non_Targeting_ADC Demonstrates target specificity Free_DM1 Free DM1 (Payload Toxicity Control) SPP_DM1_ADC->Free_DM1 Shows benefit of targeted delivery Vehicle Vehicle (Baseline Control) SPP_DM1_ADC->Vehicle Provides baseline for comparison

Caption: Logical relationships of control experiments for this compound ADC studies.

References

A Comparative Guide to SPP-DM1 and Other Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antibody-drug conjugate (ADC) linker-payload system, SPP-DM1, with other maytansinoid-based ADCs. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their drug development programs.

Maytansinoids, such as DM1 and DM4, are highly potent microtubule-targeting agents that induce mitotic arrest and subsequent apoptosis in cancer cells.[1] Their exceptional potency makes them ideal payloads for ADCs. The efficacy and safety of a maytansinoid ADC are significantly influenced by the linker connecting the payload to the antibody. This guide will focus on the comparison of this compound, which utilizes a cleavable disulfide linker, with other maytansinoid ADCs that employ different linker technologies, primarily non-cleavable linkers like SMCC.

Performance Comparison: this compound vs. Other Maytansinoid ADCs

The choice of linker technology—cleavable versus non-cleavable—is a critical determinant of an ADC's mechanism of action, efficacy, and safety profile. SPP (N-succinimidyl 4-(2-pyridyldithio)pentanoate) is a cleavable linker that contains a disulfide bond, designed to be stable in the bloodstream and release the DM1 payload in the reducing environment of the tumor cell.[2] This contrasts with non-cleavable linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which release the payload only after lysosomal degradation of the antibody.

In Vitro Cytotoxicity

The in vitro potency of maytansinoid ADCs is typically evaluated across a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric. While direct head-to-head comparisons in single studies are limited, the available data indicates that both cleavable and non-cleavable maytansinoid ADCs exhibit potent, sub-nanomolar cytotoxicity against antigen-positive cancer cells.

Table 1: In Vitro Cytotoxicity of Maytansinoid ADCs

ADC ConfigurationTarget AntigenCancer Cell LineIC50 (pM)Reference
anti-EGFR-CX-DM1 (cleavable peptide linker)EGFRHSC-2Highly Active[3]
anti-EGFR-SMCC-DM1 (non-cleavable)EGFRHSC-2Little Activity[3]
anti-EpCAM-sulfo-SPDB-DM4 (cleavable)EpCAMHCT-15 (MDR+)Cytotoxic[3]
anti-EpCAM-SPDB-DM4 (cleavable)EpCAMHCT-15 (MDR+)Inactive[3]
anti-CanAg-PEG4Mal-DM1 (cleavable)CanAgCOLO 205 (MDR+)More Potent (5-fold)
anti-CanAg-SMCC-DM1 (non-cleavable)CanAgCOLO 205 (MDR+)Less Potent

Note: Data is compiled from multiple sources and experimental conditions may vary.

Bystander Effect

A key differentiator between cleavable and non-cleavable linkers is the ability to induce a "bystander effect." ADCs with cleavable linkers, like this compound, can release a membrane-permeable payload that can diffuse out of the target cell and kill neighboring antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors. In contrast, ADCs with non-cleavable linkers release a charged payload-linker-amino acid complex that is largely membrane-impermeable, thus limiting the bystander effect.

In Vivo Efficacy

In vivo studies in xenograft models provide crucial insights into the therapeutic potential of ADCs. Comparative studies have shown that the choice of linker can significantly impact anti-tumor activity.

Table 2: In Vivo Efficacy of Maytansinoid ADCs

ADC ComparisonTumor ModelKey FindingsReference
anti-CD19, CD20, CD21, CD22-SPP-DM1 vs. anti-CD19, CD20, CD21, CD22-MCC-DM1Non-Hodgkin's Lymphoma XenograftsThis compound ADCs were effective against all 7 targets, while MCC-DM1 ADCs were effective against only 2.
Trastuzumab-SPP-DM1 vs. Trastuzumab-MCC-DM1 (T-DM1)HER2+ Breast Cancer XenograftsBoth ADCs showed similar potency.[1]
anti-CanAg-PEG4Mal-DM1 vs. anti-CanAg-SMCC-DM1COLO 205MDR XenograftsThe PEG4Mal-DM1 (cleavable) ADC was more efficacious than the SMCC-DM1 ADC.
Pharmacokinetics

The stability of the linker in circulation directly affects the pharmacokinetic (PK) profile of an ADC. Non-cleavable linkers generally result in greater plasma stability and a longer half-life compared to disulfide-based cleavable linkers.

Table 3: Pharmacokinetic Parameters of Maytansinoid ADCs in Mice

ADCLinker TypeTotal Antibody Clearance (mL/day/kg)Conjugated ADC Clearance (mL/day/kg)Reference
Trastuzumab-SPP-DM1Cleavable (disulfide)8.541
Trastuzumab-MCC-DM1Non-cleavable (thioether)8.520

Data from a study in mice with anti-HER2 ADCs at a dose of 3 mg/kg.

Mechanism of Action and Signaling Pathways

Maytansinoid ADCs exert their cytotoxic effects through a well-defined mechanism of action. The process begins with the ADC binding to its target antigen on the cancer cell surface, followed by internalization.

ADC_Mechanism_of_Action General Mechanism of Maytansinoid ADC Action cluster_bystander Bystander Effect (Cleavable Linkers) ADC Maytansinoid ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Antibody Degradation / Linker Cleavage Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Released DM1/DM4 Bystander_Effect Bystander Killing Payload_Release->Bystander_Effect Membrane-permeable payload diffusion Cell_Cycle_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bystander_Cell Neighboring Tumor Cell Bystander_Effect->Bystander_Cell Induces Apoptosis

Caption: General mechanism of maytansinoid ADC action.

Upon internalization, the ADC is trafficked to the lysosome. For this compound, the disulfide bond of the linker is cleaved in the reducing intracellular environment, releasing the DM1 payload. For ADCs with non-cleavable linkers, the antibody is degraded, releasing the payload still attached to the linker and an amino acid residue. The released maytansinoid then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase, which ultimately triggers apoptosis.

Apoptosis_Signaling_Pathway Maytansinoid-Induced Apoptosis Pathway Maytansinoid Released Maytansinoid (DM1/DM4) Microtubule Microtubule Dynamics Disruption Maytansinoid->Microtubule Mitotic_Arrest G2/M Phase Arrest Microtubule->Mitotic_Arrest Bcl2_Family Bcl-2 Family Modulation Mitotic_Arrest->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase37 Caspase-3/7 Activation (Executioner Caspases) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Maytansinoid-induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a maytansinoid ADC.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC, a relevant isotype control ADC, and free maytansinoid drug in cell culture medium. Add the diluted compounds to the cells and incubate for 72-96 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value using a non-linear regression model.

Bystander Effect Co-Culture Assay

This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.

  • Cell Labeling: Label the antigen-negative cell line with a fluorescent marker (e.g., GFP) for easy identification.

  • Co-Culture Seeding: Co-culture the fluorescently labeled antigen-negative cells with unlabeled antigen-positive cells at various ratios (e.g., 1:1, 1:3, 3:1) in a 96-well plate.

  • ADC Treatment: Treat the co-cultures with a range of ADC concentrations.

  • Incubation: Incubate the plates for 96-144 hours.

  • Viability Assessment: Assess the viability of the antigen-negative (fluorescent) cells using a fluorescence plate reader or high-content imaging system.

  • Data Analysis: A significant decrease in the viability of the antigen-negative cells in the presence of antigen-positive cells and the ADC indicates a bystander effect.

Experimental_Workflow Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) PK Pharmacokinetic Studies Cytotoxicity->PK Bystander Bystander Effect Assay Bystander->PK Efficacy Xenograft Efficacy Studies PK->Efficacy Data_Analysis Data Analysis and Candidate Selection Efficacy->Data_Analysis ADC_Development ADC Candidate ADC_Development->Cytotoxicity ADC_Development->Bystander

Caption: A typical experimental workflow for ADC evaluation.

In Vivo Xenograft Tumor Model

This protocol is for evaluating the anti-tumor efficacy of a maytansinoid ADC in a mouse model.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.

  • Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., 100-150 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration: Administer the ADC, vehicle control, and any comparator ADCs intravenously at the specified doses and schedule.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint: Euthanize mice when tumors reach the maximum allowed size or at the end of the study. Tumors can be excised for further analysis (e.g., immunohistochemistry, western blot).

  • Data Analysis: Plot mean tumor volume over time for each group to assess tumor growth inhibition.

Western Blot for Apoptosis Markers

This protocol is used to detect the induction of apoptosis in ADC-treated cells.

  • Cell Treatment and Lysis: Treat cancer cells with the ADC for various time points. Harvest both adherent and floating cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Analyze the changes in the levels of cleaved, active forms of apoptotic proteins in ADC-treated samples compared to controls. A loading control (e.g., β-actin or GAPDH) should be used to confirm equal protein loading.

References

Confirming HER2-Specific Targeting of SPP-DM1: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SPP-DM1, an antibody-drug conjugate (ADC), with the established HER2-targeting agent Trastuzumab emtansine (T-DM1). The focus is on confirming the HER2-specific targeting of this compound through supporting experimental data and detailed methodologies.

Mechanism of Action: Targeted Drug Delivery

This compound, like T-DM1, is designed for the targeted delivery of a potent cytotoxic agent, DM1, to HER2-overexpressing cancer cells. The mechanism involves a multi-step process:

  • Binding: The antibody component of the ADC specifically binds to the HER2 receptor on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-receptor complex is internalized into the cell through endocytosis.[1]

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the DM1 payload.[1]

  • Cytotoxicity: The released DM1, a microtubule-disrupting agent, binds to tubulin, leading to cell cycle arrest and apoptosis.[2]

The specificity of this process is paramount to minimizing off-target toxicity and maximizing therapeutic efficacy.

Comparative In Vitro Efficacy

The HER2-specific targeting of an ADC can be initially assessed by comparing its cytotoxicity in HER2-positive and HER2-negative cancer cell lines. An ideal HER2-targeting ADC should exhibit potent cytotoxicity in HER2-overexpressing cells while having minimal effect on cells with low or no HER2 expression.

A study compared the in vitro potency of Trastuzumab-SPP-DM1 and Trastuzumab-MCC-DM1 (T-DM1) against various breast cancer cell lines with different HER2 expression levels.[3]

Table 1: Comparative In Vitro Cytotoxicity (IC50, ng/mL) [3]

Cell LineHER2 ExpressionTrastuzumab-SPP-DM1Trastuzumab-MCC-DM1 (T-DM1)
SK-BR-3High (3+)10 - 10010 - 100
BT-474High (3+)10 - 10010 - 100
MCF7Low>1000>1000
MDA-MB-468Negative>1000>1000

As shown in Table 1, both Trastuzumab-SPP-DM1 and T-DM1 demonstrated potent cytotoxicity against HER2-positive cell lines (SK-BR-3 and BT-474), with IC50 values in the range of 10-100 ng/mL.[3] In contrast, both ADCs showed significantly less activity against HER2-low (MCF7) and HER2-negative (MDA-MB-468) cell lines, with IC50 values greater than 1000 ng/mL.[3] This demonstrates the HER2-dependent cytotoxicity of both conjugates.

Comparative In Vivo Efficacy

In vivo studies using animal models are crucial for confirming the antitumor activity and specificity of ADCs. While direct head-to-head in vivo comparative data for this compound and T-DM1 is limited, studies on T-DM1 in HER2-positive xenograft models provide a benchmark for expected efficacy.

In a study using a trastuzumab-resistant JIMT-1 HER2-positive breast cancer xenograft model, T-DM1 significantly inhibited tumor outgrowth.[2][4] Histological analysis revealed that T-DM1 induced both apoptosis and mitotic catastrophe in the tumor cells.[2][4] Another study demonstrated that T-DM1 was highly effective in reducing tumor formation in CS xenografts overexpressing HER2.

A study comparing Trastuzumab-SPP-DM1 and T-DM1 in vivo reported that the potencies of the conjugates were similar, although T-SPP-DM1 had a faster plasma clearance.[5] Despite differences in plasma clearance, both linkers appeared to deliver a similar amount of the payload to the tumor.[5]

Table 2: In Vivo Efficacy of T-DM1 in HER2-Positive Xenograft Model [2][4]

Animal ModelTreatmentOutcome
JIMT-1 Xenograft (SCID mice)T-DM1Significant inhibition of tumor outgrowth
CS XenograftT-DM1Highly active in reducing tumor formation

Further in vivo studies directly comparing the tumor growth inhibition and biodistribution of this compound and T-DM1 are necessary for a complete assessment of their relative efficacy and targeting capabilities.

Experimental Protocols

In Vitro Cytotoxicity Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in different cancer cell lines.

  • Cell Culture: Culture HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-468) cancer cells in appropriate media.

  • Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC (e.g., this compound, T-DM1) and a negative control (e.g., non-binding antibody-DM1 conjugate). Incubate for a specified period (e.g., 72 hours).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the AlamarBlue cell-proliferation assay.[2][4]

  • Data Analysis: Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Tumor Model

This protocol evaluates the antitumor efficacy of an ADC in a living organism.

  • Cell Implantation: Subcutaneously inject HER2-positive cancer cells (e.g., JIMT-1) into immunodeficient mice (e.g., SCID mice).[2][4]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomly assign mice to treatment groups (e.g., vehicle control, this compound, T-DM1). Administer the treatments intravenously at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for histological and immunohistochemical analysis.[2][4]

Visualizing the Mechanism and Workflow

Experimental Workflow for In Vitro and In Vivo ADC Testing

experimental_workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing cell_culture Cell Culture (HER2+ & HER2- lines) cytotoxicity_assay Cytotoxicity Assay (IC50 Determination) cell_culture->cytotoxicity_assay binding_assay HER2 Binding Assay (Affinity Measurement) cell_culture->binding_assay internalization_assay Internalization Assay cell_culture->internalization_assay xenograft_model Xenograft Model (Tumor Implantation) cytotoxicity_assay->xenograft_model Promising Candidates treatment Treatment (ADC Administration) xenograft_model->treatment tumor_measurement Tumor Growth Measurement treatment->tumor_measurement biodistribution Biodistribution Analysis tumor_measurement->biodistribution end End biodistribution->end start Start start->cell_culture

Caption: Workflow for preclinical evaluation of ADCs.

HER2 Signaling Pathway and ADC Mechanism of Action

HER2_signaling cluster_cell Cancer Cell cluster_adc_action ADC Action HER2 HER2 Receptor PI3K PI3K HER2->PI3K MAPK MAPK HER2->MAPK Internalization Internalization HER2->Internalization AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation ADC This compound / T-DM1 ADC->HER2 Binding Lysosome Lysosome Internalization->Lysosome DM1 DM1 Release Lysosome->DM1 Microtubule Microtubule Disruption DM1->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Caption: HER2 signaling and ADC mechanism.

Conclusion

The available data strongly suggests that this compound, similar to T-DM1, exhibits HER2-specific targeting. This is evidenced by its potent and selective cytotoxicity against HER2-overexpressing cancer cells in vitro. While direct comparative in vivo data is not as extensive, the similar potencies observed in one study and the well-established efficacy of T-DM1 in HER2-positive xenograft models provide a strong rationale for the continued development of this compound as a promising HER2-targeted therapy. Further head-to-head in vivo studies are warranted to fully delineate the comparative efficacy and biodistribution of this compound and T-DM1.

References

Navigating Specificity: A Comparative Guide to the Cross-Reactivity Assessment of SPP-DM1 Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapeutics, the precision of antibody-drug conjugates (ADCs) is paramount. This guide provides a comprehensive comparison of the cross-reactivity assessment of a novel SPP-DM1 ADC targeting Secreted Phosphoprotein 1 (SPP1), also known as Osteopontin. Designed for researchers, scientists, and drug development professionals, this document outlines key experimental methodologies, presents comparative data, and offers insights into alternative therapeutic strategies, ensuring a thorough evaluation of this promising ADC.

Introduction to this compound ADC

The this compound ADC is an innovative therapeutic agent designed to selectively deliver the potent cytotoxic payload, DM1, to cancer cells overexpressing the SPP1 protein. SPP1 is a glycoprotein (B1211001) that is highly expressed in various tumor tissues and is implicated in tumor progression, metastasis, and immune evasion.[1][2][3][4][5] The ADC consists of a monoclonal antibody targeting SPP1, a stable linker, and the microtubule-disrupting agent DM1. Upon binding to SPP1 on the cancer cell surface, the ADC is internalized, leading to the release of DM1 and subsequent cell death.

The SPP1 Signaling Pathway and ADC Mechanism of Action

SPP1 mediates its diverse functions by interacting with cell surface receptors, primarily integrins (such as αvβ3) and CD44. This interaction triggers downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which promote cell survival, proliferation, and migration. The this compound ADC is designed to interrupt these processes by eliminating SPP1-expressing cancer cells.

SPP1_Signaling_and_ADC_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SPP_DM1 This compound ADC Receptor Integrin / CD44 SPP_DM1->Receptor Targets SPP1 SPP1 (Osteopontin) SPP1->Receptor Binds PI3K_Akt PI3K/Akt Pathway Receptor->PI3K_Akt MAPK MAPK Pathway Receptor->MAPK Internalization Internalization Receptor->Internalization Receptor-mediated endocytosis Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Lysosome Lysosome Internalization->Lysosome DM1 DM1 Release Lysosome->DM1 Microtubule Microtubule Disruption DM1->Microtubule Apoptosis Apoptosis Microtubule->Apoptosis

Figure 1: SPP1 Signaling and this compound ADC Mechanism.

Comprehensive Cross-Reactivity Assessment

A critical step in the preclinical development of any ADC is a thorough assessment of its potential cross-reactivity with other proteins and tissues to predict potential off-target toxicities. This involves a multi-faceted approach combining in-silico, in-vitro, and ex-vivo methods.

Immunohistochemistry (IHC) on Normal Human Tissues

To evaluate the "on-target, off-tumor" binding profile of the this compound ADC, immunohistochemistry (IHC) is performed on a comprehensive panel of normal human tissues. This is a regulatory requirement to identify potential sites of toxicity.[6][7][8]

Experimental Protocol: IHC for ADC Cross-Reactivity

  • Tissue Preparation: A panel of fresh-frozen normal human tissues, as recommended by the FDA, is sectioned.[6][7] Tissues should be obtained from at least three different donors to account for potential polymorphism.[7]

  • Antigen Retrieval: For formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is performed using heat-induced epitope retrieval (HIER) in a citrate (B86180) buffer (pH 6.0).[9][10][11]

  • Blocking: Non-specific binding is blocked by incubating the sections with a protein block solution (e.g., 5% normal goat serum in PBS) for 60 minutes at room temperature.[10][11]

  • Primary Antibody Incubation: Sections are incubated with the this compound ADC at a predetermined optimal concentration overnight at 4°C in a humidified chamber.[12] A negative control (isotype control ADC) is run in parallel.

  • Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody against the human IgG portion of the ADC is applied, followed by a DAB substrate kit for chromogenic detection.[9]

  • Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted.[9]

  • Analysis: Staining intensity and localization are evaluated by a qualified pathologist.

IHC_Workflow start Start: Normal Human Tissue Sections antigen_retrieval Antigen Retrieval (if FFPE) start->antigen_retrieval blocking Blocking (e.g., Normal Serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation (this compound ADC) blocking->primary_ab secondary_ab Secondary Antibody (Anti-human IgG-HRP) primary_ab->secondary_ab detection Detection (DAB Substrate) secondary_ab->detection counterstain Counterstaining (Hematoxylin) detection->counterstain analysis Pathological Analysis counterstain->analysis end End: Cross-Reactivity Profile analysis->end

Figure 2: Immunohistochemistry Workflow for Cross-Reactivity.

Expected Staining Pattern based on SPP1 Expression:

The Human Protein Atlas indicates that SPP1 is expressed in a subset of normal tissues, with the highest levels found in the gallbladder, renal tubules, and plasma.[6][7] Therefore, some level of staining is expected in these tissues, which will be critical for assessing potential on-target, off-tumor toxicities.

Table 1: Predicted SPP1 Expression in a Panel of Normal Human Tissues

TissuePredicted SPP1 RNA Expression LevelPredicted SPP1 Protein Expression LevelPotential for On-Target, Off-Tumor Toxicity
GallbladderHighHighHigh
KidneyHighHigh (in tubules)High
PlacentaHighMediumModerate
ColonMediumLowLow
LungMediumLowLow
LiverLowLowLow
BrainLowNot detectedVery Low
HeartLowNot detectedVery Low
Skeletal MuscleLowNot detectedVery Low
Data summarized from the Human Protein Atlas.[6][7]
Human Protein Microarray for Specificity Profiling

To assess the off-target binding of the anti-SPP1 antibody component of the ADC in a high-throughput manner, a human protein microarray can be employed. This technology allows for the screening of the antibody against thousands of purified human proteins in a single experiment.

Experimental Protocol: Human Protein Microarray

  • Array Blocking: The protein microarray slides are blocked with a suitable blocking buffer to prevent non-specific binding.

  • Antibody Incubation: The anti-SPP1 monoclonal antibody (unconjugated) is incubated with the microarray.

  • Secondary Antibody Incubation: A fluorescently labeled secondary antibody (e.g., anti-human IgG-Cy3) is added.

  • Washing: The slides are washed to remove unbound antibodies.

  • Scanning and Data Analysis: The microarray is scanned using a laser scanner, and the fluorescence intensity of each spot is quantified. Significant binding to proteins other than SPP1 indicates potential cross-reactivity.

Table 2: Illustrative Human Protein Microarray Data for an Anti-SPP1 Antibody

Protein TargetSignal Intensity (Arbitrary Units)Z-scoreCross-Reactivity
SPP1 (Positive Control) 15,000 25.0 On-Target
Protein X2,5004.5Potential Cross-Reactivity
Protein Y8001.2No Cross-Reactivity
Protein Z1,2002.1No Cross-Reactivity
Negative Control5000.0Background

Comparison with Alternative SPP1-Targeted Therapies

While ADCs represent a promising approach, other therapeutic modalities targeting SPP1 are also under investigation. A comparative analysis is essential for a comprehensive understanding of the therapeutic landscape.

Small Molecule Inhibitors

Recent research has focused on the development of small molecule inhibitors that can modulate SPP1 expression, particularly in tumor-associated macrophages (TAMs).[13][14][15] These inhibitors aim to reprogram the tumor microenvironment from an immunosuppressive to an anti-tumor state.

Table 3: Comparison of this compound ADC and Small Molecule Inhibitors Targeting SPP1

FeatureThis compound ADCSmall Molecule Inhibitors
Mechanism of Action Direct cytotoxicity to SPP1-expressing cells via DM1 payload.Modulation of SPP1 expression and downstream signaling, particularly in TAMs.[13][14]
Target Cell Population Primarily SPP1-expressing tumor cells.Primarily SPP1-expressing TAMs.[13][15]
Potential Advantages High potency and targeted killing of tumor cells.Potential to remodel the tumor microenvironment and overcome immune resistance.
Potential Disadvantages "On-target, off-tumor" toxicity in normal tissues expressing SPP1. Payload-related toxicities.Systemic off-target effects of the small molecule. Development of resistance.
Cross-Reactivity Concerns Antibody-mediated cross-reactivity.Off-target kinase inhibition or other non-specific interactions.
Other Antibody-Based Therapies

Other antibody-based approaches targeting SPP1 include naked monoclonal antibodies that block SPP1-receptor interactions and antibodies designed to neutralize SPP1's function in the tumor microenvironment.

Figure 3: Comparison of SPP1-Targeted Therapies.

Conclusion

The this compound ADC presents a promising targeted therapy for SPP1-expressing cancers. A rigorous cross-reactivity assessment, employing both IHC on a panel of normal human tissues and high-throughput protein microarray analysis, is crucial to de-risk its clinical development. Understanding the "on-target, off-tumor" binding profile in conjunction with the specificity of the monoclonal antibody will provide a clear picture of its potential therapeutic window. Furthermore, a comparative evaluation against emerging SPP1-targeted therapies, such as small molecule inhibitors, will be instrumental in positioning this compound ADC within the evolving oncology landscape. This comprehensive approach to cross-reactivity assessment will ultimately guide the development of safer and more effective cancer treatments.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling SPP-DM1 are advised to adhere to stringent disposal procedures to ensure laboratory safety and regulatory compliance. Due to its cytotoxic nature, all materials that come into contact with this compound must be treated as hazardous cytotoxic waste. The following guidelines provide essential safety and logistical information for the proper management and disposal of this compound waste.

The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the cytotoxic compound.

Immediate Safety and Handling Protocols

Before initiating any work with this compound, it is imperative to consult the Safety Data Sheet (SDS) for the specific compound and its components. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.

Mandatory Personal Protective Equipment (PPE) includes:

  • Gloves: Double gloving with chemotherapy-rated gloves is recommended.

  • Eye Protection: Safety glasses with side shields or goggles are essential.

  • Lab Coat: A disposable, solid-front gown should be worn.

Step-by-Step Disposal Procedures

1. Segregation at the Point of Generation: All waste contaminated with this compound must be segregated from other laboratory waste streams immediately. This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, syringes), and all used PPE.

2. Proper Containerization:

  • Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a rigid, puncture-proof, and clearly labeled cytotoxic sharps container. These containers are often color-coded purple or yellow.

  • Solid Waste: Non-sharp solid waste, such as gloves, gowns, and bench paper, should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container. These are also often color-coded purple or yellow with a purple lid.[1]

  • Liquid Waste: Unused or waste solutions of this compound must not be disposed of down the drain. They must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container.

3. Clear Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.

4. Secure Storage: Segregated and labeled cytotoxic waste should be stored in a designated, secure area with limited access until it is collected by a certified hazardous waste disposal service.

Decontamination Protocol

All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common and effective method is the use of a sodium hypochlorite (B82951) (bleach) solution followed by a neutralizing agent like sodium thiosulfate (B1220275).[1]

Detailed Methodology:

  • Preparation of Solutions:

    • Prepare a decontamination solution of sodium hypochlorite. Concentrations can range from 0.02% to 5.25%.[2] A commonly used concentration is 2%.[2]

    • Prepare a neutralizing solution of sodium thiosulfate. The amount needed depends on the concentration of the bleach solution used.

  • Application of Decontaminant:

    • Apply the sodium hypochlorite solution to the contaminated surface.

    • Allow for a contact time of at least 15-30 minutes.[1]

  • Wiping:

    • Wipe the surface with absorbent pads, moving from areas of lower contamination to higher contamination.

  • Neutralization:

    • Apply the sodium thiosulfate solution to the surface to neutralize the bleach.

  • Rinsing:

  • Disposal of Cleaning Materials:

    • All cleaning materials (absorbent pads, wipes, etc.) must be disposed of as cytotoxic waste.[1]

Quantitative Data for Decontamination

ParameterValueNotes
Sodium Hypochlorite (Bleach) Concentration 0.02% - 5.25%A 2% solution is commonly used for decontaminating biological safety cabinets.[2]
Contact Time for Sodium Hypochlorite 15 - 30 minutesMinimum recommended time for effective decontamination.[1]
Sodium Thiosulfate to Chlorine Neutralization Ratio 2:1 to 7:1 (by weight)The amount of sodium thiosulfate required can vary with the pH of the water.[1][3]

Disposal Workflow

cluster_0 This compound Waste Generation cluster_1 Segregation & Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal Unused Product Unused Product Liquid Waste Container Liquid Waste Container Unused Product->Liquid Waste Container Contaminated Labware Contaminated Labware Sharps Container Sharps Container Contaminated Labware->Sharps Container Solid Waste Container Solid Waste Container Contaminated Labware->Solid Waste Container Used PPE Used PPE Used PPE->Solid Waste Container Label as 'Cytotoxic Waste' Label as 'Cytotoxic Waste' Sharps Container->Label as 'Cytotoxic Waste' Solid Waste Container->Label as 'Cytotoxic Waste' Liquid Waste Container->Label as 'Cytotoxic Waste' Store in Secure Area Store in Secure Area Label as 'Cytotoxic Waste'->Store in Secure Area Incineration by Licensed Vendor Incineration by Licensed Vendor Store in Secure Area->Incineration by Licensed Vendor

References

Essential Safety and Logistics for Handling SPP-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety and efficiency in the laboratory is paramount. This document provides immediate and essential guidance on the safe handling and disposal of SPP-DM1, a potent antibody-drug conjugate (ADC) linker-payload. Adherence to these protocols is critical to minimize exposure risk and maintain a secure research environment.

This compound is a key component in the development of targeted cancer therapies, combining the cytotoxic agent DM1 with a cleavable SPP linker.[] DM1, a maytansinoid derivative, is a highly potent microtubule-disrupting agent.[2] Due to its cytotoxic nature, stringent safety precautions are necessary during handling and disposal.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound, based on standard laboratory practices for hazardous compounds.

Body PartRequired PPESpecifications
Hands Double Chemotherapy GlovesNitrile or other material resistant to chemicals. The outer glove should be disposed of immediately after handling.
Body Disposable GownSolid-front, back-closing gown made of a low-permeability fabric. Should be discarded after each use or if contaminated.
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes.
Respiratory N95 Respirator or higherRecommended when handling the powdered form of this compound or when there is a risk of aerosolization.

This table is a summary of recommended PPE. Always consult your institution's specific safety protocols.

Operational Plan: Handling this compound

Proper handling procedures are crucial to prevent contamination and exposure. The following step-by-step guide outlines the essential practices for working with this compound.

Experimental Protocol: Safe Handling of this compound

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a biological safety cabinet.

    • Ensure all necessary PPE is readily available and in good condition.

    • Prepare all required materials and reagents before bringing this compound into the designated handling area.

    • Cover the work surface with disposable, absorbent bench paper.

  • Donning PPE:

    • Put on inner gloves.

    • Don the disposable gown, ensuring complete coverage.

    • Put on the N95 respirator and safety goggles.

    • Don the face shield.

    • Put on outer gloves, ensuring they overlap the cuffs of the gown.

  • Handling this compound:

    • If working with a powdered form, handle with extreme care to avoid generating dust. Use a chemical fume hood.

    • When preparing solutions, add the solvent to the this compound vial slowly to prevent splashing.

    • All manipulations should be performed over the disposable bench paper.

  • Post-Handling:

    • Carefully remove outer gloves and dispose of them in a designated hazardous waste container.

    • Wipe down the work surface with an appropriate deactivating agent (e.g., 10% bleach solution followed by 70% ethanol), then dispose of the bench paper in the hazardous waste.

    • Remove the face shield and goggles, cleaning and storing them according to manufacturer's instructions.

    • Remove the gown and inner gloves, disposing of them in the hazardous waste.

    • Wash hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with the utmost care to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including pipette tips, vials, bench paper, and PPE, must be segregated into clearly labeled hazardous waste containers.

  • Liquid Waste: Liquid waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Solid Waste: All contaminated solid materials should be placed in a designated hazardous waste bag or container.

  • Disposal Route: Follow your institution's and local regulations for the disposal of cytotoxic and hazardous chemical waste. This typically involves incineration by a licensed waste management company.

Workflow Visualization

The following diagram illustrates the key steps in the safe handling and disposal of this compound.

SPP_DM1_Workflow prep_area Designate Handling Area gather_ppe Assemble PPE prep_materials Prepare Materials don_ppe Don PPE prep_materials->don_ppe handle_spp_dm1 Handle this compound in Hood decontaminate Decontaminate Work Area doff_ppe Doff PPE decontaminate->doff_ppe Proceed to Disposal segregate_waste Segregate Hazardous Waste dispose Follow Institutional Disposal Protocol

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.